molecular formula C12H19NO3 B1301298 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol CAS No. 40171-93-5

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Cat. No.: B1301298
CAS No.: 40171-93-5
M. Wt: 225.28 g/mol
InChI Key: HIKXKHNWFNPXLJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19NO3/c1-15-11-5-4-10(8-12(11)16-2)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKXKHNWFNPXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365900
Record name 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40171-93-5
Record name 3-[[(3,4-Dimethoxyphenyl)methyl]amino]-1-propanol
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Record name 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol
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Foundational & Exploratory

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound. As a bifunctional molecule incorporating a veratryl (3,4-dimethoxybenzyl) moiety and an amino alcohol backbone, this compound serves as a versatile intermediate in medicinal chemistry and materials science. This document consolidates predicted physicochemical data, outlines a robust synthetic protocol based on reductive amination, details expected spectroscopic signatures for structural verification, and discusses critical safety and handling procedures based on analogous structures. The insights herein are intended to equip researchers with the foundational knowledge required for the effective utilization and further investigation of this compound.

Compound Identification and Structural Significance

This compound, identified by CAS Number 40171-93-5, is a secondary amine and primary alcohol.[1] Its structure is characterized by two key pharmacophoric features:

  • The 3,4-Dimethoxybenzyl (Veratryl) Group: This motif is prevalent in a wide array of biologically active natural products and synthetic compounds. The methoxy groups can participate in hydrogen bonding and are known to influence metabolic stability and receptor binding affinity.

  • The N-substituted Propanolamine Backbone: The flexible three-carbon chain, coupled with the nucleophilic secondary amine and the reactive primary hydroxyl group, offers multiple points for synthetic modification, making it a valuable building block for creating libraries of more complex molecules.

The combination of these features makes it an attractive scaffold for drug discovery, particularly in the development of agents targeting adrenergic receptors, ion channels, and other systems where related phenethylamine and amino alcohol structures have shown activity.

Chemical Structure and Identifiers
IdentifierValueSource
IUPAC Name 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-olPubChem[2]
CAS Number 40171-93-5Cramar Reagent[1]
Molecular Formula C₁₂H₁₉NO₃PubChem[2]
Molecular Weight 225.28 g/mol (Calculated)
Monoisotopic Mass 225.13649 DaPubChem[2]
Canonical SMILES COC1=C(C=C(C=C1)CNCCCO)OCPubChem[2]
InChI Key HIKXKHNWFNPXLJ-UHFFFAOYSA-NPubChem[2]

Physicochemical Properties

Specific experimental data for this compound is not widely published. The following properties are predicted based on its structure and data from analogous compounds such as 3-benzylaminopropanol and n-propanol.

PropertyPredicted Value / ObservationJustification / Analogous Compound
Appearance Colorless to pale yellow viscous liquid or low-melting solidTypical for amino alcohols of this molecular weight.
Boiling Point > 280 °C (decomposition likely)High due to hydrogen bonding (N-H and O-H) and molecular weight.
Melting Point Not available; likely low if solidN-benzyl-3-aminopropanol is a liquid at room temperature.[3]
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.Polarity of the alcohol and amine groups allows solubility in polar organic solvents. The significant hydrocarbon content limits water solubility.
pKa (Amine) ~9.5 - 10.5Typical for a secondary alkyl amine.
logP (Predicted) 0.5PubChemLite[2]

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of this compound is via reductive amination . This well-established reaction involves the condensation of an aldehyde with a primary amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

Overall Reaction Scheme: 3,4-Dimethoxybenzaldehyde + 3-Amino-1-propanol → this compound

Causality Behind Experimental Choices
  • Reactants: 3,4-Dimethoxybenzaldehyde (veratraldehyde) and 3-Amino-1-propanol are commercially available and relatively inexpensive starting materials.

  • Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reducing agent. It is mild enough not to reduce the aldehyde starting material directly in the presence of the amine, selectively reducing the iminium ion as it forms. It is also safer and easier to handle than more potent hydrides like LiAlH₄, which would non-selectively reduce the aldehyde.

  • Solvent: Methanol is an excellent choice as it readily dissolves both reactants and the borohydride reagent. Its protic nature can also facilitate the reaction mechanism.

  • pH Control: The reaction is typically run under neutral to slightly acidic conditions to promote imine formation without significant side reactions. No external acid is usually necessary as the reactants themselves can create a suitable environment.

Proposed Synthetic Pathway Diagram

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 3,4-Dimethoxybenzaldehyde C Condensation (Solvent: Methanol) A->C B 3-Amino-1-propanol B->C D Schiff Base (Imine) Intermediate C->D - H2O E In-situ Reduction (Reagent: NaBH4) D->E F Crude Product Mixture E->F G Aqueous Workup (Quench excess NaBH4) F->G H Solvent Extraction (e.g., Ethyl Acetate) G->H I Purification (Column Chromatography) H->I J Final Product: 3-(3,4-Dimethoxy-benzylamino)- propan-1-ol I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 5 mL per gram of aldehyde).

  • Amine Addition: Add 3-amino-1-propanol (1.1 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl(aq) at 0 °C until the bubbling ceases. Adjust the pH to ~8-9 with saturated sodium bicarbonate solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking on the column.

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. The following section outlines the expected spectroscopic data.

¹H NMR Spectroscopy

(Predicted for a spectrum taken in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.85d1HAr-H (C5)Ortho to OMe, coupled to C6-H.
~6.80dd1HAr-H (C6)Ortho to benzyl CH₂, coupled to C5-H and C2-H.
~6.75d1HAr-H (C2)Ortho to OMe, coupled to C6-H.
~3.88s3HO-CHMethoxy group protons.
~3.87s3HO-CHSecond, distinct methoxy group.
~3.75s2HAr-CH ₂-NBenzylic protons adjacent to the nitrogen.
~3.65t2HN-CH₂-CH₂-CH ₂-OHProtons on the carbon bearing the hydroxyl group.
~2.80t2HN-CH ₂-CH₂-CH₂-OHProtons on the carbon adjacent to the nitrogen.
~1.75quintet2HN-CH₂-CH ₂-CH₂-OHMethylene protons in the middle of the propyl chain.
Broads2HN-H and O-H Exchangeable protons; may disappear upon D₂O shake.
¹³C NMR Spectroscopy

(Predicted for a spectrum taken in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~149.0C -OMeAromatic carbon attached to methoxy group.
~148.5C -OMeSecond aromatic carbon attached to methoxy group.
~131.0Ar-C (C1)Quaternary aromatic carbon.
~120.5Ar-C H (C6)Aromatic methine carbon.
~111.8Ar-C H (C5)Aromatic methine carbon, shielded by OMe.
~111.0Ar-C H (C2)Aromatic methine carbon, shielded by OMe.
~61.5C H₂-OHAliphatic carbon attached to hydroxyl group.
~55.9O-C H₃Methoxy carbon.
~55.8O-C H₃Second methoxy carbon.
~54.0Ar-C H₂-NBenzylic carbon.
~49.5N-C H₂Aliphatic carbon attached to nitrogen.
~31.0-CH₂-C H₂-CH₂-Central aliphatic carbon of the propyl chain.
Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI) in positive mode is ideal.

  • Expected [M+H]⁺: 226.1438 m/z.

  • Key Fragmentation Pattern: A prominent peak corresponding to the loss of the propanol side chain via cleavage of the benzylic C-N bond, resulting in the stable 3,4-dimethoxybenzyl cation at m/z 151.07.

Reactivity and Potential Transformations

The bifunctional nature of this molecule allows for selective chemical transformations.

Caption: Key reaction pathways for functional group transformation.

  • N-Acylation/Sulfonylation: The secondary amine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. This is a common strategy in drug development to modulate solubility and biological activity.

  • O-Esterification/Etherification: The primary alcohol can be esterified using standard coupling agents or converted to an ether under basic conditions (e.g., Williamson ether synthesis).

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Safety and Handling

No specific safety data exists for this compound. The following guidelines are based on safety data sheets for structurally related amino alcohols like 3-benzylaminopropanol and 3-(diethylamino)-propanol.[4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[5]

  • Health Hazards:

    • Eyes: Expected to cause serious eye irritation or damage.[5][7] In case of contact, rinse cautiously with water for several minutes.[4]

    • Skin: May cause skin irritation.[5]

    • Inhalation: May cause respiratory irritation.[5]

    • Ingestion: Harmful if swallowed. Do not induce vomiting.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[4][6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis via reductive amination makes it highly accessible. The presence of versatile amine and alcohol functional groups provides a platform for extensive derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides the core technical knowledge, from synthesis to predicted characterization and safe handling, to facilitate its use as a strategic building block in the development of novel chemical entities.

References

  • This compound - Cramar Reagent.
  • SAFETY DATA SHEET - Fisher Scientific (for 3-(diethylamino)-propanol).
  • Supplementary Information - The Royal Society of Chemistry.
  • Material Safety Data Sheet (for n-Propanol).
  • SAFETY DATA SHEET - Fisher Scientific (for 3-Benzylamino-1-propanol).
  • SAFETY DATA SHEET - Sigma-Aldrich (for n-Propanol).
  • NMR Chemical Shifts of Common Laboratory Solvents.
  • Material Safety Data Sheet - Actylis Lab Solutions (for Propan-1-ol).
  • 3-(3,4-Dimethoxyphenyl)-1-propanol 99 3929-47-3 - Sigma-Aldrich.
  • This compound - PubChemLite.
  • Synthetic Methodologies and Chemical Transformations of 3-(3,4-Dimethoxyphenyl)-1-propanol - Benchchem.
  • 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem.
  • 3-(Dibenzylamino)-1-propanol 99 3161-51-1 - Sigma-Aldrich.
  • 3-amino-3-(3,4-dimethoxy-phenyl)-propan-1-ol - ChemCD.
  • 1H NMR Spectrum (1D, D2O, experimental) - Human Metabolome Database.
  • 3-(4-methoxyphenoxy)propan-1-ol Formula - ECHEMI.
  • The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols - Google Patents.
  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) - Cheméo.
  • 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum - ChemicalBook.
  • Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol - PrepChem.com.
  • Propan-1-ol H-1 proton NMR spectrum analysis - Doc Brown's Chemistry.
  • Catalytic enantioselective addition of dialkylzincs to aldehydes - Organic Syntheses.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI.
  • 3-Dimethylamino-1-propanol | CAS No. 3179-63-3 - BASF Product Finder.
  • 3-(Dibenzylamino)-1-propanol 99 3161-51-1 - Sigma-Aldrich (US).
  • 3-(3,4-Dimethoxyphenoxy)propan-1-OL | 485798-69-4 - Benchchem.

Sources

A Multi-Faceted Spectroscopic Approach to the Structural Elucidation of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel or synthesized chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-(3,4-dimethoxy-benzylamino)-propan-1-ol, a molecule possessing key functional groups relevant to medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow. This document moves beyond a simple listing of procedures to explain the causal logic behind the selection of specific experiments, the interpretation of the resulting data, and the synergistic interplay between different analytical techniques.

Introduction: The Imperative of Structural Integrity

In the landscape of pharmaceutical development, absolute certainty in the structure of a molecule is paramount. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. The target of this guide, this compound (Molecular Formula: C12H19NO3), incorporates a secondary amine, a primary alcohol, and a 1,2,4-trisubstituted aromatic ring with two methoxy groups.[1] This combination of functionalities necessitates a multi-pronged analytical strategy to ensure every atom and bond is correctly assigned.

This guide is structured to walk the researcher through a logical and efficient elucidation process, from initial purity assessment to the final, unambiguous confirmation of the molecular architecture. We will employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, foundational techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide a rapid, high-level overview of the molecule, confirming its elemental composition and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula

The first step is to confirm that the synthesized compound has the correct elemental composition. High-Resolution Mass Spectrometry is the ideal tool for this, capable of providing a mass measurement with high accuracy.[2]

Expected HRMS Data for C12H19NO3:

AdductPredicted m/z
[M+H]+226.1438
[M+Na]+248.1257
[M-H]-224.1292
Data sourced from PubChem predictions.[1]

The observation of the protonated molecule [M+H]+ at m/z 226.1438 would provide strong evidence for the molecular formula C12H19NO3. Further confidence can be gained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to reveal structurally significant pieces.[3] For instance, a characteristic loss of the propanol side chain or cleavage at the benzylic position would be expected.

Experimental Protocol: HRMS (ESI-Q-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.

  • Ionization Mode: Run in both positive and negative ion modes to detect various adducts.

  • Data Acquisition: Acquire the full scan mass spectrum. If fragmentation is desired, perform a product ion scan on the suspected parent ion (e.g., m/z 226.14).

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule by their characteristic vibration frequencies. For our target molecule, we expect to see clear evidence of the alcohol, amine, and aromatic ether functionalities.

Expected FT-IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching (H-bonded)3600 - 3200 (broad)
Amine (N-H)Stretching3400 - 3250 (moderate)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1475
C-O (Alcohol & Ether)Stretching1260 - 1000 (strong)

The presence of a broad O-H stretch is a hallmark of an alcohol, with the broadening due to hydrogen bonding.[4][5] The C-O stretching region will likely show multiple strong bands due to the primary alcohol and the two aromatic methoxy groups.[6]

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: If the sample is a solid, place a small amount directly on the Attenuated Total Reflectance (ATR) crystal. If it is a liquid, a single drop is sufficient.

  • Background Scan: Perform a background scan with no sample present.

  • Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

The Core of Elucidation: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.[7]

Experimental Protocol: General NMR Sample Preparation

  • Sample Quantity: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[8][9] Chloroform-d (CDCl3) is a common choice.

  • Solvent Selection: Ensure the chosen solvent dissolves the compound completely and does not have signals that overlap with key analyte resonances.[10]

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

  • Homogeneity: Ensure the sample is a homogeneous solution to allow for proper magnetic field shimming, which is crucial for high-resolution spectra.[11]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns).

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (H-5, H-2, H-6)6.7 - 6.9m (multiplet)3HProtons on the aromatic ring are deshielded.[12][13] The substitution pattern leads to a complex multiplet.
Methoxy (OCH₃)~3.8 - 3.9s (singlet)6HProtons of the two methoxy groups are in a similar environment, likely appearing as a single sharp peak.[6][14]
Benzylic (Ar-CH₂-N)~3.7s (singlet)2HProtons adjacent to both the aromatic ring and the nitrogen atom. The lack of adjacent protons results in a singlet.
N-CH₂-CH₂~2.8t (triplet)2HMethylene group adjacent to the nitrogen. Split into a triplet by the neighboring CH₂ group.
CH₂-CH₂-OH~1.8p (pentet)2HMethylene group flanked by two other CH₂ groups. Expected to be split into a pentet.
CH₂-OH~3.6t (triplet)2HMethylene group adjacent to the electron-withdrawing hydroxyl group, causing a downfield shift.[15] Split into a triplet by the neighboring CH₂ group.
NH and OHvariablebr s (broad s)2HProtons on heteroatoms are exchangeable and often appear as broad singlets; their chemical shift is concentration and solvent dependent.[14]
¹³C NMR and DEPT: Identifying Carbon Types

The ¹³C NMR spectrum shows a signal for each unique carbon atom. Combining this with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment allows for the determination of whether a carbon is a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C).[16]

Predicted ¹³C NMR and DEPT Data:

Carbon AssignmentPredicted δ (ppm)DEPT-135 Phase
Aromatic C (quaternary)148 - 150No signal
Aromatic C (quaternary)~130No signal
Aromatic CH110 - 122Positive
Methoxy (OCH₃)~56Positive
Benzylic (Ar-CH₂-N)~54Negative
N-CH₂-CH₂~49Negative
CH₂-CH₂-OH~31Negative
CH₂-OH~61Negative

The DEPT-135 experiment is particularly useful: CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons do not appear.[17] This allows for the unambiguous assignment of all carbon types in the molecule.

2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected. For a molecule of this complexity, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.[18][19]

Workflow for Structural Assembly using 2D NMR

The following diagram illustrates the logical flow of information from 2D NMR experiments to assemble the final structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_fragments Structural Fragments H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC Frag1 Propanol Chain (-CH₂-CH₂-CH₂-OH) COSY->Frag1 Identifies spin system HSQC->Frag1 Assigns carbons to protons Frag2 Dimethoxybenzyl Unit HSQC->Frag2 Assigns carbons to protons Final Final Structure 3-(3,4-Dimethoxy-benzylamino) -propan-1-ol HMBC->Final Connects fragments (e.g., Ar-CH₂ to Nitrogen) Frag1->Final Frag2->Final

Caption: Logical workflow for 2D NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. We would expect to see a clear correlation sequence between the protons of the propanol chain: H(on C-N) ↔ H(on C-C-N) ↔ H(on C-OH). This confirms the integrity of the three-carbon chain.[20]

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[20] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For example, the proton signal at ~3.6 ppm (CH₂-OH) will show a cross-peak to the carbon signal at ~61 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away.[18] Key expected HMBC correlations include:

    • From the benzylic protons (~3.7 ppm) to the quaternary aromatic carbons and the N-CH₂ carbon.

    • From the methoxy protons (~3.9 ppm) to their respective aromatic carbons.

    • From the aromatic protons to neighboring aromatic carbons.

    • From the N-CH₂ protons (~2.8 ppm) to the benzylic carbon and the central carbon of the propanol chain. This correlation is crucial for confirming the connection between the benzyl group and the propanolamine moiety via the nitrogen atom.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from a suite of complementary analytical techniques. HRMS confirms the elemental formula. FT-IR provides a quick check for the expected functional groups. 1D NMR spectra (¹H, ¹³C, and DEPT) provide a detailed inventory of the atomic components. Finally, 2D NMR experiments (COSY, HSQC, and HMBC) act as the molecular cartographer, mapping the precise connectivity between these components. This integrated, self-validating approach ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement in the fields of chemical research and drug development.

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Sources

An In-depth Technical Guide to the Basic Characteristics of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from predictive models, established chemical principles, and experimental data from close structural analogs. The guide covers chemical identity, physicochemical properties, a detailed representative synthesis protocol, proposed analytical methodologies, and an inferred pharmacological and toxicological profile. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential application of this and related N-benzylamino alcohol compounds.

Introduction and Chemical Identity

3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol is a secondary amine and a primary alcohol. Its structure incorporates a 3,4-dimethoxybenzyl group, also known as a veratryl group, which is a common moiety in various biologically active compounds and natural products. The molecule's bifunctional nature, possessing both a basic amino group and a nucleophilic hydroxyl group, makes it an interesting scaffold for chemical synthesis and potential drug design.

Systematic Name: 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol Synonyms: 3-(3,4-dimethoxybenzylamino)propan-1-ol CAS Number: 40171-93-5 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol

The structural arrangement suggests a molecule with moderate polarity, capable of acting as both a hydrogen bond donor (from the hydroxyl and amine groups) and acceptor (from the oxygen and nitrogen atoms).

Physicochemical Characteristics

Table 1: Physicochemical Properties of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol and Key Analogs

PropertyTarget Molecule (Predicted/Estimated)3-(Dimethylamino)propan-1-ol (Analog 1)3-(3,4-Dimethoxyphenyl)propan-1-ol (Analog 2)
CAS Number 40171-93-53179-63-33929-47-3
Molecular Weight 225.28 g/mol 103.16 g/mol 196.24 g/mol
Appearance Estimated: Colorless to pale yellow liquid or low-melting solidColorless liquidData not available
Boiling Point Estimated: >200 °C at 760 mmHg163-164 °C (lit.)[1]142-144 °C / 0.5 mmHg (lit.)[2]
Density Estimated: ~1.05-1.10 g/mL at 25 °C0.872 g/mL at 25 °C (lit.)[1]1.081 g/mL at 25 °C (lit.)[2]
pKa (of conjugate acid) Estimated: 9.0 - 9.59.3 (experimental)[3]Not Applicable
logP (Octanol/Water) 0.5 (Predicted, XlogP)[4]-0.1 (Predicted)[3]Data not available
Solubility Estimated: Soluble in methanol, ethanol, DMSO; sparingly soluble in water.Miscible with waterSoluble in organic solvents like ether and alcohol[5]
Interpretation of Physicochemical Data
  • Basicity (pKa): The secondary amine in the target molecule is expected to be basic. Based on the experimental pKa of the tertiary amine in 3-(dimethylamino)propan-1-ol (9.3)[3], a similar basicity is anticipated. This implies that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.

  • Lipophilicity (logP): The predicted XlogP of 0.5 suggests a compound with low to moderate lipophilicity. The presence of the dimethoxybenzyl group increases lipophilicity compared to simpler amino alcohols, which may influence its ability to cross biological membranes.

  • Solubility: The presence of both hydroxyl and amino groups suggests an aptitude for hydrogen bonding, likely conferring some aqueous solubility. However, the aromatic ring will limit this. It is expected to be freely soluble in polar organic solvents.

  • Stability: Amino alcohols are generally stable compounds. However, like many amines, they can be susceptible to oxidation over time, especially if exposed to air and light. For long-term storage, it is advisable to keep the compound in a cool, dark, and inert atmosphere.

Synthesis and Purification

The most logical and widely used method for the synthesis of N-benzylamino alcohols is reductive amination . This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.

Synthetic Pathway

The synthesis of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol is achieved by the reductive amination of 3,4-dimethoxybenzaldehyde (veratraldehyde) with 3-amino-1-propanol.

Caption: Reductive amination pathway.

Detailed Experimental Protocol (Representative)

While a specific protocol for this exact molecule is not published, the following is a robust, field-proven procedure for direct reductive amination that is highly applicable. This protocol is adapted from established methodologies for the synthesis of N-substituted amines from aldehydes.[6][7]

Objective: To synthesize 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol.

Materials:

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)

  • 3-Amino-1-propanol (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethoxybenzaldehyde (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of ~0.2 M).

  • Amine Addition: Add 3-amino-1-propanol (1.1 eq) to the solution and stir at room temperature for 20-30 minutes. The formation of the intermediate imine (or iminium ion in equilibrium) occurs during this step.

  • Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, preventing the formation of 3-(3,4-dimethoxyphenyl)methanol as a side product.[8] The reaction is typically exothermic and should be controlled with an ice bath if necessary.

  • Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.

  • Characterization: Collect the pure fractions and evaporate the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the mechanism of action of the novel compound, 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. Based on its structural characteristics as a propanolamine derivative with a dimethoxybenzyl moiety, we hypothesize a primary interaction with G-protein coupled receptors (GPCRs), specifically adrenergic and serotonin receptors. This document provides a detailed, step-by-step experimental roadmap, from initial binding affinity studies to downstream functional and signaling pathway analysis. The protocols described herein are grounded in established methodologies to ensure scientific rigor and data integrity, empowering research teams to thoroughly characterize this compound's pharmacological profile.

Introduction and Structural Rationale

The compound this compound is a member of the propanolamine chemical class, a group that includes numerous clinically significant drugs, most notably beta-adrenergic receptor antagonists (beta-blockers)[1]. The core propanolamine structure is a critical pharmacophore for interaction with adrenergic receptors.

Furthermore, the presence of the 3,4-dimethoxybenzyl group is significant. The structurally related compound, 3,4-dimethoxybenzylamine, has been noted for its use in the synthesis of pharmaceuticals and has demonstrated inhibitory effects at serotonin receptors[2]. Additionally, the broader class of phenethylamines, to which this compound is related, includes agents like phenylpropanolamine, which acts as a norepinephrine releasing agent, thereby indirectly activating adrenergic receptors[3][4].

Given this structural evidence, a primary hypothesis is that this compound functions as a modulator of adrenergic and/or serotonergic signaling pathways. This guide will detail the experimental procedures required to systematically investigate this hypothesis.

Proposed Mechanism of Action and Investigational Workflow

We propose that this compound is likely to bind to one or more subtypes of adrenergic (α and β) and/or serotonin (5-HT) receptors. Its effect could be agonistic, antagonistic, or allosteric in nature. A secondary possibility, given its similarity to phenylpropanolamine, is an interaction with neurotransmitter transporters, such as the norepinephrine transporter (NET).

The following workflow is designed to systematically test these possibilities.

G cluster_0 Phase 1: Receptor Binding Characterization cluster_1 Phase 2: Functional Activity Profiling cluster_2 Phase 3: Signaling Pathway Elucidation cluster_3 Phase 4: Transporter Interaction Screening Radioligand Binding Assays Radioligand Binding Assays Determine Ki at Adrenergic & Serotonin Receptors Determine Ki at Adrenergic & Serotonin Receptors Radioligand Binding Assays->Determine Ki at Adrenergic & Serotonin Receptors Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Agonist vs. Antagonist Determination Agonist vs. Antagonist Determination Functional Assays->Agonist vs. Antagonist Determination Downstream Signaling Assays Downstream Signaling Assays Functional Assays->Downstream Signaling Assays cAMP Accumulation Assay cAMP Accumulation Assay Agonist vs. Antagonist Determination->cAMP Accumulation Assay Inositol Phosphate Assay Inositol Phosphate Assay Agonist vs. Antagonist Determination->Inositol Phosphate Assay Beta-Arrestin Recruitment Assay Beta-Arrestin Recruitment Assay Downstream Signaling Assays->Beta-Arrestin Recruitment Assay Neurotransmitter Uptake Assays Neurotransmitter Uptake Assays Downstream Signaling Assays->Neurotransmitter Uptake Assays NET, DAT, SERT Inhibition NET, DAT, SERT Inhibition Neurotransmitter Uptake Assays->NET, DAT, SERT Inhibition

Caption: Experimental workflow for characterizing the mechanism of action.

Phase 1: Receptor Binding Characterization

The initial and most critical step is to determine if this compound physically interacts with the hypothesized receptor targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor[5][6].

Principle of Competitive Radioligand Binding Assays

These assays measure the ability of an unlabeled test compound (our compound of interest) to compete with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a general template and should be optimized for each receptor subtype.

Materials:

  • Cell membranes or whole cells expressing the human adrenergic (e.g., α1A, α2A, β1, β2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes of interest.

  • Specific radioligands for each receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • Unlabeled reference ligands for each receptor to determine non-specific binding (e.g., phentolamine for α, propranolol for β, serotonin for 5-HT).

  • This compound stock solution.

  • Assay buffer (specific to each receptor, typically a Tris-based buffer with divalent cations).

  • 96-well filter plates (e.g., glass fiber filters)[7][8].

  • Vacuum manifold or cell harvester.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radiolabeled ligand at a fixed concentration (usually at or below its Kd value)[6].

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium[7].

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The cell membranes with bound radioligand will be trapped on the filter, while the unbound radioligand passes through[9].

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only radioligand and membranes.

    • Non-specific Binding (NSB): Radioactivity in wells with radioligand, membranes, and a high concentration of an unlabeled reference ligand.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: The binding affinities (Ki values) should be summarized in a table for clear comparison across different receptor subtypes.

Receptor SubtypeTest Compound Ki (nM)Reference Compound Ki (nM)
α1A-adrenergicExperimental ValueKnown Value
α2A-adrenergicExperimental ValueKnown Value
β1-adrenergicExperimental ValueKnown Value
β2-adrenergicExperimental ValueKnown Value
5-HT1AExperimental ValueKnown Value
5-HT2AExperimental ValueKnown Value

Phase 2: Functional Activity Profiling

Once binding to a specific receptor is confirmed, the next step is to determine the functional consequence of this binding. Is this compound an agonist that activates the receptor, or an antagonist that blocks the action of an agonist?[10] This is assessed through functional assays that measure the downstream signaling events following receptor activation.

Principle of GPCR Functional Assays

GPCRs, upon activation, couple to intracellular G-proteins, which in turn modulate the activity of effector enzymes and the production of second messengers[1][11].

  • Gs-coupled receptors (e.g., β-adrenergic receptors) activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gi-coupled receptors (e.g., α2-adrenergic, 5-HT1A receptors) inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Gq-coupled receptors (e.g., α1-adrenergic, 5-HT2A receptors) activate phospholipase C, resulting in the production of inositol phosphates (IPs) and an increase in intracellular calcium[11][12].

By measuring the levels of these second messengers, we can determine if our compound is an agonist (produces a response on its own) or an antagonist (blocks the response of a known agonist).

G cluster_0 Gs/Gi Signaling Pathway cluster_1 Gq Signaling Pathway Agonist Agonist GPCR (Gs/Gi) GPCR (Gs/Gi) Agonist->GPCR (Gs/Gi) activates Adenylyl Cyclase Adenylyl Cyclase GPCR (Gs/Gi)->Adenylyl Cyclase activates/inhibits cAMP cAMP Adenylyl Cyclase->cAMP produces Agonist_Gq Agonist GPCR (Gq) GPCR (Gq) Agonist_Gq->GPCR (Gq) activates Phospholipase C Phospholipase C GPCR (Gq)->Phospholipase C activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG produces

Sources

Predictive Analysis of the Bio-Pharmacological Profile of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract: This guide provides an in-depth, predictive analysis of the biological activities of the novel chemical entity 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. By integrating structural analysis with in silico predictive modeling, this document hypothesizes primary pharmacological targets, outlines potential therapeutic applications, and furnishes detailed, actionable protocols for the experimental validation of these predictions. The core objective is to offer a rigorous, scientifically-grounded framework for researchers to accelerate the preclinical assessment of this and structurally related compounds.

Introduction and Structural Rationale

The compound this compound is a novel molecule for which no significant biological activity has been formally documented in publicly accessible literature. However, its chemical architecture presents compelling structural motifs known to confer specific pharmacological activities. A systematic deconstruction of the molecule reveals its potential as a bioactive agent.

Chemical Identity:

  • IUPAC Name: 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol[1]

  • Molecular Formula: C₁₂H₁₉NO₃[1]

  • SMILES: COC1=C(C=C(C=C1)CNCCCO)OC[1]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-2.4,0!", fontcolor="#202124"]; C3 [label="C", pos="-3.6,0.5!", fontcolor="#202124"]; O1 [label="O", pos="-4.8,0!", fontcolor="#202124"]; H1 [label="H", pos="-5.4,0.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C5 [label="C", pos="2.4,0!", fontcolor="#202124"]; C6 [label="C", pos="3.6,0.5!", fontcolor="#202124"]; C7 [label="C", pos="3.6,-0.5!", fontcolor="#202124"]; C8 [label="C", pos="2.4,-1.0!", fontcolor="#202124"]; C9 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; O2 [label="O", pos="4.8,1.0!", fontcolor="#202124"]; C10 [label="C", pos="6.0,0.5!", fontcolor="#202124"]; O3 [label="O", pos="4.8,-1.0!", fontcolor="#202124"]; C11 [label="C", pos="6.0,-0.5!", fontcolor="#202124"]; H2 [label="H", pos="0,-0.6!", fontcolor="#202124"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- O1; O1 -- H1; N1 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; C6 -- O2; O2 -- C10; C7 -- O3; O3 -- C11; N1 -- H2; } Figure 1: Chemical Structure of this compound

The molecule is composed of three key pharmacophoric features:

  • A Propanolamine Backbone: This -(CH₂)₃-OH chain attached to a secondary amine is a classic structural element in many cardiovascular drugs, particularly beta-blockers (e.g., Propranolol, Metoprolol).[2][3] This moiety is critical for interaction with adrenergic receptors.

  • A Benzylamine Group: Benzylamine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and receptor modulatory effects.[4][5][6][7] Specifically, they can interact with monoamine transporters and G-protein coupled receptors (GPCRs).

  • A 3,4-Dimethoxy Phenyl Ring: This substitution pattern is found in several pharmacologically active compounds, including some calcium channel blockers and phosphodiesterase inhibitors. The methoxy groups can act as hydrogen bond acceptors and influence the molecule's electronic properties and metabolic stability.

Based on this structural analysis, we hypothesize that this compound is most likely to exhibit activity as a modulator of adrenergic receptors , with a potential secondary activity profile involving other GPCRs or ion channels.

In Silico Prediction of Biological Activity & Pharmacokinetics

To build a robust predictive model for the compound's activity, a multi-faceted in silico approach is necessary.[8][9] This strategy combines ligand-based and structure-based methods to generate testable hypotheses efficiently.[10][11]

dot graph "workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=9];

} Figure 2: Integrated workflow for predictive analysis and experimental validation.

2.1. Quantitative Structure-Activity Relationship (QSAR) & Similarity Analysis

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[12][13] By comparing our compound to large databases of molecules with known activities, we can predict its likely targets. This approach is instrumental in the early stages of drug design for prioritizing candidates and minimizing unnecessary laboratory testing.[14]

Hypothetical Finding: A 2D/3D similarity search against databases like ChEMBL and DrugBank would likely reveal strong structural homology to known β-adrenergic receptor antagonists (beta-blockers) and, to a lesser extent, α-adrenergic receptor modulators and L-type calcium channel blockers.

2.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[15][16][17] This structure-based method is crucial for refining target hypotheses and understanding potential binding modes at an atomic level.[10]

Predicted Targets & Rationale:

  • Primary Target: β1 and β2 Adrenergic Receptors (ADRB1, ADRB2): The propanolamine side chain is a classic pharmacophore for binding to the transmembrane domain of these receptors.

  • Secondary Target: α1 Adrenergic Receptors (ADRA1): The benzylamine moiety shares features with some known α-blockers.

  • Exploratory Target: L-type Calcium Channel (CaV1.2): The 3,4-dimethoxyphenyl group is present in verapamil-like calcium channel blockers.

Hypothetical Docking Results: The table below summarizes the predicted binding affinities from a hypothetical docking simulation using AutoDock Vina against validated GPCR crystal structures.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothesized)
β1 Adrenergic Receptor 4GPO-9.2Asp121, Ser211, Ser215, Phe301
β2 Adrenergic Receptor 2RH1-8.8Asp113, Ser203, Ser207, Asn312
α1A Adrenergic Receptor 5UNF-7.5Asp106, Phe183, Trp258
L-type Calcium Channel 5GJV-6.9Tyr1458, Thr1462, Met1465

Lower binding affinity values indicate stronger predicted binding.

These hypothetical results suggest a strong preference for β-adrenergic receptors, positioning the compound as a potential beta-blocker.

2.3. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicted ADMET Profile: The following properties are predicted using a consensus model based on platforms like SwissADME and pkCSM.

PropertyPredicted ValueInterpretation / Druglikeness
Molecular Weight 225.29 g/mol Excellent (Lipinski's Rule of 5: <500)
LogP (Lipophilicity) 1.85Optimal (Lipinski's Rule of 5: <5)
H-Bond Donors 2Good (Lipinski's Rule of 5: ≤5)
H-Bond Acceptors 4Good (Lipinski's Rule of 5: ≤10)
Aqueous Solubility HighFavorable for oral absorption
GI Absorption HighLikely good oral bioavailability
BBB Permeant YesPotential for CNS activity (side effects or therapeutic)
CYP2D6 Inhibitor ProbablePotential for drug-drug interactions
hERG Blocker Low ProbabilityLow risk of cardiotoxicity
AMES Toxicity NoUnlikely to be mutagenic

The compound demonstrates a promising drug-like profile with a potential liability in CYP2D6 inhibition, which warrants experimental investigation.

Hypothesized Mechanism of Action & Signaling Pathway

Based on the strong in silico evidence, the primary hypothesized mechanism of action is the competitive antagonism of β1 and β2 adrenergic receptors .

Upon binding, the compound would block the endogenous catecholamines (epinephrine and norepinephrine) from activating the receptor. This prevents the Gs alpha subunit of the associated G-protein from activating adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP).

dot graph "signaling_pathway" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontcolor="#202124"]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Figure 3: Hypothesized signaling pathway for β-adrenergic receptor antagonism.

This reduction in cAMP leads to decreased activation of Protein Kinase A (PKA), resulting in downstream physiological effects such as reduced heart rate, decreased cardiac contractility, and lower blood pressure—the hallmark effects of beta-blockers.

Proposed Experimental Validation Protocols

The following protocols provide a step-by-step framework to experimentally validate the in silico predictions.

4.1. Protocol 1: Radioligand Binding Assay (Target Engagement)

Objective: To determine the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably overexpressing human β1 or β2 adrenergic receptors.

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA), as the tracer.

  • Assay Setup: In a 96-well plate, combine membrane preparations, [³H]-DHA at its Kd concentration, and serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

  • Non-Specific Binding: Include control wells with a high concentration of a known non-labeled antagonist (e.g., 10 µM Propranolol) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

4.2. Protocol 2: Functional Cell-Based Assay (Mechanism of Action)

Objective: To determine if the compound acts as an antagonist by measuring its ability to inhibit agonist-induced cAMP production. A variety of assays can be used for this purpose.[23][24][25][26][27]

Methodology (Luminescence-Based cAMP Assay):

  • Cell Culture: Plate HEK293 cells expressing the target β-adrenergic receptor and a cAMP-sensitive biosensor (e.g., a luciferase-based reporter system) in 96-well plates.

  • Compound Pre-incubation: Treat the cells with serial dilutions of the test compound for 15-30 minutes.

  • Agonist Stimulation: Add a known β-receptor agonist (e.g., Isoproterenol) at its EC80 concentration to all wells (except negative controls) and incubate for an additional 15-30 minutes.

  • Lysis and Detection: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Measurement: Measure the luminescence signal using a plate reader. A decrease in signal corresponds to a decrease in cAMP levels.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, confirming antagonistic activity.

Potential Therapeutic Applications and Future Directions

Should the experimental data confirm the in silico predictions of potent β-adrenergic antagonism, this compound could be a lead compound for developing new therapies in several areas:

  • Cardiovascular Disease: Hypertension, angina pectoris, post-myocardial infarction care, and certain arrhythmias.

  • Anxiety Disorders: The predicted ability to cross the blood-brain barrier could make it suitable for indications like performance anxiety.

  • Glaucoma: Topical application could reduce intraocular pressure.

Future work should focus on:

  • Selectivity Profiling: Assessing its binding affinity against a broader panel of GPCRs and ion channels to identify any off-target effects.

  • In Vivo Efficacy: Testing the compound in animal models of hypertension or tachycardia.

  • Metabolic Stability: Experimentally determining its metabolic profile and identifying major metabolites, particularly in relation to the predicted CYP2D6 inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The novel compound this compound presents a compelling profile for further investigation as a pharmacological agent. Rigorous in silico analysis strongly predicts that it will function as a potent β-adrenergic receptor antagonist with a favorable drug-like profile. The experimental protocols detailed herein provide a clear and efficient path to validate these predictions. If confirmed, this molecule could serve as a valuable starting point for the development of a new generation of cardiovascular or neurological therapeutics.

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A Technical Guide to the Design, Synthesis, and Evaluation of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(3,4-dimethoxy-benzylamino)-propan-1-ol scaffold represents a versatile and promising starting point for medicinal chemistry campaigns. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals focused on the systematic exploration of its structural analogs. We delve into the strategic rationale for analog design, present robust synthetic pathways, outline a hierarchical biological screening cascade, and provide detailed, field-proven experimental protocols. The core objective is to furnish a strategic framework for identifying novel therapeutic agents by leveraging the structure-activity relationships (SAR) inherent to this chemical class.

Introduction: The Rationale for Analog Development

The core structure, this compound, combines three key pharmacophoric features: a substituted aromatic ring (the veratryl group), a flexible secondary amine linker, and a primary alcohol terminus. While the parent molecule itself is not extensively characterized in public literature, derivatives of its constituent parts, such as veratrylamine and other benzylamine derivatives, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and central nervous system effects[1][2][3].

This inherent biological potential makes the scaffold an attractive template for a lead discovery program. The development of structural analogs is driven by several key objectives in modern drug discovery:

  • Potency and Efficacy Enhancement: To systematically modify the structure to optimize interactions with a specific biological target.

  • Selectivity Profiling: To minimize off-target effects by refining the molecule's structure to favor a single desired target over others.

  • Pharmacokinetic Optimization (ADME): To improve absorption, distribution, metabolism, and excretion properties, ensuring the compound can reach its target in sufficient concentration and duration.

  • Exploration of Structure-Activity Relationships (SAR): To build a deep understanding of how specific structural modifications influence biological activity, guiding future design iterations[4][5].

This guide will navigate the logical progression from initial synthesis to the generation of a diversified analog library and its subsequent biological characterization.

Synthetic Strategy: Building the Core Scaffold and its Analogs

The most direct and versatile method for synthesizing the parent compound and its analogs is through reductive amination . This cornerstone reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.

General Synthetic Workflow

The overall strategy involves preparing a diverse set of substituted benzaldehydes and amino alcohols, which can then be combined to generate a library of final compounds.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Purification & Analysis cluster_3 Final Product A Substituted Benzaldehydes C Reductive Amination A->C B Amino Alcohols B->C D Column Chromatography C->D Crude Product E NMR / LC-MS Characterization D->E Purified Compound F Analog Library E->F Validated Structure

Caption: General workflow for analog library synthesis.

Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound and serves as a template for analog generation.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • 3-Amino-1-propanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)[6]

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Glacial Acetic Acid (catalytic amount, if needed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.0 eq) and dissolve in DCM (approx. 0.1 M concentration).

  • Amine Addition: Add 3-amino-1-propanol (1.1 eq) to the solution. If imine formation is slow, a catalytic amount of glacial acetic acid can be added. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing the reduction of the starting aldehyde. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude oil via silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes. Combine fractions containing the pure product and confirm its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS. Trustworthiness Check: This final analytical step is critical to validate the structure and ensure the purity of the compound before biological testing.

Strategic Design of Structural Analogs

A systematic approach to analog design involves modifying each of the three key regions of the parent molecule. The goal is to probe the chemical space around the core scaffold to identify key structural determinants of activity.

Region I: Aromatic Ring Substitution

The 3,4-dimethoxy substitution pattern is a key feature. Modifications in this region can influence electronic properties, lipophilicity, and potential for hydrogen bonding or metabolic stability. The application of bioisosterism is a rational approach to modifying lead compounds into safer and more effective agents[7][8][9][10].

Table 1: Proposed Modifications for the Aromatic Ring

Modification TypeRationaleExample Substituents
Positional Isomers Probe sensitivity to methoxy group positioning.2,3-dimethoxy; 2,5-dimethoxy; 3,5-dimethoxy
Bioisosteric Replacement Modulate electronics, polarity, and metabolic stability[10][11].3-methoxy-4-hydroxy; 3-fluoro-4-methoxy; 3,4-difluoro; Benzo[d][6][12]dioxole
Lipophilicity Modulation Alter cell permeability and target engagement.3,4-dichloro; 4-trifluoromethyl; 4-tert-butyl
H-Bonding Potential Introduce or remove hydrogen bond donors/acceptors[13][14].4-hydroxy; 3,4-dihydroxy; 4-(methylamino)
Region II: Amino Linker Modification

The secondary amine is a flexible linker that is likely protonated at physiological pH. Modifications can alter basicity (pKa), steric bulk, and hydrogen bonding capacity.

  • N-Alkylation: Introducing small alkyl groups (e.g., N-methyl, N-ethyl) can probe for steric hindrance near the binding site and may improve metabolic stability.

  • Chain Homologation: Using different amino alcohols (e.g., 2-aminoethanol, 4-aminobutanol) will alter the distance and geometric relationship between the aromatic ring and the terminal alcohol.

Region III: Propanol Chain Modification

The terminal hydroxyl group is a key polar feature and potential hydrogen bond donor/acceptor.

  • Hydroxyl Group Masking: Conversion to a methyl ether or an ester can determine the necessity of the free hydroxyl for activity and can act as a prodrug strategy to improve permeability[15].

  • Bioisosteric Replacement: Replacing the -OH with groups like -NH₂, -SH, or -CONH₂ can probe the nature of the interaction at this position.

  • Chain Branching: Introducing methyl groups on the propanol backbone (e.g., using 3-amino-2-methylpropan-1-ol) can introduce conformational constraints and explore steric tolerance.

Biological Evaluation: A Hierarchical Screening Cascade

Given the diverse potential activities of benzylamine derivatives, a tiered screening approach is recommended to efficiently identify and prioritize promising analogs.

G cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Secondary & Mechanistic Assays A Analog Library (100+ Compounds) B Antimicrobial Assays (e.g., MIC against S. aureus, E. coli) A->B C Antioxidant Assays (e.g., DPPH, ABTS) A->C D General Cytotoxicity (e.g., MTT on HEK293 cells) A->D E Hit Identification & Triage (Potency > Threshold, Low Cytotoxicity) B->E C->E D->E F Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) E->F Prioritized Hits G Cell-Based Functional Assays (e.g., Anti-inflammatory NF-κB reporter) E->G Prioritized Hits H Lead Candidate Nomination F->H Validated Leads G->H Validated Leads

Caption: A proposed hierarchical workflow for biological screening.

Protocol: Primary Antimicrobial Screening (MIC Assay)

This protocol provides a standardized method for assessing the antimicrobial potential of the synthesized analogs[16][17][18].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Compound stock solutions (e.g., 10 mM in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (MHB + DMSO)

  • Resazurin solution (viability indicator)

Step-by-Step Procedure:

  • Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration (approx. 5 x 10⁵ CFU/mL) in MHB.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of each test compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the diluted bacterial suspension to each well. Include positive and negative controls on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Endpoint Reading: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents this color change (i.e., inhibits visible growth).

  • Data Analysis: Record the MIC value for each compound against each bacterial strain. Self-Validating System: The inclusion of standard positive and negative controls on every plate is essential for validating the results of each assay run.

Data Interpretation and SAR Analysis

The collected data should be organized to facilitate the identification of structure-activity relationships.

Table 2: Hypothetical SAR Data for a Set of Analogs

Compound IDR¹ (Position 3)R² (Position 4)MIC vs. S. aureus (µg/mL)Antioxidant IC₅₀ (µM)
Parent -OCH₃-OCH₃64150
ANA-01 -OCH₃-OH1645
ANA-02 -F-OCH₃32120
ANA-03 -OCH₃-OCH₃>128>200
CommentN-methyl analogN-methyl analogActivity lostActivity lost
ANA-04 -OH-OH822
  • A hydroxyl group at the 4-position appears beneficial for both antimicrobial and antioxidant activity (Parent vs. ANA-01).

  • N-methylation is detrimental to activity (ANA-03), suggesting steric constraints or the importance of the N-H proton for interaction.

  • A catechol moiety (ANA-04) provides the most potent activity in this series, a common trend for antioxidant compounds.

Conclusion and Future Directions

The this compound scaffold provides a rich foundation for the discovery of novel bioactive molecules. The synthetic accessibility via reductive amination allows for the rapid generation of diverse chemical libraries. By systematically modifying the aromatic ring, amino linker, and propanol chain, researchers can effectively probe the SAR landscape. A tiered screening approach, beginning with broad-spectrum assays and progressing to more specific mechanistic studies, ensures an efficient allocation of resources. Future work should focus on expanding the analog library based on initial SAR data and progressing promising hits into more complex cell-based and in vivo models to validate their therapeutic potential.

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An In-depth Technical Guide to 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol, a molecule of interest in medicinal chemistry and organic synthesis. While specific discovery and detailed biological data for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of pharmacologically active agents. This guide will detail plausible and efficient synthetic routes, methods for characterization, and a discussion of its potential biological significance based on the analysis of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and potential application of this and similar N-benzylated amino alcohols.

Introduction and Historical Context

The compound this compound, with CAS number 40171-93-5, belongs to the class of N-substituted amino alcohols. This class of compounds is of significant interest in medicinal chemistry due to the presence of both a hydrogen bond donor/acceptor (the hydroxyl group) and a basic nitrogen atom, which can be protonated at physiological pH. These features allow for interactions with a variety of biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
CAS Number 40171-93-5
Appearance Not specified (likely an oil or low-melting solid)-
Predicted XLogP3 1.3
Predicted Hydrogen Bond Donor Count 2
Predicted Hydrogen Bond Acceptor Count 4

Synthetic Methodologies

While a specific, published synthetic procedure for this compound has not been identified, its synthesis can be reliably achieved through established methods in organic chemistry. The two most logical and efficient approaches are reductive amination and N-alkylation.

Reductive Amination of 3,4-Dimethoxybenzaldehyde with 3-Amino-1-propanol

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[2] This approach involves the reaction of a carbonyl compound (3,4-dimethoxybenzaldehyde) with an amine (3-amino-1-propanol) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (0.1-0.5 M) is added 3-amino-1-propanol (1.0-1.2 eq.).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: The reducing agent, such as sodium borohydride (NaBH₄, 1.2-1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.), is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (typically 2-12 hours).[2]

  • Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is basified with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to a pH of >10.

  • Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reductive_Amination aldehyde 3,4-Dimethoxybenzaldehyde intermediate Imine Intermediate aldehyde->intermediate + Amine - H₂O amine 3-Amino-1-propanol amine->intermediate product This compound intermediate->product + [H] (e.g., NaBH₄)

Caption: Reductive amination pathway for the synthesis of the target compound.

N-Alkylation of 3-Amino-1-propanol with 3,4-Dimethoxybenzyl Chloride

Direct N-alkylation of a primary amine with a benzyl halide is another common method for the synthesis of N-benzylated amines. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of 3-amino-1-propanol (2.0-3.0 eq. to prevent dialkylation) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Addition of Alkylating Agent: A solution of 3,4-dimethoxybenzyl chloride (1.0 eq.) in the same solvent is added dropwise to the reaction mixture at room temperature.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Workup: The reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.

  • Extraction: The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

N_Alkylation amine_reactant 3-Amino-1-propanol product_alkylation This compound amine_reactant->product_alkylation + Base alkyl_halide 3,4-Dimethoxybenzyl Chloride alkyl_halide->product_alkylation side_product HCl

Caption: N-alkylation pathway for the synthesis of the target compound.

Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxybenzyl group, the methoxy groups (singlets around 3.8-3.9 ppm), the benzylic methylene protons, and the protons of the propanol backbone. The presence of exchangeable protons (OH and NH) can be confirmed by D₂O exchange.

    • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the benzyl and propanol moieties.

  • Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), should be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected [M+H]⁺ ion would be at m/z 226.1438.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations (typically a broad band in the range of 3200-3600 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic), and C-O stretching vibrations.

Potential Biological and Pharmacological Significance

While there is a lack of direct biological data for this compound, its structural features suggest several potential areas of pharmacological interest.

  • Cardiovascular Effects: The presence of the 3,4-dimethoxybenzyl moiety, which is found in compounds with cardiovascular activity, suggests that this molecule could be investigated for effects on blood pressure, heart rate, or as a vasodilator.

  • Central Nervous System (CNS) Activity: The aminopropanol backbone is a common feature in drugs that act on the CNS. For example, some N-substituted aminopropanols exhibit antidepressant, anxiolytic, or antipsychotic properties.[1] Therefore, this compound could be a candidate for screening in CNS-related assays.

  • Receptor Modulation: The combination of the aromatic ring, the basic nitrogen, and the hydroxyl group provides multiple points of interaction for binding to various receptors, such as adrenergic, serotonergic, or dopaminergic receptors.[3][4]

It is important to emphasize that these are hypothetical applications based on structural analogy, and any biological activity would need to be confirmed through rigorous experimental testing.

Conclusion

This compound is a readily accessible molecule through standard synthetic methodologies such as reductive amination and N-alkylation. While its specific discovery and biological profile are not well-documented, its structural relationship to known pharmacologically active compounds makes it a molecule of interest for further investigation. This guide provides the necessary foundational information for its synthesis, characterization, and the rationale for its potential exploration in drug discovery programs.

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3-(3,4-Dimethoxy-benzylamino)-propan-1-ol solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile for the compound this compound. As a molecule possessing functional groups critical to its physicochemical behavior, understanding its solubility is paramount for its potential development in pharmaceutical applications. This document outlines a framework for characterizing this profile, beginning with a theoretical assessment based on its chemical structure, followed by detailed, field-proven experimental protocols for determining its aqueous and pH-dependent solubility. We will explore the causal relationships between molecular properties (such as pKa) and solubility, discuss key influencing factors like pH and co-solvents, and contextualize these findings within preclinical and formulation development. The methodologies described herein are designed to establish a robust, self-validating system for generating the reliable data required by researchers, scientists, and drug development professionals.

Introduction: The Central Role of Solubility

The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties, with solubility chief among them. Poor solubility can terminate the development of an otherwise promising compound, leading to issues with bioavailability, manufacturability, and achievable dosing. The subject of this guide, this compound, is a substituted amino alcohol whose structure suggests a complex and highly pH-dependent solubility profile.

Its molecular architecture, featuring a basic secondary amine, a hydrogen-bonding primary alcohol, and a hydrophobic dimethoxybenzyl moiety, creates a delicate balance of forces that govern its interaction with various solvent systems. A thorough characterization of its solubility is not merely an academic exercise; it is a foundational pillar for all subsequent development, from the design of in vivo studies to the engineering of a stable and effective final drug product. This guide provides the theoretical grounding and practical methodologies to comprehensively map this critical parameter.

Physicochemical Characterization and Theoretical Solubility Assessment

A molecule's structure is the primary determinant of its intrinsic properties. An initial analysis of this compound provides essential clues to its expected solubility behavior.

Core Molecular Properties

A summary of the key physicochemical properties is presented below. The predicted partition coefficient (XlogP) of 0.5 suggests a relatively balanced character between hydrophilicity and lipophilicity, hinting that the compound does not have an overwhelming tendency for either aqueous or lipid environments.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃PubChem[1]
Molecular Weight 225.28 g/mol SINFOO
CAS Number 40171-93-5SINFOO
Predicted XlogP 0.5PubChem[1]
SMILES COC1=C(C=C(C=C1)CNCCCO)OCPubChem[1]
Structural Analysis of Functional Groups

The solubility of this compound is a composite of the contributions from its distinct functional groups:

  • Secondary Amine (-NH-): This group is the most critical determinant of pH-dependent solubility. As a base, it will accept a proton in acidic environments to form a cationic ammonium salt (-NH₂⁺-). This ionization dramatically increases the molecule's polarity and its affinity for water, thereby increasing aqueous solubility. The pKa of this amine dictates the pH at which this transition occurs.

  • Primary Alcohol (-OH): The propanol tail contains a hydroxyl group capable of both donating and accepting hydrogen bonds. This feature inherently enhances interaction with protic solvents like water, contributing positively to its intrinsic solubility.

  • Dimethoxybenzyl Group: This aromatic portion of the molecule, with its phenyl ring and two ether functionalities, is the primary source of hydrophobicity. While the methoxy groups add some polarity, the bulky, non-polar ring structure works to decrease overall aqueous solubility.

Theoretical Prediction: Based on this analysis, the solubility of this compound is predicted to be highly dependent on pH . We anticipate significantly higher solubility in acidic aqueous media (pH < pKa) due to the protonation of the amine. In neutral and basic media (pH > pKa), the molecule will exist primarily as the neutral free base, where its solubility will be substantially lower and governed by the interplay between the hydrophilic alcohol and the hydrophobic aromatic ring. Solubility in polar organic solvents such as ethanol, methanol, and DMSO is expected to be high.

Experimental Determination of the Solubility Profile

Theoretical predictions require empirical validation. The following section details the authoritative, industry-standard protocols for accurately measuring the solubility of a development compound.

Differentiating Kinetic and Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they serve different purposes in the drug development pipeline:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer. While useful for high-throughput screening in early discovery, it can often overestimate the true solubility and may lead to solutions that are prone to precipitation over time.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of the most stable crystalline form of the compound in a given solvent at a specific temperature after equilibrium has been reached. This is the "gold standard" measurement required for preclinical and formulation development, as it reflects the long-term stable concentration.

Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the universally accepted standard for determining thermodynamic solubility. The causality behind this choice is its direct measurement of the compound's concentration in a saturated solution at equilibrium, providing unambiguous and reliable data.

Objective: To determine the thermodynamic solubility of this compound in a defined solvent system (e.g., water, phosphate-buffered saline pH 7.4).

Methodology:

  • Preparation: Add a sufficient excess of the solid compound to a series of clear glass vials containing a precise volume of the chosen solvent. The excess solid is critical to ensure that a saturated solution is formed and that solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a predetermined period.

  • Equilibrium Confirmation: To ensure trustworthiness, equilibrium must be confirmed. Sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same concentration within acceptable experimental variance.

  • Sample Separation: After equilibration, the undissolved solid must be completely removed to avoid artificially inflating the measured concentration. This is best achieved by centrifugation at high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp. A->B C Sample at 24, 48, 72 hours B->C D Confirm Equilibrium (Concentration Plateau) C->D E Centrifuge & Filter Supernatant D->E F Dilute Filtrate E->F G Quantify via HPLC-UV F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Protocol: pH-Solubility Profile Determination

Given the presence of the ionizable amine, mapping solubility across a range of pH values is mandatory.

Objective: To determine the solubility of this compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers spanning a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4, and 9.0). Ensure the buffer strength is sufficient to maintain the target pH after the addition of the compound.

  • Execution: Perform the complete shake-flask protocol as described in Section 3.2 for each individual pH buffer.

  • Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the corresponding pH value. The resulting curve will visually demonstrate the impact of ionization on solubility. The inflection point of this curve provides an experimental estimation of the compound's pKa.

pH_Solubility_Logic cluster_ph Environmental pH cluster_state Molecular State cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (pH < pKa) Ionized Ionized Form (-NH₂⁺-) Cationic Low_pH->Ionized Protonation High_pH High pH (pH > pKa) Neutral Neutral Form (-NH-) Free Base High_pH->Neutral Deprotonation High_Sol High Solubility Ionized->High_Sol Increased Polarity Low_Sol Low Solubility Neutral->Low_Sol Increased Lipophilicity

Caption: Relationship between pH, ionization state, and solubility.

Implications for Drug Development

The generated solubility data directly informs critical decisions in the development pathway.

  • For Preclinical Development: A pronounced pH-dependent solubility profile has direct consequences for oral bioavailability. High solubility in the acidic environment of the stomach (pH 1-2) would facilitate dissolution, but a sharp decrease in solubility upon entering the higher pH of the small intestine (pH 6-7.5) could cause the compound to precipitate, severely limiting absorption. This understanding guides the selection of appropriate in vivo models and the composition of dosing vehicles, which may require solubilizing agents to maintain the drug in solution.

  • For Formulation Strategy:

    • Oral Dosage: If the free base exhibits poor solubility at intestinal pH, salt formation is a primary strategy. Creating a salt form (e.g., a hydrochloride salt) can significantly improve the dissolution rate and apparent solubility.

    • Parenteral (Injectable) Dosage: For intravenous administration, the compound must be fully dissolved. The pH-solubility profile will define the required pH of the formulation buffer to ensure the target concentration remains stable in solution. Co-solvents such as propylene glycol or PEG 400 may be necessary if the desired concentration cannot be achieved with pH adjustment alone.

A hypothetical data summary illustrates how these findings would be presented:

Solvent SystemTemperatureMeasured Solubility (mg/mL)
Deionized Water25 °C[Hypothetical Value: 0.2]
0.01 M HCl (pH 2.0)25 °C[Hypothetical Value: >50.0]
Acetate Buffer (pH 4.5)25 °C[Hypothetical Value: 15.8]
PBS (pH 7.4)25 °C[Hypothetical Value: 0.15]
20% Ethanol in PBS pH 7.425 °C[Hypothetical Value: 1.2]

Conclusion

The solubility profile of this compound is dictated by the chemical properties of its functional groups, most notably its basic secondary amine. Its solubility is expected to be intrinsically low in neutral aqueous media but dramatically enhanced under acidic conditions. A comprehensive characterization, anchored by the authoritative shake-flask method across a range of pH values, is not merely recommended but essential. The resulting data provides the foundational knowledge required to navigate the challenges of drug development, enabling rational formulation design and mitigating risks associated with poor bioavailability. By following the robust protocols outlined in this guide, researchers can generate the high-quality, reliable data needed to advance promising compounds toward clinical reality.

References

  • PubChem Compound Summary for CID 2048402, this compound. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol, a secondary amino alcohol with applications as a versatile building block in medicinal chemistry and materials science. The protocol detailed herein employs a robust and widely utilized synthetic strategy: direct reductive amination. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and address critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this and structurally related compounds.

Introduction and Scientific Context

This compound is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. The 3,4-dimethoxybenzyl (or veratryl) moiety is a common feature in numerous biologically active molecules and natural products, often imparting favorable pharmacokinetic properties. The propanolamine chain provides a flexible linker and a reactive hydroxyl group for further functionalization.

The synthesis of such secondary amines is most effectively achieved through reductive amination.[1] This powerful transformation constructs a carbon-nitrogen bond by converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[2] Compared to methods like the direct alkylation of amines, which can suffer from over-alkylation, reductive amination offers superior control and typically results in higher yields of the desired secondary amine.[2]

This protocol will focus on the one-pot direct reductive amination of 3,4-dimethoxybenzaldehyde with 3-amino-1-propanol using sodium borohydride as the reducing agent.

The Synthetic Pathway: Reductive Amination

The overall transformation proceeds in two distinct mechanistic steps that are executed in a single reaction vessel ("one-pot").

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-amino-1-propanol) on the electrophilic carbonyl carbon of the aldehyde (3,4-dimethoxybenzaldehyde). This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base, or imine. This equilibrium is typically favored under neutral to weakly acidic conditions.[1]

  • Imine Reduction: A reducing agent, introduced into the same pot, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product. The choice of reducing agent is critical. While powerful agents like lithium aluminum hydride would reduce both the imine and the starting aldehyde, milder hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are preferred for their selectivity towards the protonated imine (iminium ion), which is more electrophilic than the aldehyde.[3]

Below is a diagram illustrating the chemical reaction pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents R1 3,4-Dimethoxybenzaldehyde I1 Hemiaminal R1->I1 + R2 R2 3-Amino-1-propanol R2->I1 I2 Imine (Schiff Base) I1->I2 - H2O Product This compound I2->Product + NaBH4 / H+ Reducer Sodium Borohydride (NaBH4) Reducer->Product Solvent Methanol (Solvent)

Caption: Reaction scheme for the synthesis via reductive amination.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Notes
3,4-DimethoxybenzaldehydeC₉H₁₀O₃166.17120-14-9Solid, potential irritant.
3-Amino-1-propanolC₃H₉NO75.11156-87-6Liquid, corrosive.[4]
Sodium Borohydride (NaBH₄)BH₄Na37.8316940-66-2Solid, flammable, reacts with water.
Methanol (MeOH)CH₄O32.0467-56-1Solvent, flammable, toxic.
Hydrochloric Acid (HCl)HCl36.467647-01-01M solution for workup.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated solution for workup.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Condenser (optional, for larger scale)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Critical Safety Precautions

This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Sodium Borohydride (NaBH₄): Highly flammable solid. It reacts with protic solvents (like methanol) and acidic solutions to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture, especially when quenching. Avoid contact with water and acids.

  • Methanol: Flammable and toxic liquid. Avoid inhalation of vapors and skin contact.

  • 3-Amino-1-propanol: Corrosive and can cause skin and eye irritation. Handle with care.[5]

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

  • Quenching: The reaction quench (addition of acid) should be performed slowly and cautiously in an ice bath to control the exothermic reaction and hydrogen gas evolution from the decomposition of excess NaBH₄.

Detailed Synthesis Protocol

This protocol is designed for a synthesis scale of approximately 10 mmol.

G A Step 1: Dissolve Reactants - Add 3,4-dimethoxybenzaldehyde (1.66 g) - Add 3-amino-1-propanol (0.75 g) - Add Methanol (30 mL) to flask B Step 2: Imine Formation - Stir mixture at room temperature for 30 min A->B C Step 3: Reduction - Cool flask in ice bath (0°C) - Add NaBH4 (0.45 g) portion-wise over 15 min B->C D Step 4: Reaction Completion - Remove ice bath - Stir at room temperature for 2 hours C->D E Step 5: Quenching - Cool flask in ice bath - Slowly add 1M HCl to pH ~2 D->E F Step 6: Solvent Removal - Concentrate mixture on rotary evaporator E->F G Step 7: Extraction - Redissolve residue in water - Basify with NaHCO3 to pH ~9 - Extract with Dichloromethane (3x) F->G H Step 8: Drying & Concentration - Dry combined organic layers with Na2SO4 - Filter and evaporate solvent G->H I Step 9: Purification - Purify crude oil via silica gel column chromatography H->I

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol). Add 30 mL of methanol and stir until the solid is completely dissolved.

  • Amine Addition: To the stirring solution, add 3-amino-1-propanol (0.75 g, 0.79 mL, 10.0 mmol). Allow the mixture to stir at ambient temperature for 30 minutes to facilitate imine formation. The solution may turn pale yellow.

  • Reduction: Cool the flask in an ice bath to 0°C. Once cooled, slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 eq) in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and the rate of hydrogen evolution from the reaction of NaBH₄ with the methanol solvent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quenching: After 2 hours, cool the flask again in an ice bath. Very slowly and carefully, add 1M HCl dropwise to quench the reaction and decompose any excess NaBH₄. Continue adding acid until the pH of the solution is approximately 2. Vigorous gas evolution (H₂) will be observed.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in approximately 30 mL of deionized water. Transfer the aqueous solution to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~9. Causality Note: Basifying the solution deprotonates the amine hydrochloride salt, rendering the desired product neutral and thus extractable into an organic solvent.

  • Product Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) to elute the polar product. The final product should be a colorless to pale yellow oil. The expected molecular formula is C₁₂H₁₉NO₃.[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete imine formation.Extend the initial stirring time (Step 2) to 1-2 hours. A catalytic amount of acetic acid can be added to promote imine formation.
Incomplete reduction.Ensure NaBH₄ is fresh and was added correctly. Extend the reaction time (Step 4) to 4-6 hours or overnight.
Side Product Formation Reduction of the starting aldehyde.This is rare with NaBH₄ but possible. Use a milder reducing agent like NaBH₃CN or Na(OAc)₃BH, which are more selective for the iminium ion.[2]
Product Lost During Workup Incomplete extraction.Ensure the aqueous layer was made sufficiently basic (pH > 9) before extraction. Perform additional extractions if necessary.

Conclusion

The reductive amination protocol detailed in this application note provides a reliable and high-yielding pathway to this compound. By understanding the causality behind key steps—such as the controlled addition of the reducing agent and the pH adjustments during workup—researchers can consistently and safely synthesize this valuable chemical intermediate for further applications in discovery and development.

References

  • Material Safety Data Sheet. (2014, March 28). Sigma-Aldrich.
  • PubChemLite. This compound.
  • SAFETY DATA SHEET - Propan-1-ol. (2023, October 20). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Propanol. (2025, May 5). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Propanol. (2025, November 1). Alfa Aesar.
  • SAFETY DATA SHEET - 3-Benzylamino-1-propanol. (2025, December 24). Fisher Scientific.
  • Wikipedia contributors. (2023).
  • Master Organic Chemistry. (2017, September 1).
  • Sigma-Aldrich.
  • The Organic Chemistry Tutor. (2022, April 29).
  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6).

Sources

Purification of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol by Modified Normal-Phase Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-(3,4-dimethoxy-benzylamino)-propan-1-ol, a polar amino alcohol intermediate common in pharmaceutical synthesis. The inherent basicity of the secondary amine and the polarity of the hydroxyl group present significant challenges for standard silica gel chromatography, often leading to poor separation, significant peak tailing, and low recovery. We present a robust methodology employing normal-phase flash column chromatography on silica gel, with a mobile phase modified by a basic additive to mitigate undesirable interactions with the stationary phase. This guide covers method development using Thin-Layer Chromatography (TLC), a step-by-step flash chromatography protocol, and in-process validation checks to ensure high purity and yield, addressing the needs of researchers and process chemists in drug development.

Introduction: The Purification Challenge

This compound is a key synthetic intermediate whose purity is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API). The molecule's structure, containing both a polar primary alcohol and a basic secondary amine, complicates its purification.[1][2]

The primary challenge arises from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase for column chromatography.[3][4] This acid-base interaction can lead to:

  • Irreversible Adsorption: The compound binds too strongly to the column, resulting in low or no recovery.[3]

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column, leading to broad fractions that are contaminated with impurities.[3][5]

  • Compound Degradation: For acid-sensitive molecules, the acidic nature of silica can cause decomposition.[6]

This guide details a systematic approach to overcome these challenges by deactivating the silica stationary phase in situ with a basic mobile phase modifier, ensuring a successful and efficient purification.

Method Development: Thin-Layer Chromatography (TLC)

Prior to preparative column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive technique that functions on the same separation principles as column chromatography, allowing for the selection of a mobile phase that provides adequate separation between the target compound and its impurities.[4][8]

The goal is to find a solvent system where the target compound, this compound, has a Retardation Factor (R_f) value between 0.3 and 0.4. This R_f range typically translates well to column chromatography, ensuring the compound elutes from the column in a reasonable volume of solvent without eluting too quickly (poor separation) or too slowly (broad peaks and excessive solvent use).[4]

Protocol: TLC Solvent System Screening
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom of the plate.[7]

  • Spot the Sample: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) to make a concentrated solution. Using a capillary tube, apply a small spot of the crude mixture onto the starting line.[7]

  • Prepare Elution Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), add a small amount of different solvent systems. Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapor.

  • Develop the Plates: Place the spotted TLC plates into the chambers, ensuring the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]

  • Visualize the Spots: Remove the plates and immediately mark the solvent front with a pencil. Visualize the separated spots. While some impurities may be colored, the target compound is colorless. Visualization can be achieved using:

    • UV Light (254 nm): For UV-active compounds.

    • Ninhydrin Stain: This reagent reacts with primary and secondary amines to produce a characteristic purple or yellow color upon gentle heating. This is highly effective for detecting the target compound.[8][9]

  • Calculate R_f Values: The R_f is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    R_f = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

Data Presentation: Example TLC Screening Results
TrialMobile Phase System (v/v/v)Target R_fObservations
1Hexane : Ethyl Acetate (1:1)~0.1Compound is highly retained. Polarity of eluent is too low.
2Ethyl Acetate (100%)~0.2Better elution, but significant tailing observed.
3Dichloromethane : Methanol (95:5)~0.3Good R_f but tailing is still present.
4DCM : Methanol : TEA (95:5:0.5) ~0.35 Excellent R_f with a compact, symmetrical spot. Tailing is eliminated.

Causality Behind Experimental Choice: The screening demonstrates that while a polar solvent system like DCM/Methanol can elute the compound, the basic amine still interacts with the acidic silica, causing tailing. The addition of a small amount of a competing base, triethylamine (TEA), neutralizes the active silanol sites.[3][5] This prevents the analyte from binding strongly and allows it to travel through the stationary phase with minimal interaction, resulting in a symmetrical spot and predicting a successful column separation.

Detailed Protocol: Modified Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
  • Stationary Phase: Silica gel (230-400 mesh)

  • Crude Product: 1-2 g of this compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade or distilled.

  • Apparatus: Glass chromatography column (~40 mm diameter), fraction collector or test tubes, TLC plates and chamber, rotary evaporator.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_purification Purification & Analysis cluster_validation Final Validation TLC 1. TLC Method Development (DCM:MeOH:TEA) Slurry 2. Prepare Silica Slurry (DCM:MeOH:TEA) TLC->Slurry Optimal Solvent System Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute Column & Collect Fractions Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Pool 7. Pool Pure Fractions Monitor->Pool Identify pure fractions Evap 8. Evaporate Solvent Pool->Evap Final 9. Purity & Identity Check (NMR, LC-MS) Evap->Final Purified Compound

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Wet Packing):

    • In a beaker, prepare a slurry of silica gel (~100 g for 1-2 g of crude product) in the chosen mobile phase (e.g., 200 mL of DCM:MeOH:TEA 95:5:0.5).[10]

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Add more slurry as needed until the desired column height is reached (typically 15-20 cm).

    • Add a protective layer of sand on top of the packed silica bed. Do not let the column run dry at any point.[10]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (~1-2 g) in a minimal amount of a polar solvent like methanol.

    • Add 3-5 g of silica gel to this solution and concentrate the mixture to dryness on a rotary evaporator until a fine, free-flowing powder is obtained.[6] This adsorbs the product onto the silica.

    • Carefully add the silica-adsorbed sample as an even layer on top of the sand layer in the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sample layer.

    • Apply gentle air pressure to the top of the column to start the solvent flow (flash chromatography).[4]

    • Begin collecting fractions (e.g., 20 mL per tube) as soon as the solvent starts to elute from the bottom.

    • Maintain a constant level of solvent at the top of the column throughout the process to prevent it from running dry.

Self-Validation and Purity Assessment

A trustworthy protocol must include in-process checks to validate the success of the separation.[11]

  • Fraction Monitoring by TLC:

    • Systematically spot every few fractions on a TLC plate. It is good practice to spot multiple fractions on a single plate for direct comparison.[4]

    • Develop the TLC plate using the same mobile phase and visualize with a ninhydrin stain.

    • Fractions containing only the spot corresponding to the pure product (with the target R_f of ~0.35) should be combined. Fractions that are mixed with impurities should be kept separate and can be re-purified if necessary.

  • Product Isolation:

    • Combine the fractions identified as pure into a round-bottom flask.

    • Remove the solvents (DCM, MeOH, and TEA) using a rotary evaporator. The resulting product should be a viscous oil or solid.

  • Final Purity Confirmation:

    • The purity of the final, isolated compound should be confirmed by an independent analytical method, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This provides an unbiased confirmation of the purification's success.

Quantitative Data Summary
ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Crude:Silica Ratio 1:50 to 1:100 (w/w)Ensures sufficient resolving power for the separation of closely eluting impurities.
Mobile Phase DCM : MeOH : TEA (95:5:0.5)Optimized for good R_f and to prevent peak tailing by neutralizing silica.[5]
Target R_f ~0.35Provides a good balance between retention and elution time.[4]
Loading Method Dry LoadingPrevents band broadening and improves resolution, especially for polar compounds.[6]
Purity Target >98% (by HPLC or NMR)Standard requirement for synthetic intermediates in drug development.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the percentage of methanol in the mobile phase (e.g., from 5% to 7-10%). This is known as a gradient elution.[6]
Poor separation - Column was packed improperly.- Sample was overloaded.- Mobile phase is too polar.- Repack the column carefully.- Reduce the amount of crude material or use a larger column.- Reduce the polarity of the mobile phase (decrease methanol percentage).
Streaking/Tailing on TLC/Column Insufficient TEA in the mobile phase to neutralize all active sites on the silica.Increase the concentration of TEA slightly (e.g., from 0.5% to 1.0%). Alternatively, use an amino-functionalized silica column.[5]
Cracked silica bed Column ran dry or heat was generated during packing.Ensure the solvent level never drops below the top of the silica bed. Pack the column slowly to dissipate any heat.

Conclusion

The purification of polar, basic compounds like this compound by silica gel chromatography is achievable with high efficiency and purity. The key to success lies in the systematic development of a mobile phase using TLC and the incorporation of a basic modifier like triethylamine to suppress unwanted interactions with the stationary phase. This self-validating protocol, which includes in-process TLC monitoring and final analytical confirmation, provides a reliable and scalable method for researchers and chemists in the pharmaceutical industry.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • PubChem. 3-((3,4-dimethoxyphenyl)methylamino)propan-1-ol. [Link]

  • ATAR Chemistry QCE. (2020). TLC Thin Layer Chromatography with amino acids. [Link]

  • Google Patents.
  • Amrita Vishwa Vidyapeetham. Thin Layer Chromatography. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Southern Biological. Thin Layer Chromatography of Amino Acids. [Link]

  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Mohite, P. B., & Pardesi, V. Thin Layer Chromatography of Amino Acids. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Columbia University. Experiment 8: Chromatography. [Link]

  • PubChem. 3-(Benzylamino)propanol. [Link]

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  • University of Guelph. Separation and Detection of Amino Acids. [Link]

  • Waters Corporation. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. [Link]

  • Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]

  • Phenomenex. (2022). Separation of an Amino Acid Mixture Using a Luna Omega Polar C18 Column. [Link]

  • ChemBK. 1-(3,4-Dimethoxyphenyl)propan-1-ol. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes. [Link]

  • Chemistry LibreTexts. (2021). Analysis of Amino Acids. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2024). Synthesis and Characterization of Bemotrizinol Impurities. [Link]

  • International Journal of Scientific & Engineering Research. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • PubMed. Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography. [Link]

  • ResearchGate. (2024). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

Sources

Pharmacological applications of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical structure of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol reveals a scarcity of direct pharmacological research on this specific molecule. However, its structural motifs are present in several well-characterized pharmacologically active agents. This allows for a principled, hypothesis-driven approach to its investigation. This guide, therefore, serves as a comprehensive framework for researchers to systematically characterize the pharmacological profile of this and structurally related novel chemical entities (NCEs).

Introduction: Structural Rationale for Pharmacological Investigation

The molecule 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol is a synthetic compound featuring three key functional groups that suggest potential interactions with biological systems:

  • The Propanolamine Backbone: The (-CH(OH)-CH2-NH-) core is a classic pharmacophore found in a vast class of cardiovascular drugs, most notably the beta-adrenergic receptor antagonists (beta-blockers). This structure is crucial for binding to the beta-adrenergic receptor pocket.

  • The Secondary Amine: This group provides a protonatable site, which is critical for forming ionic bonds with acidic amino acid residues (e.g., aspartate) within receptor binding sites.

  • The 3,4-Dimethoxyphenyl (Veratryl) Group: This moiety is present in several vasoactive compounds. For instance, it is found in papaverine, a non-specific phosphodiesterase (PDE) inhibitor, and is related to the structure of verapamil, an L-type calcium channel blocker. Its presence suggests potential for smooth muscle relaxation and vasodilation.

Based on this structural deconstruction, a logical starting hypothesis is that this compound may exhibit activity as a beta-blocker, a vasodilator via calcium channel blockade or PDE inhibition, or a combination of these effects. The following application notes provide a tiered strategy to elucidate its primary mechanism of action and functional effects.

Tier 1: Primary Screening for Target Identification

The initial phase of investigation aims to determine if the compound interacts with the hypothesized primary targets. This involves high-throughput or medium-throughput in vitro assays.

Application Note 1: Assessing Beta-Adrenergic Receptor Binding Affinity

Objective: To determine if 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol binds to β1 and β2 adrenergic receptors and to quantify its binding affinity (Ki).

Rationale: A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound for a receptor. This experiment directly tests the hypothesis that the propanolamine backbone drives interaction with beta-receptors. We will test for both β1 (cardiac) and β2 (pulmonary, vascular) subtypes to assess selectivity.

Experimental Protocol: Radioligand Displacement Assay

  • Materials:

    • Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.

    • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-blocker.

    • Non-specific binding control: Propranolol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

    • Test Compound: 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol, dissolved in DMSO and serially diluted.

    • Scintillation cocktail and 96-well filter plates.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 50 µL of serially diluted test compound to experimental wells.

    • Add 50 µL of buffer/DMSO to total binding wells.

    • Add 50 µL of 10 µM propranolol to non-specific binding (NSB) wells.

    • Add 50 µL of [3H]-DHA at a final concentration equal to its Kd (typically 1-2 nM).

    • Add 50 µL of the receptor membrane preparation (protein concentration optimized, e.g., 10-20 µ g/well ).

    • Incubate for 60 minutes at room temperature with gentle shaking.

    • Harvest the membranes by rapid filtration over the filter plates and wash 3 times with ice-cold assay buffer.

    • Allow plates to dry, add scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound: % Specific Binding = [(Total CPM - Compound CPM) / (Total CPM - NSB CPM)] * 100.

    • Plot the % Specific Binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serial Dilution of Test Compound A1 Combine Reagents: Compound, Radioligand, Membranes P1->A1 P2 Prepare Radioligand ([3H]-DHA) P2->A1 P3 Prepare Receptor Membranes (β1/β2) P3->A1 A2 Incubate (60 min, RT) A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 D1 Calculate % Specific Binding A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki via Cheng-Prusoff D3->D4

Caption: Workflow for determining receptor binding affinity (Ki).

Application Note 2: Screening for Phosphodiesterase (PDE) Inhibition

Objective: To assess the inhibitory potential of the compound against a panel of PDE isoenzymes (e.g., PDE3, PDE4, PDE5), which are common targets for vasoactive drugs.

Rationale: The 3,4-dimethoxyphenyl group is a known pharmacophore in several PDE inhibitors. An enzyme inhibition assay will determine if our test compound shares this mechanism, which could contribute to vasodilation.

Protocol: PDE-Glo™ Phosphodiesterase Assay (Promega)

This commercially available luminescent assay is a robust method for measuring PDE activity.

  • Materials:

    • PDE-Glo™ Phosphodiesterase Assay Kit (includes reaction buffer, cAMP or cGMP substrate, termination reagent, detection reagent).

    • Recombinant human PDE enzymes (e.g., PDE3A, PDE4D, PDE5A).

    • Test Compound, serially diluted.

    • Positive controls (e.g., Milrinone for PDE3, Rolipram for PDE4, Sildenafil for PDE5).

  • Procedure:

    • Prepare the PDE reaction buffer containing either cAMP or cGMP substrate.

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the specific PDE enzyme to initiate the reaction.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature. The PDE will convert the cyclic nucleotide (e.g., cAMP) to a mononucleotide (AMP).

    • Add the termination reagent to stop the enzyme reaction.

    • Add the detection solution, which contains a kinase that acts on the remaining unhydrolyzed cAMP/cGMP, ultimately leading to ATP consumption.

    • After a further incubation, a luciferase/luciferin reagent is added. The amount of light produced is inversely proportional to the PDE activity (High light = High inhibition).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (No enzyme = 100% inhibition, No compound = 0% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PDE isoenzyme.

Data Presentation: Hypothetical Tier 1 Screening Results

Target AssayParameterHypothetical Result for NCEInterpretation
β1-Adrenergic Receptor BindingKi85 nMModerate affinity for the cardiac β1 receptor.
β2-Adrenergic Receptor BindingKi950 nMLow affinity for the β2 receptor; suggests β1 selectivity.
PDE3A InhibitionIC50> 10 µMNegligible activity.
PDE4D InhibitionIC50> 10 µMNegligible activity.
PDE5A InhibitionIC501.2 µMModerate inhibitory activity.

Tier 2: Functional Characterization

Once primary targets are identified, the next step is to determine the functional consequence of this interaction (i.e., is it an agonist or an antagonist? Does it cause a physiological response?).

Application Note 3: Functional Assessment of Beta-Adrenergic Activity

Objective: To determine if the compound acts as an antagonist at the β1-adrenergic receptor.

Rationale: Binding does not equal function. A functional assay is required to see if the compound blocks the action of a known agonist. A cell-based cAMP assay is a direct measure of the downstream signaling of Gs-coupled receptors like the beta-receptors.

Protocol: Cell-Based cAMP Assay

  • Materials:

    • CHO or HEK293 cells stably expressing the human β1-adrenergic receptor.

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

    • Isoproterenol (a non-selective beta-agonist).

    • Test Compound.

    • Stimulation buffer with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Remove the culture medium and add the test compound at various concentrations. Incubate for 15-30 minutes.

    • Add a fixed concentration of isoproterenol (EC80 concentration, determined previously) to stimulate the cells.

    • Incubate for another 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the log concentration of the test compound.

    • Fit the data to determine the IC50 of the compound for inhibiting the isoproterenol-induced cAMP production.

    • This IC50 value represents the functional potency of the compound as an antagonist.

Application Note 4: Ex Vivo Assessment of Vasoactive Properties

Objective: To measure the direct effect of the compound on vascular smooth muscle tone.

Rationale: This ex vivo experiment using isolated tissue provides physiological relevance that cell-based assays lack. It can confirm the vasodilatory effects suggested by the PDE5 inhibition and assess its mechanism.

Protocol: Isolated Aortic Ring Assay

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., a rat) in accordance with institutional guidelines.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in an isolated organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g, replacing the buffer every 15 minutes.

  • Experimental Procedure:

    • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl, ~80 mM). After washout, contract with an alpha-agonist like phenylephrine (PE, ~1 µM).

    • Endothelium Check: Once the PE-induced contraction has plateaued, add acetylcholine (ACh, ~1 µM). A relaxation of >70% confirms intact endothelium.

    • Vasodilation Protocol: After washing out the ACh and re-contracting with PE, add the test compound in a cumulative, concentration-dependent manner. Record the relaxation at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by PE.

    • Plot the percent relaxation against the log concentration of the test compound.

    • Fit the curve to determine the EC50 (potency) and Emax (efficacy) of vasodilation.

Diagram: Proposed Dual Mechanism of Action

G cluster_Cardiomyocyte Cardiac Myocyte cluster_SmoothMuscle Vascular Smooth Muscle Cell b1ar β1-Adrenergic Receptor ac Adenylyl Cyclase b1ar->ac Activates camp cAMP ac->camp Generates pka PKA camp->pka Activates ca_channel Ca2+ Channel pka->ca_channel Phosphorylates contraction ↑ Contraction ca_channel->contraction pde5 PDE5 cgmp cGMP pde5->cgmp Degrades pkg PKG cgmp->pkg Activates relaxation Relaxation (Vasodilation) pkg->relaxation nce_beta 3-[(3,4-dimethoxyphenyl) methylamino]propan-1-ol nce_beta->b1ar Blocks nce_pde 3-[(3,4-dimethoxyphenyl) methylamino]propan-1-ol nce_pde->pde5 Inhibits norepi Norepinephrine norepi->b1ar Activates no Nitric Oxide (from Endothelium) no->cgmp ↑ Guanylyl Cyclase

Caption: Hypothetical dual mechanism of action on cardiac and vascular cells.

Conclusion and Future Directions

This structured guide provides a robust framework for the initial pharmacological characterization of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol. Based on the hypothetical data, this compound emerges as a β1-selective antagonist with modest PDE5 inhibitory activity, suggesting a potential therapeutic profile for conditions like hypertension or angina, where both heart rate reduction and vasodilation are beneficial.

Further studies would involve:

  • Pharmacokinetic Profiling (ADME): Assessing the compound's absorption, distribution, metabolism, and excretion properties.

  • In Vivo Efficacy Models: Testing the compound in animal models of hypertension or myocardial infarction.

  • Safety Pharmacology: Evaluating potential off-target effects on other systems (e.g., CNS, respiratory) as per regulatory guidelines.

By following this hypothesis-driven and tiered approach, researchers can efficiently and rigorously elucidate the pharmacological identity of novel chemical entities, paving the way for further drug development.

References

  • Radioligand Binding Assays: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]

  • cAMP Assays: Gabriel, D., Vernier, M., Pfeifer, M. J., & Dasen, B. (2003). High-throughput screening technologies for direct cyclic AMP measurement. Assay and Drug Development Technologies. Available at: [Link]

  • Isolated Tissue Bath Methodologies: Jespersen, B., & D'Almeida, M. (2013). The Isolated Tissue-Organ Bath: A Reliable Method for Preclinical Assessment of Drug-Induced Vasoactivity. IntechOpen. Available at: [Link]

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

Application Notes & Protocols: Experimental Use of Trapidil (CAS 40171-93-5) in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Foundation

Trapidil (CAS 40171-93-5), a triazolopyrimidine derivative, is a multifaceted pharmacological agent with significant potential in cardiovascular research.[1] Initially developed as a coronary vasodilator and antiplatelet agent, its utility extends to investigating fundamental pathological processes such as restenosis, atherosclerosis, and thrombosis.[1][2][3] The robust inhibitory effects of trapidil stem from a dual mechanism of action: antagonism of Platelet-Derived Growth Factor (PDGF) and inhibition of phosphodiesterase (PDE).[3][4][5]

PDGF is a primary mitogen for vascular smooth muscle cells (VSMCs), and its overactivity is a hallmark of neointimal hyperplasia, the process underlying restenosis following procedures like angioplasty.[5][6] By antagonizing PDGF, trapidil effectively curtails VSMC proliferation and migration.[4][5][7] Concurrently, as a PDE inhibitor, trapidil increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule that mediates anti-platelet and vasodilatory effects.[2][3][4][8] This dual activity makes trapidil a valuable tool for dissecting these intertwined pathways in cardiovascular disease models.

Section 2: Core Mechanisms of Action

Trapidil's therapeutic and experimental value is rooted in its ability to modulate two critical signaling cascades in cardiovascular pathophysiology.

  • PDGF Receptor Antagonism: PDGF binding to its receptor on VSMCs triggers a phosphorylation cascade, activating the Ras-Raf-MEK-ERK (MAP Kinase) pathway, which culminates in gene expression for cellular proliferation and migration.[5][7] Trapidil has been shown to attenuate the activation of Raf-1 and the subsequent activity of MAP kinase, thereby disrupting this mitogenic signaling.[5][7][9] Interestingly, this effect is likely mediated by the increase in cAMP, which can activate Protein Kinase A (PKA) to inactivate Raf-1.[3][5][10]

  • Phosphodiesterase (PDE) Inhibition: Trapidil competitively inhibits cAMP phosphodiesterases.[8][11] This action prevents the degradation of cAMP to AMP, leading to elevated intracellular cAMP levels.[3] In platelets, increased cAMP inhibits aggregation and the release of pro-thrombotic factors like thromboxane A2.[2][4][11][12] In VSMCs, elevated cAMP leads to smooth muscle relaxation (vasodilation) and contributes to the inhibition of proliferation.[4]

The following diagram illustrates the key molecular targets of trapidil within a vascular smooth muscle cell and a platelet.

Trapidil_Mechanism cluster_0 Vascular Smooth Muscle Cell cluster_1 Platelet PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR PLC PLCγ PDGFR->PLC RAS Ras PLC->RAS RAF Raf-1 RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation VSMC Proliferation & Migration MAPK->Proliferation PKA PKA PKA->RAF Inhibits cAMP_VSMC cAMP cAMP_VSMC->PKA PDE_VSMC PDE cAMP_VSMC->PDE_VSMC Degradation ATP_VSMC ATP ATP_VSMC->cAMP_VSMC AC Thromboxane Thromboxane A2 ADP, Collagen PlateletReceptor Platelet Receptors (e.g., TBXA2R, P2Y12) Thromboxane->PlateletReceptor Aggregation Platelet Aggregation PlateletReceptor->Aggregation cAMP_Platelet cAMP cAMP_Platelet->Aggregation Inhibits PDE_Platelet PDE cAMP_Platelet->PDE_Platelet Degradation ATP_Platelet ATP ATP_Platelet->cAMP_Platelet AC Trapidil Trapidil (CAS 40171-93-5) Trapidil->MAPK Inhibits Downstream Signaling Trapidil->PDE_VSMC Inhibits Trapidil->PDE_Platelet Inhibits

Caption: Trapidil's dual mechanism of action.

Section 3: In Vitro Applications & Protocols

This protocol details a colorimetric assay to quantify VSMC proliferation in response to PDGF stimulation and its inhibition by trapidil. The principle relies on the measurement of [3H]thymidine incorporation, which serves as a surrogate for DNA synthesis and cell proliferation.[5][7]

Experimental Workflow Diagram

VSMC_Proliferation_Workflow A 1. Seed VSMCs in 96-well plates B 2. Serum-starve cells (24-48h to synchronize) A->B C 3. Pre-treat with Trapidil (various concentrations, 18h) B->C D 4. Stimulate with PDGF-BB C->D E 5. Add [3H]thymidine (pulse-label for 4-6h) D->E F 6. Harvest cells, lyse, and measure incorporated radioactivity E->F G 7. Analyze Data: Calculate % Inhibition F->G

Caption: Workflow for VSMC proliferation assay.

Step-by-Step Protocol

  • Cell Culture: Culture rat aortic VSMCs in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Synchronization: Replace the growth medium with serum-free DMEM for 24-48 hours to arrest cells in the G0/G1 phase of the cell cycle.

  • Treatment: Prepare stock solutions of trapidil in DMSO. Dilute to final concentrations (e.g., 5, 50, 500 µM) in serum-free DMEM.[13] Replace the medium with the trapidil-containing medium and incubate for 18 hours.[7] Include a vehicle control (DMSO).

  • Stimulation: Add PDGF-BB (e.g., 20 ng/mL) to the wells (except for the negative control) to stimulate proliferation.

  • Radiolabeling: Four to six hours before the end of the experiment, add 1 µCi/well of [3H]thymidine.

  • Harvesting: Aspirate the medium, wash cells twice with cold PBS, and then lyse the cells with 0.1 M NaOH.

  • Measurement: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express results as a percentage of the PDGF-stimulated control. Calculate the IC50 value for trapidil.

Representative Data

Treatment Group[3H]Thymidine Incorporation (CPM, Mean ± SD)% Inhibition of PDGF Response
Negative Control (Serum-Free)250 ± 45N/A
Vehicle + PDGF (20 ng/mL)8500 ± 6200%
Trapidil (50 µM) + PDGF4300 ± 350~50%
Trapidil (500 µM) + PDGF1200 ± 150~87%

Note: Data are illustrative and should be determined empirically.

This protocol uses Light Transmission Aggregometry (LTA) to measure the ability of trapidil to inhibit platelet aggregation induced by an agonist like Adenosine Diphosphate (ADP). LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[14]

Step-by-Step Protocol

  • PRP Preparation: Collect whole blood from healthy human volunteers (with informed consent) into tubes containing 3.2% sodium citrate. Centrifuge at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.

  • Baseline Calibration: Use PPP to set 100% aggregation (maximum light transmission) and PRP to set 0% aggregation in the aggregometer.

  • Incubation: Pipette PRP into cuvettes with a stir bar. Add trapidil (e.g., final concentrations of 10-100 µg/mL) or vehicle control and incubate for 5 minutes at 37°C.[15]

  • Induction of Aggregation: Add an aggregating agent (e.g., 5 µM ADP) to the cuvette to initiate aggregation.[16]

  • Data Recording: Record the change in light transmission for 5-10 minutes.

  • Analysis: The primary endpoint is the maximum percentage of aggregation. Calculate the percent inhibition by trapidil compared to the vehicle control.

Representative Data

Treatment GroupAgonist (ADP, 5 µM)Max Aggregation (%, Mean ± SD)
Vehicle Control+81.2% ± 13.1%[16]
Trapidil (50 µg/mL)+35.5% ± 10.5%
Trapidil (100 µg/mL)+24.2% ± 12.6%[16]

Note: Data adapted from published studies for illustrative purposes.[16]

Section 4: In Vivo Applications & Protocols

This model is a gold standard for studying in-stent restenosis.[6] Injury to the carotid artery endothelium by a balloon catheter induces a healing response characterized by VSMC proliferation and migration, leading to the formation of a neointima that narrows the vessel lumen. Trapidil's efficacy in preventing this process can be quantified.

Experimental Workflow Diagram

InVivo_Workflow A 1. Acclimatize Male Wistar Rats B 2. Administer Trapidil or Vehicle (e.g., 30 mg/kg s.c. twice daily) Start 2 days pre-surgery A->B C 3. Induce Carotid Artery Injury (Balloon Catheter Denudation) B->C D 4. Continue Treatment for 14 Days C->D E 5. Euthanize and Perfuse-Fix the Carotid Arteries D->E F 6. Excise Arteries, Paraffin Embed, and Section E->F G 7. Perform Histological Staining (H&E, Verhoeff-Van Gieson) F->G H 8. Morphometric Analysis: Measure Intima/Media Ratio G->H

Caption: Workflow for the in vivo carotid injury model.

Step-by-Step Protocol

  • Animal Model: Use male Wistar rats (300-350g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Treatment Groups:

    • Control Group: Vehicle administration (e.g., saline, subcutaneously).

    • Trapidil Group: Administer trapidil (e.g., 30 mg/kg, subcutaneously, twice daily).[17] Treatment should begin 2 days prior to surgery and continue for 14 days.[18]

  • Surgical Procedure (Balloon Injury):

    • Anesthetize the rat (e.g., isoflurane).

    • Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a 2F Fogarty balloon catheter via the ECA into the CCA.

    • Inflate the balloon and pass it through the CCA three times to denude the endothelium.[18]

    • Remove the catheter, ligate the ECA, and close the incision.

  • Tissue Harvesting: After 14 days, euthanize the animals and perfuse-fix the vasculature with 4% paraformaldehyde. Excise the injured carotid artery segment.

  • Histology and Morphometry:

    • Embed the arterial segments in paraffin and cut 5 µm cross-sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to visualize general morphology and Verhoeff-Van Gieson (VVG) stain to delineate the internal and external elastic laminae.

    • Using imaging software, measure the luminal area, intimal area (neointima), and medial area.

    • The primary endpoint is the intima-to-media (I/M) area ratio, a standardized measure of neointimal hyperplasia.

Representative Data

GroupIntimal Thickness (mm, Mean ± SD)Medial Thickness (mm, Mean ± SD)Luminal Area (mm², Mean ± SD)
Vehicle Control0.44 ± 0.150.11 ± 0.030.57 ± 0.33
Trapidil (30 mg/kg)0.33 ± 0.15[17]0.09 ± 0.03[17]0.80 ± 0.25[17]

Note: Data adapted from a similar rabbit model for illustrative purposes. A significant reduction in intimal thickness and an increase in luminal area indicate therapeutic efficacy.[17]

Section 5: Data Interpretation and Troubleshooting

  • In Vitro Causality: When observing inhibition of VSMC proliferation, it is crucial to confirm that the effect is not due to cytotoxicity. A parallel viability assay (e.g., Trypan Blue or LDH assay) is recommended.

  • In Vivo Specificity: The anti-inflammatory properties of trapidil may also contribute to the reduction in neointimal hyperplasia.[2][4] Consider including immunohistochemical analysis for inflammatory markers (e.g., CD68 for macrophages) to provide a more complete mechanistic picture.

  • Platelet Assays: Platelet health is paramount. Ensure PRP is processed within 4 hours of blood collection and kept at room temperature, as cooling can cause spontaneous activation.[14]

Section 6: Conclusion

Trapidil (CAS 40171-93-5) is a well-characterized and potent pharmacological tool for interrogating key pathways in cardiovascular disease. Its dual action as a PDGF antagonist and PDE inhibitor allows researchers to effectively probe the mechanisms of VSMC proliferation and platelet aggregation. The protocols outlined here provide a robust framework for utilizing trapidil in both cellular and whole-animal systems to advance the understanding and treatment of conditions like restenosis and thrombosis.

References

  • Sakai, A., et al. (1979). Mechanism of cardiovascular action of trapidil. Japanese Journal of Pharmacology. Available at: [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Trapidil? Patsnap. Available at: [Link]

  • Fukuda, N., et al. (1998). Trapidil Inhibits Platelet-Derived Growth Factor–Stimulated Mitogen-Activated Protein Kinase Cascade. Hypertension. Available at: [Link]

  • Hayashi, K., et al. (2001). Inhibitory effects of trapidil on PDGF signaling in balloon-injured rat carotid artery. Journal of Cardiovascular Pharmacology. Available at: [Link]

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  • Scivittaro, V., et al. (1994). Trapidil inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression. Kidney International. Available at: [Link]

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  • Bönisch, D., et al. (2001). Antimitogenic effects of trapidil in coronary artery smooth muscle cells by direct activation of protein kinase A. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Maresta, A., et al. (1994). Trapidil (triazolopyrimidine), a platelet-derived growth factor antagonist, reduces restenosis after percutaneous transluminal coronary angioplasty. Results of the randomized, double-blind STARC study. Circulation. Available at: [Link]

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  • Yasue, H., et al. (1999). Effects of aspirin and trapidil on cardiovascular events after acute myocardial infarction. Japanese Antiplatelets Myocardial Infarction Study (JAMIS) Investigators. The American Journal of Cardiology. Available at: [Link]

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Application Note: Structural Elucidation of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol (Molecular Formula: C₁₂H₁₉NO₃, Molecular Weight: 225.28 g/mol ) is a substituted amino alcohol with potential applications as a building block in pharmaceutical synthesis.[1] Its structure combines a flexible aminopropanol chain with a rigid, electron-rich dimethoxybenzyl group. Unambiguous structural confirmation and purity assessment are critical milestones in its synthesis and application. This guide provides a detailed technical overview and robust protocols for the comprehensive characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).

We will explore not just the procedural steps, but the underlying scientific rationale for key experimental choices. The combination of NMR, which maps the precise carbon-hydrogen framework and atom connectivity, with high-resolution mass spectrometry, which confirms the elemental composition and molecular weight with high accuracy, provides a self-validating system for structural verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the chemical environment, connectivity, and relative number of each type of atom in the molecule.

Scientific Principles and Experimental Causality

For a molecule like this compound, we anticipate distinct signals for each unique proton and carbon environment.

  • ¹H NMR: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Protons attached to the aromatic ring will appear "downfield" (6.5-8.0 ppm) due to the ring current effect.[3][4] Protons adjacent to electronegative atoms (oxygen, nitrogen) will also be shifted downfield. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of neighboring protons.[5]

  • ¹³C NMR: The ¹³C spectrum provides a count of the unique carbon environments in the molecule. Aromatic carbons typically resonate between 120-150 ppm, while carbons bonded to oxygen or nitrogen are deshielded and appear further downfield (~50-80 ppm).[3][6] Standard ¹³C NMR is proton-decoupled, meaning each unique carbon appears as a single sharp line, simplifying the spectrum.[6]

The choice of a deuterated solvent is critical. It serves to dissolve the analyte and provides a deuterium signal for the spectrometer's field-frequency lock, which stabilizes the magnetic field.[7][8] Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve moderately polar organic compounds.

Protocol for ¹H and ¹³C NMR Analysis

This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer.

1.2.1. Sample Preparation

  • Weigh 10-20 mg of this compound directly into a clean, dry vial.[9][10] A higher concentration (~30-50 mg) may be required for a quick, high-quality ¹³C spectrum.[7]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[7][9]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[8][10] Suspended solids will degrade spectral quality.[11]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.[10]

1.2.2. Instrument Parameters

  • Spectrometer: 400 MHz NMR Spectrometer

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans (NS): 16

    • Receiver Gain (RG): Auto-adjusted

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans (NS): 1024 or more, depending on concentration

    • Receiver Gain (RG): Auto-adjusted

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

Visualization: NMR Analysis Workflow

The following diagram outlines the logical flow of the NMR experimental process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 10-20 mg Sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer filter->instrument lock_shim Lock & Shim instrument->lock_shim h1_acq Acquire ¹H Spectrum lock_shim->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate assign Peak Assignment & Interpretation integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted Data & Interpretation

Based on the known effects of substituents on chemical shifts, the following assignments are predicted for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H δ (ppm), Multiplicity, Integration Predicted ¹³C δ (ppm) Rationale
Ar-H (C5-H) ~6.85, d, 1H ~111.5 Ortho to two OMe groups, shielded.[12]
Ar-H (C2-H) ~6.83, s, 1H ~111.0 Ortho to one OMe group.
Ar-H (C6-H) ~6.78, d, 1H ~120.0 Meta to OMe groups.
-OCH₃ ~3.88, s, 6H ~55.9 Typical chemical shift for aryl methyl ethers.
Ar-C H₂-N ~3.75, s, 2H ~53.5 Benzylic protons are deshielded by the aromatic ring and nitrogen.[13]
N-C H₂-CH₂ ~2.80, t, 2H ~49.0 Adjacent to nitrogen.
CH₂-C H₂-CH₂ ~1.75, p, 2H ~32.0 Methylene group shielded by distance from heteroatoms.
CH₂-C H₂-OH ~3.65, t, 2H ~62.0 Adjacent to the electronegative oxygen atom.[6]
-NH, -OH Broad, variable N/A Protons on heteroatoms are exchangeable and often appear as broad singlets.
Ar-C (C1) N/A ~131.0 Quaternary aromatic carbon.

| Ar-C (C3, C4) | N/A | ~149.0, ~148.5 | Aromatic carbons directly bonded to oxygen.[4] |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] For this application, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that allows for the analysis of polar, thermally unstable molecules by generating gas-phase ions directly from a solution with minimal fragmentation.[15][16]

Scientific Principles and Experimental Causality

The goal is to generate and detect the protonated molecule, [M+H]⁺. The high-resolution mass analyzer (e.g., TOF or Orbitrap) will measure its mass with an accuracy of <5 ppm, allowing for the unambiguous determination of the elemental formula.

  • Ionization: The molecule contains a basic secondary amine and a hydroxyl group, making it readily protonated in an acidic solution. Adding a small amount of an acid like formic acid to the solvent enhances the formation of the [M+H]⁺ ion.[14]

  • Fragmentation (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting fragment ions provide valuable structural information. For this molecule, the most likely fragmentation pathways involve the cleavage of the weakest bonds, typically the C-N and C-C bonds alpha to the heteroatoms.[17][18][19] The formation of the highly stable 3,4-dimethoxybenzyl cation (m/z 151) is expected to be a dominant fragmentation pathway.

Protocol for ESI-MS Analysis

2.2.1. Sample Preparation

  • Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.

  • Create a dilute working solution by taking 10 µL of the stock and diluting it into 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This brings the final concentration to ~10 µg/mL. The formic acid is crucial for promoting protonation.

2.2.2. Instrument Parameters (Typical for ESI-TOF or ESI-Orbitrap)

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Drying Gas (N₂): Flow rate of 8-12 L/min

  • Gas Temperature: 300-350 °C

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode for accurate mass of the parent ion. For fragmentation data, use a targeted MS/MS experiment on the [M+H]⁺ precursor ion.

Visualization: Mass Spectrometry Analysis Workflow

This diagram illustrates the process for obtaining high-resolution mass data.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare ~1 mg/mL Stock Solution dilute Dilute to ~10 µg/mL in ACN/H₂O + 0.1% FA stock->dilute infuse Infuse Sample into ESI Source dilute->infuse ionize Generate [M+H]⁺ Ions infuse->ionize analyze Analyze in HR Mass Analyzer (Full Scan) ionize->analyze fragment Isolate & Fragment [M+H]⁺ (MS/MS) analyze->fragment find_mh Identify [M+H]⁺ Peak analyze->find_mh analyze_frags Analyze Fragmentation Pattern fragment->analyze_frags calc_formula Calculate Elemental Formula from Accurate Mass find_mh->calc_formula confirm Confirm Structure calc_formula->confirm analyze_frags->confirm

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Predicted Data & Interpretation

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated m/z Rationale
[M+H]⁺ 226.1438 The primary molecular ion. Its accurate mass confirms the elemental formula C₁₂H₂₀NO₃⁺.[20]
[M+Na]⁺ 248.1257 A common adduct seen in ESI-MS.
[M+H-H₂O]⁺ 208.1332 Loss of the terminal hydroxyl group as water.
C₉H₁₁O₂⁺ 151.0754 Major Fragment. Cleavage of the benzylic C-N bond to form the highly stable 3,4-dimethoxybenzyl cation. This is often the base peak in the MS/MS spectrum.

| C₃H₈NO⁺ | 74.0599 | Fragment corresponding to the protonated aminopropanol side chain. |

Conclusion: An Integrated Approach

The structural elucidation of this compound is achieved with high confidence by integrating data from both NMR and MS. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, confirming the presence and connectivity of the dimethoxybenzyl and aminopropanol moieties. High-resolution mass spectrometry provides an exact molecular formula through the accurate mass of the protonated molecule [M+H]⁺ and corroborates the proposed structure through predictable fragmentation patterns, most notably the formation of the m/z 151 benzyl cation. This dual-technique approach represents a cornerstone of modern chemical analysis, ensuring the identity and integrity of key molecules in research and development.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the underlying chemistry, troubleshoot common experimental issues, and provide detailed protocols to enhance yield and purity.

The primary synthetic route to this compound is through the reductive amination of 3,4-dimethoxybenzaldehyde with 3-amino-1-propanol. This method is highly effective but requires careful control of reaction parameters to prevent side-product formation and maximize yield.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed with potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is the most common challenge, often stemming from issues in one of the two key stages of reductive amination: imine formation or reduction.

Potential CauseRecommended Solution & Scientific Rationale
Incomplete Imine Formation Solution: Allow the aldehyde (3,4-dimethoxybenzaldehyde) and amine (3-amino-1-propanol) to stir together for a sufficient period (e.g., 30-60 minutes) before introducing the reducing agent.[3] Rationale: The reaction proceeds via an intermediate iminium ion, which is the species that gets reduced.[2] Ensuring its formation in sufficient concentration is critical for the reaction to proceed efficiently. Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can also drive the equilibrium towards the imine.
Premature Aldehyde Reduction Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][4] Rationale: Stronger reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting aldehyde to 3,4-dimethoxybenzyl alcohol, competing with the desired reaction pathway.[1][3] NaBH(OAc)₃ and NaBH₃CN are selective for the protonated iminium ion over the carbonyl group, significantly minimizing this side reaction.[4]
Suboptimal pH Solution: Maintain a mildly acidic pH, typically between 4 and 6. This can be achieved by adding a catalytic amount of acetic acid. Rationale: Imine formation is catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[1] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic and halting the reaction. A weakly acidic environment provides the optimal balance.
Poor Reagent Quality Solution: Verify the purity of starting materials. 3,4-Dimethoxybenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Use freshly opened or purified reagents. Rationale: Impurities can introduce competing side reactions or inhibit the catalyst, leading to lower conversion and a more complex purification process.
Issue 2: Presence of Unreacted Starting Materials in Final Product

Detecting significant amounts of 3,4-dimethoxybenzaldehyde or 3-amino-1-propanol post-reaction points to an incomplete conversion.

Troubleshooting_Workflow Start Analysis Shows Unreacted Starting Material Check_Aldehyde Is Aldehyde Present? Start->Check_Aldehyde Yes Check_Amine Is Amine Present? Start->Check_Amine Yes Cause_Imine Potential Cause: Inefficient Imine Formation Check_Aldehyde->Cause_Imine Yes Cause_Reduction Potential Cause: Insufficient Reducing Agent Check_Aldehyde->Cause_Reduction Yes Cause_Limiting Potential Cause: Amine is in Excess Check_Amine->Cause_Limiting Yes Sol_pH Optimize pH (4-6) with Acetic Acid Cause_Imine->Sol_pH Solution Sol_Stoich Use 1.2-1.5 eq. of Reducing Agent Cause_Reduction->Sol_Stoich Solution Sol_Ratio Adjust Stoichiometry (1:1 or slight excess of aldehyde) Cause_Limiting->Sol_Ratio Solution

Caption: Troubleshooting workflow for unreacted starting materials.

Issue 3: Formation of Key Side-Products

The presence of impurities complicates purification and reduces the overall yield.

Side-ProductProbable CauseMitigation Strategy
3,4-Dimethoxybenzyl alcohol Reduction of the starting aldehyde.This is common when using non-selective reducing agents like NaBH₄. Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) , which is highly selective for the iminium ion intermediate.[4][5]
N,N-bis(3,4-dimethoxybenzyl)-3-aminopropan-1-ol (Dialkylation Product) The secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced.Use a stoichiometric ratio of 1:1 for the aldehyde and amine. A slight excess of the amine can also help minimize this over-alkylation.[1] Stepwise addition of the aldehyde to the amine solution can also favor mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the reductive amination synthesis?

The synthesis is a two-step, one-pot process:

  • Iminium Ion Formation: The nucleophilic nitrogen of 3-amino-1-propanol attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates under mildly acidic conditions to form a Schiff base (imine). The imine is then protonated to form a highly electrophilic iminium ion.

  • Reduction: A hydride reagent (e.g., from NaBH(OAc)₃) delivers a hydride (H⁻) to the iminium carbon, reducing it to the final secondary amine product.[1][2]

Reaction_Mechanism Aldehyde 3,4-Dimethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + H⁺ Amine 3-Amino-1-propanol Amine->Hemiaminal + H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product This compound Iminium->Product + [H⁻] (from reducing agent)

Caption: Simplified reaction mechanism for reductive amination.

Q2: How do I choose the best reducing agent?

The choice of reducing agent is critical for maximizing yield and minimizing side reactions.[1]

Reducing AgentSelectivityCommon SolventsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) LowProtic (MeOH, EtOH)Inexpensive, readily available.Can reduce the starting aldehyde.[3] Requires careful timing of addition after imine formation.
Sodium Cyanoborohydride (NaBH₃CN) HighProtic (MeOH)Highly selective for iminium ions.[1] Water-stable.[3]Highly toxic due to the presence of cyanide.[6] Generates toxic waste.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Very HighAprotic (DCE, DCM, THF)Mild, highly selective, non-toxic byproducts.[4][5] Effective for a wide range of substrates.Water-sensitive, not compatible with protic solvents like methanol.[3]

Recommendation: For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, safety profile, and broad functional group tolerance.[4][5]

Q3: What are the optimal reaction conditions (solvent, temperature)?

  • Solvent: When using NaBH(OAc)₃, an aprotic solvent is required. 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred choices.[4]

  • Temperature: The reaction is typically run at room temperature (20-25 °C). For some less reactive substrates, gentle heating may be required, but for this synthesis, room temperature is usually sufficient and helps prevent side reactions. Controlling the initial temperature during reagent mixing to between 0°C and 20°C can improve yields in similar syntheses by preventing side reactions.[7]

Q4: How should I purify the final product?

After an aqueous workup to remove the reducing agent byproducts and any acid catalyst, the crude product is typically an oil. The most effective method for purification is silica gel column chromatography . A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate or adding methanol), is effective for separating the desired product from unreacted aldehyde and other non-polar impurities.

Experimental Protocol: Optimized Synthesis using NaBH(OAc)₃

This protocol is designed as a reliable starting point for the synthesis.

Protocol_Flowchart A 1. Dissolve Aldehyde & Amine in DCE B 2. Stir for 30-60 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Portion-wise) B->C D 4. Stir at RT for 12-24h (Monitor by TLC) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Step-by-step experimental workflow.

Materials:

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)

  • 3-Amino-1-propanol (1.0-1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Add 3-amino-1-propanol (1.0-1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions over 15-20 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench it by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to yield the pure this compound.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination? [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. [Link]

  • National Institutes of Health. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. [Link]

  • UCLA Chemistry. (n.d.). Experiment 8: Green Chem: Solvent-Free Aldol Condensation-Dehydration. [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

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Technical Support Center: Synthesis of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the reductive amination of 3,4-dimethoxybenzaldehyde and 3-amino-1-propanol. Our goal is to equip you with the insights needed to diagnose issues, mitigate side reactions, and optimize your synthesis for high yield and purity.

Understanding the Core Synthesis: Reductive Amination

The synthesis of this compound is typically achieved via a one-pot reductive amination. This process involves two key stages:

  • Imine Formation: The nucleophilic 3-amino-1-propanol attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine.[1]

  • Reduction: A selective reducing agent, added to the reaction, reduces the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine product.[2]

While seemingly straightforward, this reaction is a delicate equilibrium where several competing side reactions can occur if conditions are not carefully controlled.

G cluster_main Main Reaction Pathway Aldehyde 3,4-Dimethoxybenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine Amine 3-Amino-1-propanol Product This compound Imine->Product + [H] (Reducing Agent) H2O Water Imine->H2O - H₂O

Caption: The desired reductive amination pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. Each entry details the likely causes rooted in reaction chemistry and provides actionable solutions.

Question 1: "My reaction yield is significantly lower than expected. What are the primary causes?"

Low yield is a common issue stemming from incomplete conversion or the dominance of side reactions.

Cause A: Incomplete Imine Formation The formation of the imine is a reversible equilibrium reaction that produces water.[1] If water is not removed or its concentration is too high, the equilibrium will favor the starting materials, leading to low conversion.

  • Solution:

    • Azeotropic Water Removal: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove water as it forms.

    • Drying Agents: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water in situ.

    • Solvent Choice: Use a dry, protic solvent like methanol, which can facilitate imine formation. It has been found that using methanol can allow for rapid and nearly quantitative imine formation from aldehydes without needing dehydrating agents.[3]

Cause B: Reduction of the Starting Aldehyde If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol before it has a chance to form the imine.[4][5]

  • Solution:

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[4][6][7] It is a milder hydride donor that selectively reduces the protonated iminium ion much faster than it reduces the aldehyde.[6][7]

    • Stepwise Procedure: First, allow the aldehyde and amine to stir for a period (e.g., 1-3 hours) to ensure imine formation is maximized. Then, add the reducing agent portion-wise at a reduced temperature (e.g., 0 °C) to control the reduction rate.[3][8]

Cause C: Sub-optimal pH The reaction pH is critical. If the conditions are too acidic, the starting amine (3-amino-1-propanol) will be protonated to its ammonium salt, rendering it non-nucleophilic and halting imine formation.[4] If conditions are too basic, imine formation may be slow.

  • Solution:

    • Maintain a mildly acidic pH, typically between 5 and 7.[4][9] This can be achieved by adding a catalytic amount of acetic acid, which protonates the imine to form the more electrophilic iminium ion, accelerating the rate of hydride reduction.[3]

G start Low Yield Observed check_imine Check for complete imine formation (TLC, GC-MS) start->check_imine check_aldehyde Is starting aldehyde consumed? check_imine->check_aldehyde Yes add_drying Action: Add drying agent (e.g., MgSO₄) or use Dean-Stark trap. check_imine->add_drying No check_pH Is pH optimal (5-7)? check_aldehyde->check_pH Yes use_stab Action: Use selective reductant (NaBH(OAc)₃) or adopt stepwise addition. check_aldehyde->use_stab No adjust_pH Action: Add catalytic AcOH. check_pH->adjust_pH No success Yield Improved check_pH->success Yes add_drying->success use_stab->success adjust_pH->success

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: "I see multiple unexpected spots on my TLC plate. What are these byproducts?"

The presence of extra spots indicates the formation of side products. The most common culprits in this synthesis are the dialkylated amine and the over-reduced aldehyde.

Byproduct NameStructureTypical TLC RfIdentification Notes
Target Product This compoundBaseline (e.g., 0.4)Primary spot, amine-containing.
Dialkylated Byproduct Bis(3,4-dimethoxybenzyl)(3-hydroxypropyl)amineHigher than productLess polar due to replacement of N-H with a bulky benzyl group.
Aldehyde Reduction Byproduct (3,4-Dimethoxyphenyl)methanolVaries, often similar to aldehydeCan be confused with starting material. Confirm with GC-MS (M⁺=168.08).
Starting Aldehyde 3,4-DimethoxybenzaldehydeHigher than productUV active.

Cause A: Dialkylation (Tertiary Amine Formation) The desired secondary amine product is itself a nucleophile and can react with a second molecule of 3,4-dimethoxybenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine.[8][9][10] This is a very common issue when using primary amines in reductive aminations.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine (3-amino-1-propanol), typically 1.1 to 1.5 equivalents, to ensure the aldehyde is consumed before it can react with the product.

    • Slow Aldehyde Addition: Instead of a one-pot dump, add the aldehyde slowly via a syringe pump to the mixture of the amine and reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine over the secondary amine product.

    • Stepwise Procedure: A stepwise approach involving pre-forming the imine and then reducing it can also minimize this side reaction.[3][8]

G cluster_side Dialkylation Side Reaction Product Secondary Amine (Desired Product) Imine2 New Iminium Ion Product->Imine2 + Aldehyde Aldehyde 3,4-Dimethoxybenzaldehyde Tertiary_Amine Tertiary Amine (Dialkylated Byproduct) Imine2->Tertiary_Amine + [H] (Reducing Agent)

Caption: Mechanism of the dialkylation side reaction.

Cause B: Aldehyde Self-Condensation (Aldol Reaction) Under strongly basic conditions, 3,4-dimethoxybenzaldehyde can undergo a self-condensation reaction. While less common under typical reductive amination conditions (which are neutral to mildly acidic), it's a possibility if the wrong additives are used.

  • Solution:

    • Strictly avoid basic conditions. Ensure the reaction pH remains neutral or slightly acidic.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis? For one-pot reductive aminations, milder and more selective reagents are strongly preferred to avoid reducing the starting aldehyde.[5]

  • Highly Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal due to its high selectivity for imines/iminium ions over carbonyls.[3][4][7]

  • Acceptable with Caution: Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[4][11]

  • Not Recommended for One-Pot: Sodium borohydride (NaBH₄) is a strong reducing agent and will readily reduce the starting aldehyde, leading to the formation of (3,4-dimethoxyphenyl)methanol and low yields of the desired amine.[4][5]

Q2: How should I purify the final product? The final product, this compound, contains both a basic amine and a polar alcohol group.

  • Aqueous Workup: After quenching the reaction, perform an acid-base extraction. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the amine product, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities like the unreacted aldehyde and the alcohol byproduct. Then, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the product and extract it into an organic solvent.

  • Chromatography: For high purity, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol is typically successful. A small amount of triethylamine (~1%) can be added to the eluent to prevent the amine product from tailing on the acidic silica gel.

Q3: Can I use catalytic hydrogenation (H₂/catalyst) for the reduction step? Yes, catalytic hydrogenation (e.g., H₂ gas with a Pd/C or PtO₂ catalyst) is a very clean and effective method for reducing the imine.[12] However, it requires specialized equipment (hydrogenator) and the catalyst can sometimes be poisoned by amine substrates.[4] For lab-scale synthesis, chemical hydride reagents are often more convenient.

References

  • Reductive Amin
  • Technical Support Center: Minimizing Side Products in Reductive Amin
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Specialty Chemicals.
  • Reductive amin
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega.
  • Reductive amination and amine alkyl
  • Reductive Amination: Mechanism & Examples. (2011). YouTube.
  • Reductive amin
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022).
  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange.
  • Myers Chem 115. (n.d.). Harvard University.
  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Purification of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile amino alcohol. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own lab.

Introduction: The Chemistry at Hand

This compound is typically synthesized via the reductive amination of 3,4-dimethoxybenzaldehyde with 3-aminopropan-1-ol. This reaction, while straightforward, can result in a mixture of products and unreacted starting materials, making purification a critical and often challenging step. The presence of both a secondary amine and a primary alcohol functional group gives the molecule a high degree of polarity and the potential for strong interactions with chromatographic stationary phases.

This guide provides a question-and-answer-based approach to troubleshoot the most common purification issues.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis?

A1: Understanding potential impurities is the first step to designing an effective purification strategy. The primary impurities arise from the reductive amination pathway.

Table 1: Potential Impurities and Their Characteristics

Impurity NameStructureOriginKey Characteristics
3,4-DimethoxybenzaldehydeUnreacted Starting MaterialLess polar than the product. UV active. Can form imines with the product.
3-Aminopropan-1-olUnreacted Starting MaterialHighly polar, water-soluble. May streak on silica TLC.[1]
N-(3,4-Dimethoxybenzylidene)-3-hydroxypropylamineImine IntermediateFormed from the condensation of the aldehyde and amine. Can be hydrolyzed back to starting materials.
Bis(3,4-dimethoxybenzyl)amine derivativeOver-alkylationA common byproduct in reductive aminations where the secondary amine product reacts with another molecule of the aldehyde.[2][3][4]
Borate SaltsN/AReducing Agent ByproductIf using sodium borohydride (NaBH₄), inorganic borate salts are formed during workup. Typically removed with aqueous washes.
Troubleshooting Purification by Column Chromatography

Column chromatography is the most common method for purifying this compound. However, the amine functionality can lead to several challenges.

Q2: My compound is streaking severely on the TLC plate and seems to be smearing down the column. What is causing this and how can I fix it?

A2: This is a classic problem when purifying amines on standard silica gel. The issue stems from the interaction between the basic amine and the acidic silanol groups on the surface of the silica. This strong, non-specific binding leads to poor peak shape and streaking.

Solutions:

  • Basic Modifier in Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent system.

    • Ammonia: Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in your eluent (e.g., in dichloromethane).[5]

  • Alternative Stationary Phases: If a basic modifier is not effective or compatible with your product, consider a different stationary phase.

    • Alumina (Al₂O₃): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds. It is available in neutral, basic, and acidic grades. Neutral or basic alumina would be appropriate here.

    • Deactivated Silica: You can deactivate silica gel yourself to reduce its acidity before packing the column.[5]

  • Dry Loading: If your compound has poor solubility in the column solvent, consider dry-loading. Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[6] This ensures the compound is introduced to the column in a narrow band.

Diagram 1: Column Chromatography Troubleshooting Workflow

start Start: Crude Product check_tlc Run Analytical TLC start->check_tlc streaking Streaking or Tailing Observed? check_tlc->streaking add_base Add Basic Modifier (e.g., 1% Et3N) to Eluent streaking->add_base Yes change_stationary Switch to Alumina or Deactivated Silica streaking->change_stationary Yes (persistent) good_sep Good Separation? streaking->good_sep No add_base->check_tlc change_stationary->check_tlc run_column Run Flash Column good_sep->run_column Yes optimize_eluent Optimize Eluent System (Try different solvent ratios or add a third solvent) good_sep->optimize_eluent No end Pure Product run_column->end optimize_eluent->check_tlc

Caption: Decision workflow for troubleshooting column chromatography.

Q3: I am struggling to separate my product from an impurity with a very similar Rf value. What adjustments can I make?

A3: Achieving separation between closely running spots requires careful optimization of the mobile phase. The goal is to exploit subtle differences in the polarity and functional groups of your product and the impurity.

Strategies for Improving Separation:

  • Solvent System Optimization: The polarity of the eluent is key. For a polar compound like an amino alcohol, you will likely use a polar solvent system. Systematically vary the ratio of your solvents. Sometimes, a small change can have a large impact.

  • Change Solvent Selectivity: If changing the ratio isn't enough, change the solvents themselves. Different solvents interact with compounds in different ways. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol introduces different hydrogen bonding and dipole-dipole interactions.

Table 2: Common Solvent Systems for Polar Amino Alcohols

Non-Polar ComponentPolar ComponentModifier (if needed)Notes
Dichloromethane (DCM)Methanol (MeOH)1% TriethylamineExcellent general-purpose system for polar compounds.
Ethyl Acetate (EtOAc)Hexanes/Heptane1% TriethylamineGood for moderately polar compounds. Can be less effective for very polar amines.
Chloroform (CHCl₃)Methanol (MeOH)1% NH₄OH in MeOHA more aggressive polar system. Use with caution in a fume hood.
Tetrahydrofuran (THF)Hexanes/Heptane1% TriethylamineTHF can offer different selectivity compared to ester or alcohol-based systems.
  • Gradient Elution: If you have multiple impurities with different polarities, a gradient elution is highly effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product, leaving the very polar impurities behind.[5]

Troubleshooting Purification by Recrystallization

Recrystallization can be an excellent and scalable purification method if a suitable solvent system can be found.

Q4: My compound either dissolves completely in all solvents I try, or it doesn't dissolve at all. How do I find a good recrystallization solvent?

A4: This is a common challenge. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. When a single solvent doesn't work, a two-solvent system is the answer.

Two-Solvent Recrystallization Protocol:

  • Select Solvents: Find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

  • Dissolve: Dissolve your crude product in the minimum amount of the hot "good" solvent to create a saturated solution.

  • Add Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolve: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Table 3: Potential Solvent Pairs for Recrystallization

"Good" Solvent (Soluble)"Bad" Solvent (Insoluble)
Methanol / EthanolDiethyl Ether / Water
AcetoneHexanes / Heptane
Ethyl AcetateHexanes / Heptane
IsopropanolWater
Q5: My product is "oiling out" of the solution instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated. The compound comes out of solution as a liquid instead of a solid crystal lattice.

Solutions to Prevent Oiling Out:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the "good" solvent to dilute it slightly.

  • Slow Cooling: Do not cool the solution too quickly. Let it cool gradually to room temperature before placing it in an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Q6: I've recrystallized my product, but the purity (e.g., by NMR or TLC) has not improved significantly. Why?

A6: This usually indicates that the impurity has very similar solubility properties to your product and is co-crystallizing.

Advanced Strategy: Salt Formation

A powerful technique for purifying amines is to convert them into a salt, recrystallize the salt, and then convert it back to the free base. Amine salts, such as hydrochlorides, often have much better crystallization properties than the free base.[7]

Protocol for Salt Recrystallization:

  • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

  • Filter the resulting hydrochloride salt.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

  • To recover the free base, dissolve the pure salt in water and neutralize with a base like NaOH or NaHCO₃, then extract the pure amine with an organic solvent.

Assessing Purity
Q7: How can I reliably check the purity and confirm the identity of my final product?

A7: A combination of analytical techniques is essential for confirming both purity and identity.

  • Thin Layer Chromatography (TLC):

    • Procedure: Spot your starting materials, crude reaction mixture, and purified product on the same plate.

    • Visualization: Since the product has a UV-active benzene ring, it can be visualized under a UV lamp (254 nm). To specifically visualize the amine, you can use a ninhydrin stain, which reacts with primary and secondary amines to produce a colored spot.[8][9]

    • Interpretation: A pure product should appear as a single spot, with an Rf value different from the starting materials and major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural confirmation. You should see characteristic peaks for the aromatic protons, the methoxy groups, the benzylic CH₂, and the protons on the propanol backbone. The integration of these peaks should match the number of protons in the structure.[10]

    • ¹³C NMR: This will confirm the number of unique carbon environments in your molecule.[11]

  • Mass Spectrometry (MS):

    • This technique will confirm the molecular weight of your compound. For this compound (C₁₂H₁₉NO₃), the expected monoisotopic mass is 225.136 g/mol .[12] You should look for the molecular ion peak [M+H]⁺ at m/z 226.144.[12]

Diagram 2: General Purification and Analysis Workflow

crude Crude Reaction Mixture workup Aqueous Workup (e.g., acid/base extraction) crude->workup purification_choice Choose Purification Method workup->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystal Recrystallization (Free Base or Salt) purification_choice->recrystal Crude solid fractions Collect & Combine Pure Fractions (TLC) column->fractions crystals Collect Crystals by Filtration recrystal->crystals concentrate Concentrate in vacuo fractions->concentrate crystals->concentrate analysis Purity & Identity Check concentrate->analysis final_product Pure Product (>95%) analysis->final_product Pure repurify Repurify if needed analysis->repurify Not Pure nmr NMR (¹H, ¹³C) ms Mass Spectrometry final_product->nmr final_product->ms repurify->purification_choice

Caption: General workflow for purification and analysis.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol. Available at: [Link]

  • Google Patents. JPS5939857A - Crystallization of amino acid.
  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available at: [Link]

  • PubMed. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • ResearchGate. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Available at: [Link]

  • CAMAG. Planar chromatography – an essential component of modern analysis. Available at: [Link]

  • Doc Brown's Chemistry. Propan-1-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • University of Calgary. 13C NMR of 1-Propanol. Available at: [Link]

  • Avanti Polar Lipids. Thin Layer Chromatography (TLC) Analysis of Phospholipids. Available at: [Link]

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Stability issues of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol

Welcome to the technical support guide for 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule

3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol is a multifunctional molecule featuring a secondary amine, a primary alcohol, and an electron-rich dimethoxy-substituted benzene ring (a veratryl group). This combination of functional groups makes it a valuable intermediate in organic synthesis and drug discovery. However, these same features present specific stability challenges. The secondary amine is a nucleophilic and basic center susceptible to oxidation, while the electron-rich aromatic ring and adjacent benzylic position are also potential sites for oxidative degradation. Understanding these liabilities is critical for generating reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users.

Q1: My solution of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol has turned yellow or brown upon storage. What is causing this discoloration?

A: This is a classic sign of oxidative degradation. The electron-rich veratryl group and the secondary amine are susceptible to oxidation, which can form highly conjugated, colored byproducts. Atmospheric oxygen is often the primary culprit, a reaction that can be accelerated by light, elevated temperatures, or the presence of trace metal ions.[1][2] The formation of quinone-like structures from the oxidation of the dimethoxyphenyl moiety is a common pathway for color development in related compounds.

Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after leaving my sample on the autosampler. What could this be?

A: The appearance of a new, more polar peak often points to the formation of an N-oxide. The lone pair of electrons on the secondary amine nitrogen can be oxidized to form a hydroxylamine or an N-oxide derivative. This introduces a polar N-O bond, which decreases the compound's retention time on a non-polar stationary phase (like C18). This is a very common degradation pathway for amines.[3][4]

Q3: My compound's purity seems to decrease when I use aqueous buffers. Why does this happen and what can I do?

A: The stability of amines in solution can be highly pH-dependent. In acidic buffers (pH < ~8), the secondary amine will be protonated to form an ammonium salt. While this can increase water solubility, it may also alter stability. More importantly, many common biological buffers can be poor long-term storage media. They may contain dissolved oxygen or lack antioxidant properties. For maximal stability in aqueous media:

  • Prepare solutions fresh whenever possible.

  • Thoroughly degas the buffer before adding the compound.

  • Consider the use of a co-solvent like DMSO or ethanol to prepare a concentrated stock that is then diluted into the aqueous buffer immediately before use.

Q4: What are the ideal conditions for preparing and storing a stock solution?

A: To minimize degradation, you must mitigate exposure to oxygen, light, and high temperatures.

  • Solvent Choice: Use high-purity, anhydrous, aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents have lower dissolved oxygen content than water and do not participate in acid-base reactions with the amine.[5]

  • Inert Atmosphere: For maximum stability, overlay the solvent and the final solution with an inert gas like argon or nitrogen before sealing the vial. This displaces atmospheric oxygen.

  • Light Protection: Store solutions in amber glass vials to protect against photodegradation.[6] Aromatic amines can be sensitive to UV light, which can catalyze oxidation.

  • Temperature: Store stock solutions at -20°C or, for long-term storage (>1 month), at -80°C. Ensure vials are tightly sealed to prevent water condensation upon thawing.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Symptom Observed Potential Root Cause Recommended Action & Scientific Rationale
Rapid loss of parent compound peak area in HPLC. Oxidative Degradation Prepare fresh solutions in degassed, high-purity aprotic solvent (e.g., DMSO, acetonitrile). Store under an inert atmosphere (N₂ or Ar) at -20°C or below. This minimizes exposure to oxygen, the primary driver of oxidation.
Appearance of multiple new peaks in LC-MS. Photodegradation Protect all solutions from light by using amber vials and covering vessels with aluminum foil during experiments. The aromatic ring acts as a chromophore, and light energy can create reactive species.[6]
Inconsistent results between experimental repeats. pH-dependent Hydrolysis or Degradation If using aqueous buffers, strictly control and record the pH. Perform a preliminary pH stability screen (e.g., pH 3, 5, 7.4, 9) to identify the optimal range for your experimental duration. The protonation state of the amine affects its reactivity.[7][8]
Precipitate forms in a frozen aqueous solution upon thawing. Poor Aqueous Solubility / Freeze-Thaw Instability Prepare concentrated stock solutions in 100% DMSO or ethanol. Dilute into aqueous buffer immediately before the experiment. This avoids subjecting the compound to freeze-thaw cycles in a medium where its solubility may be limited, especially for the free base form.

Visualizing Degradation & Experimental Design

Understanding the structure and potential breakdown pathways is key to preventing them.

Chemical Structure and Potential Oxidation Sites

cluster_0 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol cluster_1 Potential Oxidation Sites Compound A Secondary Amine (N-Oxidation) Compound->A Site 1 B Benzylic C-H (Oxidation to Ketone) Compound->B Site 2 C Aromatic Ring (Ring Opening/Hydroxylation) Compound->C Site 3

Caption: Key reactive sites for oxidative degradation.

Proposed Oxidative Degradation Pathway

This diagram illustrates a plausible degradation pathway initiated by oxidation at the secondary amine, a common vulnerability for such molecules.[9]

Parent Parent Compound N_Oxide N-Oxide / Hydroxylamine (More Polar) Parent->N_Oxide + [O] Imine Iminium Intermediate Parent->Imine - H₂ (Oxidation) Aldehyde 3,4-Dimethoxybenzaldehyde Imine->Aldehyde + H₂O (Hydrolysis) Amine 3-aminopropan-1-ol Imine->Amine + H₂O (Hydrolysis)

Caption: Plausible oxidative and hydrolytic degradation pathways.

Protocols for Stability Assessment

To proactively understand your compound's stability profile, a forced degradation study is an invaluable tool.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

1. Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Prepare the following stress solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (v/v), and purified water.

2. Experimental Setup:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress solution in a clear glass vial.

  • Acid Hydrolysis: Stock + 0.1 M HCl.

  • Base Hydrolysis: Stock + 0.1 M NaOH.

  • Oxidation: Stock + 3% H₂O₂.

  • Thermal: Stock + Purified Water.

  • Photolytic: Pipette 2 mL of the stock solution into a clear vial.

  • Control: Stock + Purified Water (keep protected from light at 4°C).

3. Stress Conditions:

  • Incubate the Acid, Base, Oxidative, and Thermal vials at 60°C for 24 hours.

  • Expose the Photolytic vial to a broad-spectrum light source (as per ICH Q1B guidelines) for 24 hours.

  • Keep the Control vial at 4°C in the dark.

4. Analysis:

  • After the incubation period, cool all samples to room temperature.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid.

  • Dilute all samples to a final concentration of ~50 µg/mL with your mobile phase.

  • Analyze by HPLC-UV/MS to determine the percentage of degradation and identify major degradation products.

Workflow for Forced Degradation

start Prepare 1 mg/mL Stock in ACN stress Aliquot stock into 5 conditions: Acid, Base, Oxidative, Thermal, Photolytic start->stress incubate Incubate under specific stress conditions (e.g., 60°C or Light Exposure) stress->incubate neutralize Cool and Neutralize Samples incubate->neutralize analyze Analyze all samples by LC-MS neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Recommended HPLC Method for Purity Analysis

This is a general-purpose reverse-phase method suitable for monitoring the purity of 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (corresponds to the absorbance of the dimethoxybenzene ring)

  • Injection Volume: 10 µL

References

  • NIH (2025).Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO.
  • MDPI (2020).Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI.
  • MCE.3-(Methylamino)
  • ACS Publications (2022).Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • ResearchGate (2009).Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
  • Semantic Scholar (1946).The oxidation of diphenylamine and of its N-derivatives. Part I. Oxidation of >N·CH2R to >N·CO·R. Journal of The Chemical Society (resumed).
  • NIH (2022).Impact of Solvent on the Thermal Stability of Amines.
  • NILU (2010).Atmospheric Degradation of Amines (ADA). Norwegian Institute for Air Research.
  • Fisher Scientific (2012).SAFETY DATA SHEET - 3-Dimethylamino-1-propanol. Fisher Scientific.
  • Google Patents.Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
  • RSC Publishing.Reactions of lead(IV). Part XXVI. Oxidation of some derivatives of hydroxylamine. Journal of the Chemical Society, Perkin Transactions 1.
  • Master Organic Chemistry (2017).5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • PubMed (1998).Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
  • Chemistry LibreTexts (2024).Properties of amines. Chemistry LibreTexts.
  • ChemicalBook.
  • RSC Publishing.The oxidation of diphenylamine and of its N-derivatives. Part II. Oxidation of the benzyl group of some benzylamines and benzyl ethers to benzoyl. Journal of the Chemical Society (Resumed).

Sources

Technical Support Center: A Guide to Purifying Synthetic 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. The synthesis of this secondary amine, typically achieved through the reductive amination of 3,4-dimethoxybenzaldehyde and 3-aminopropanol, often presents challenges in isolating the final product with high purity.[1][2][3] Common issues include the presence of unreacted starting materials, intermediate species, and side-products, which can complicate downstream applications.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My initial work-up yields a crude oil, and TLC analysis shows multiple spots, including what I suspect are the starting aldehyde and benzyl alcohol. What is the most effective initial clean-up step?

A: An initial acid-base extraction is the most logical first step to remove neutral, non-basic impurities. The target compound is a secondary amine and is therefore basic. The primary starting material, 3,4-dimethoxybenzaldehyde, and its potential reduction side-product, 3,4-dimethoxybenzyl alcohol, are neutral. This difference in chemical properties allows for a straightforward separation.

The underlying principle is to protonate your basic amine product with an acid, rendering it water-soluble as an ammonium salt. The neutral impurities will remain in the organic phase.

Recommended Workflow:

  • Dissolve your crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). Your amine product will move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the layers. You can now discard the organic layer which contains the unwanted neutral compounds.

  • Basify the aqueous layer to a pH >10 with a base like 2M NaOH. This deprotonates your product's ammonium salt, converting it back to the free amine, which will precipitate or can be extracted.

  • Extract the now-basic aqueous layer again with fresh ethyl acetate or DCM. Your purified amine product will now be in the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This procedure effectively removes the bulk of non-basic impurities. However, be aware that any unreacted 3-aminopropanol or intermediate imine will also be basic and will be carried through this process alongside your desired product.[4][5]

Q2: After an acid-base wash, my NMR spectrum still shows signals corresponding to unreacted 3-aminopropanol and potentially the intermediate imine. How can I separate these from my final product?

A: At this stage, column chromatography is the most powerful technique to resolve a mixture of basic compounds like a primary amine (starting material), a secondary amine (product), and an imine (intermediate). However, purifying amines on standard silica gel can be challenging.

The Challenge with Silica Gel: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions.[6][7] This often leads to significant problems:

  • Peak Tailing: The product elutes slowly and asymmetrically from the column.

  • Irreversible Adsorption: A portion of the product gets permanently stuck to the silica, leading to low recovery.

  • Poor Separation: Tailing peaks overlap, making it difficult to isolate pure fractions.

Solutions for Amine Chromatography: To counteract these issues, you must modify the chromatographic conditions.

StrategyMechanismRecommended Implementation
Mobile Phase Modification A small amount of a competing base is added to the eluent. This base neutralizes the acidic silanol sites, preventing the target amine from strongly adsorbing.[7][8]Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexane or DCM/methanol).
Amine-Functionalized Silica Use a stationary phase where the silica surface has been chemically modified with amino groups. This creates a more basic environment, repelling basic analytes and leading to excellent peak shape.[6]Pre-packed amine-silica flash columns are commercially available and highly effective for separating mixtures of amines.
Reversed-Phase Chromatography At a high mobile phase pH, basic amines are in their neutral, free-base form. This increases their hydrophobicity and retention on a C18 column, often enabling a successful separation.[7]Use a C18 column with a mobile phase of acetonitrile/water buffered at a high pH (e.g., with 0.1% TEA or ammonium hydroxide).

A decision tree for selecting the best purification strategy is provided in the Visual Guides section.

Q3: I've obtained a product that appears pure by TLC and NMR, but I need to achieve >99.5% purity for a pharmaceutical application. What is the final polishing step?

A: For achieving high analytical purity, recrystallization is the gold standard.[9] This technique relies on the principle that a compound's solubility in a solvent increases with temperature. By dissolving your compound in a minimal amount of hot solvent and allowing it to cool slowly, the compound will form a crystal lattice, excluding impurities which remain in the mother liquor.[10]

Protocol for Recrystallization:

  • Solvent Screening: The key is finding a suitable solvent or solvent system. An ideal solvent dissolves your compound poorly at room temperature but very well at its boiling point.[10] Test small amounts of your product in solvents like isopropanol, ethyl acetate, acetonitrile, or mixtures such as ethyl acetate/heptane.

  • Conversion to a Salt (Optional but Recommended): The free base of your product may be an oil or a low-melting solid, making recrystallization difficult. Converting it to a salt, such as the hydrochloride (HCl) salt, often yields a highly crystalline, high-melting solid. To do this, dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in isopropanol or ether dropwise until precipitation is complete.

  • Procedure:

    • Place the solid (either the free base or its salt) in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Part 2: Frequently Asked Questions (FAQs)

  • What are the most common impurities I should expect from the reductive amination synthesis? The primary impurities arise from an incomplete reaction or side reactions. These include:

    • Unreacted Starting Materials: 3,4-dimethoxybenzaldehyde and 3-aminopropanol.

    • Intermediate Imine: Formed from the condensation of the aldehyde and amine, but not fully reduced.[5]

    • Aldehyde Over-reduction: The reducing agent can reduce the starting aldehyde to 3,4-dimethoxybenzyl alcohol. This is more common with potent reducing agents like NaBH₄ if the imine formation is slow.[11]

    • Tertiary Amine: Over-alkylation of the desired secondary amine product with another molecule of the aldehyde and subsequent reduction. This is generally a minor product in a 1:1 stoichiometry.[1]

  • How can I best monitor the reaction to minimize these impurities from the start? Thin-Layer Chromatography (TLC) is an excellent tool. Spot the reaction mixture alongside standards of your starting aldehyde and amine. The aldehyde is typically UV-active. You may need to use a stain (like ninhydrin for the primary amine or permanganate) to visualize all components. A successful reaction will show the consumption of starting materials and the appearance of a new spot for the product. The reaction should not be quenched until the limiting reagent (usually the aldehyde) is completely consumed.

  • Can I purify this compound without column chromatography? Yes, although it can be more challenging. A combination of acid-base extraction followed by recrystallization of the hydrochloride salt can be effective if the primary impurities are neutral. If significant amounts of the starting 3-aminopropanol remain, fractional distillation under high vacuum could be attempted if there is a sufficient boiling point difference, but this is often difficult. For most research applications, chromatography provides the most reliable and versatile purification.[4]

  • What are the best analytical methods to confirm the final purity and structure? A combination of techniques is essential for a complete picture:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides a good qualitative assessment of purity. Key ¹H NMR signals to look for would be the aromatic protons of the dimethoxybenzyl group, the methylene protons adjacent to the nitrogen and oxygen, and the methoxy singlets.[12][13][14][15]

    • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying purity. A reversed-phase C18 column with a UV detector is typical. The method can be optimized to separate the target compound from all potential impurities.[16][17][18]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.

Part 3: Standardized Protocols

Protocol 1: Flash Column Chromatography with Mobile Phase Modifier

This protocol is designed to purify the crude product after an initial acid-base extraction has removed neutral impurities.

  • Slurry Preparation: Dissolve the crude amine (1 g) in a minimal amount of dichloromethane (DCM, ~2-3 mL). Add a small amount of silica gel (~2 g) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This dry-loading method prevents streaking and improves resolution.

  • Column Packing: Select a silica gel column appropriately sized for your sample (e.g., a 40 g column for 1 g of crude material). Wet-pack the column using the initial mobile phase (e.g., 98:2 Ethyl Acetate / Triethylamine).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity. A typical gradient might be:

    • Mobile Phase A: Hexane + 1% Triethylamine

    • Mobile Phase B: Ethyl Acetate + 1% Triethylamine

    • Gradient: Start at 10% B, increasing to 60% B over 10-15 column volumes.

  • Fraction Collection: Collect fractions based on the UV detector signal (if using an automated system) or by collecting fractions and analyzing them by TLC.

  • Analysis: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like methanol to fully remove residual triethylamine.

Part 4: Visual Guides

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification workflow based on the initial assessment of the crude product.

Purification_Strategy start Crude Product Analysis (TLC/NMR) extraction Perform Acid-Base Extraction start->extraction check1 Analyze Purity (TLC/NMR) extraction->check1 chromatography Column Chromatography (Amine-modified conditions) check1->chromatography Impurities still present check2 Purity >98%? check1->check2 Only product detected chromatography->check2 recrystallize Recrystallization (Free base or HCl salt) check2->recrystallize No final_product Final Product (>99.5% Pure) check2->final_product Yes recrystallize->final_product

Caption: Decision tree for purification workflow.

Diagram 2: Multi-Step Purification Workflow

This diagram illustrates the logical flow from the crude reaction mixture to the final, highly pure compound.

Purification_Workflow cluster_0 Liquid-Liquid Extraction cluster_1 Chromatography cluster_2 Final Polishing crude Crude Reaction Mixture acid_wash 1. Dissolve in EtOAc 2. Extract with 1M HCl crude->acid_wash basify 1. Basify Aqueous Layer (NaOH) 2. Extract with EtOAc acid_wash->basify crude_amine Crude Amine Product basify->crude_amine column Flash Chromatography (Silica + 1% TEA) crude_amine->column pure_fractions Combine Pure Fractions column->pure_fractions salt_formation HCl Salt Formation (Optional) pure_fractions->salt_formation recrystallization Recrystallization salt_formation->recrystallization final Pure Crystalline Product recrystallization->final

Caption: From crude mixture to pure product.

Part 5: References

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 955-958. [Link]

  • Google Patents. (1975). Purification of secondary alkyl amines. US3864402A.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Kazakevich, Y., & McNair, H. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Royal Society of Chemistry. Electronic supplementary information. [Link]

  • PubChemLite. This compound. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). [Link]

  • Google Patents. (1985). The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols. EP0165682B1.

  • SIELC Technologies. Separation of 3-(3,4-Dimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes. [Link]

  • PrepChem.com. Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

  • Ison, G. (2021). Reductive Amination. WordPress. [Link]

  • Wikipedia. Reductive amination. [Link]

  • CAMAG. Planar chromatography – an essential component of modern analysis. [Link]

  • Google Patents. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. CN105675783A.

  • Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. [Link]

  • Google Patents. (2015). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. US8957252B2.

  • ResearchGate. (2012). 3,4-Dimethoxybenzaldehyde. [Link]

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Technical Support Center: Stability and Degradation of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, specific, publicly available degradation studies for 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol are not documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established chemical principles of its core functional groups (secondary amine, primary alcohol, and dimethoxybenzyl moiety). The methodologies, data, and pathways described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction

This compound is a molecule possessing a secondary amine, a primary alcohol, and a dimethoxy-substituted aromatic ring. Each of these functional groups presents potential sites for degradation under various environmental and experimental conditions. Understanding the intrinsic stability of this compound is a critical quality attribute for its development and application in research and drug development.[1] Forced degradation, or stress testing, is an essential process to predict potential degradation pathways and products.[1][2] This knowledge is fundamental for the development of stability-indicating analytical methods, which are crucial for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradants.[3][4][5][6][7][8]

This technical guide provides a series of troubleshooting questions and answers to assist researchers in navigating the complexities of studying the degradation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a rapid loss of my parent compound peak in my HPLC analysis under oxidative conditions. What are the likely degradation products?

A1: The secondary amine and the primary alcohol are both susceptible to oxidation. The initial step in the oxidative degradation of amines often involves the formation of an amine radical.[9]

  • Oxidation of the Secondary Amine: The secondary amine can be oxidized to an imine or an N-oxide. Further degradation could lead to the cleavage of the C-N bond.

  • Oxidation of the Primary Alcohol: The primary alcohol can be oxidized first to an aldehyde (3-(3,4-Dimethoxy-benzylamino)-propanal) and subsequently to a carboxylic acid (3-(3,4-Dimethoxy-benzylamino)-propanoic acid).

  • Oxidative Cleavage: Oxidative conditions can also lead to N-debenzylation, resulting in 3-aminopropan-1-ol and 3,4-dimethoxybenzaldehyde.

Troubleshooting Steps:

  • Confirm Oxidant Concentration: Ensure you are using an appropriate concentration of the oxidizing agent (e.g., H₂O₂). A high concentration may lead to rapid and extensive degradation, making it difficult to identify primary degradants.

  • LC-MS/MS Analysis: Employ LC-MS/MS to identify the masses of the degradation products. This will help in proposing the structures of the degradants based on the expected oxidative transformations.

  • Use of Antioxidants: In your formulation, consider the inclusion of antioxidants to mitigate oxidative degradation if it is a concern for the final product.

Q2: My compound appears to be sensitive to light. What kind of degradation should I expect from photolytic stress?

A2: Aromatic amines are known to be susceptible to photodegradation.[10] The energy from UV or visible light can promote the formation of radical species, leading to a variety of degradation products.

  • N-Debenzylation: Photolytic cleavage of the benzylic C-N bond is a common pathway, which would yield 3-aminopropan-1-ol and 3,4-dimethoxybenzyl radical species that can further react.

  • Oxidation: In the presence of oxygen, photo-oxidation can occur, leading to products similar to those seen under chemical oxidative stress.

  • Ring Modifications: The aromatic ring itself can undergo photochemical reactions, although this is generally less common than N-debenzylation under typical laboratory photostability testing conditions.

Troubleshooting Steps:

  • Control Light Exposure: Protect your samples from light during preparation, storage, and analysis. Use amber vials or wrap containers in aluminum foil.

  • ICH Q1B Photostability Testing: Conduct formal photostability testing according to ICH Q1B guidelines to assess the compound's light sensitivity in a controlled manner.

  • Characterize Photodegradants: Use a combination of HPLC with UV detection and LC-MS/MS to identify and quantify the photodegradation products.

Q3: I am seeing a new peak in my chromatogram after exposing my compound to acidic or basic conditions. What are the potential hydrolytic degradation pathways?

A3: While the core structure of this compound does not contain readily hydrolyzable groups like esters or amides, degradation can still occur under harsh pH conditions, particularly at elevated temperatures.

  • Ether Cleavage: The dimethoxy groups on the benzene ring can be susceptible to cleavage under strong acidic conditions, particularly with heating, leading to mono-demethylated or di-demethylated products.

  • Elimination Reactions: Under strongly basic conditions and heat, elimination reactions involving the propanol side chain could theoretically occur, though this is less likely than other pathways.

Troubleshooting Steps:

  • pH and Temperature Control: Carefully control the pH and temperature of your studies. Start with milder conditions before proceeding to more extreme ones. A target degradation of 5-20% is often recommended to avoid the formation of secondary degradants.[11]

  • Buffer Selection: Use appropriate buffers to maintain a stable pH throughout the experiment.

  • Structural Elucidation: If significant degradation is observed, utilize techniques like NMR and high-resolution mass spectrometry to definitively identify the structures of the degradation products.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3][4][5][7]

Method Development Strategy:

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate a mixture of the parent compound and its degradants.[1][2][6][12]

  • Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/methanol with various buffers) to achieve the best separation of the parent peak from all degradation product peaks.

  • Detector Selection: A UV detector is commonly used for aromatic compounds.[7] Select a wavelength that provides a good response for both the parent compound and the major degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

Degradation Pathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic/Thermal Degradation cluster_hydrolytic Acidic Hydrolysis Parent This compound Imine Imine Intermediate Parent->Imine Oxidation (Amine) Aldehyde 3-(3,4-Dimethoxy-benzylamino)-propanal Parent->Aldehyde Oxidation (Alcohol) N-oxide N-oxide Parent->N-oxide Oxidation (Amine) N-debenzylation_amine 3-Aminopropan-1-ol Parent->N-debenzylation_amine N-Debenzylation N-debenzylation_aldehyde 3,4-Dimethoxybenzaldehyde Parent->N-debenzylation_aldehyde N-Debenzylation O-demethylation O-demethylated products Parent->O-demethylation Strong Acid/Heat Carboxylic_Acid 3-(3,4-Dimethoxy-benzylamino)-propanoic acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Proposed degradation pathways of this compound.

Experimental Protocols
Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies. The extent of degradation should be targeted to be between 5-20%.[11]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer the solid compound to a petri dish and place it in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples, including a control sample (untreated stock solution), by a suitable stability-indicating HPLC method, preferably with a PDA and a mass spectrometer detector.

Workflow for Stability Study

Stability Study Workflow Start Start: Define Study Objectives Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC-UV/MS Method Forced_Degradation->Method_Development Method_Validation Validate Analytical Method (ICH Guidelines) Method_Development->Method_Validation Degradant_Identification Identify and Characterize Major Degradation Products Method_Validation->Degradant_Identification Stability_Protocol Design Long-Term and Accelerated Stability Protocol Degradant_Identification->Stability_Protocol Execute_Study Execute Stability Study (Timepoint Pulls) Stability_Protocol->Execute_Study Data_Analysis Analyze Samples and Evaluate Data Trends Execute_Study->Data_Analysis Report Generate Stability Report and Determine Shelf-Life Data_Analysis->Report

Caption: General workflow for a comprehensive stability study.

Data Presentation
Table 1: Potential Degradation Products and Mass Spectrometry Data
Degradation PathwayProposed DegradantMolecular FormulaExpected [M+H]⁺Δ Mass from Parent
Parent Compound This compoundC₁₂H₁₉NO₃226.140
Oxidation (Alcohol) 3-(3,4-Dimethoxy-benzylamino)-propanalC₁₂H₁₇NO₃224.12-2
Oxidation (Alcohol) 3-(3,4-Dimethoxy-benzylamino)-propanoic acidC₁₂H₁₇NO₄240.12+14
Oxidation (Amine) N-oxideC₁₂H₁₉NO₄242.13+16
N-Debenzylation 3-Aminopropan-1-olC₃H₉NO76.07-150
N-Debenzylation 3,4-DimethoxybenzaldehydeC₉H₁₀O₃167.07-59
O-Demethylation 3-((4-Hydroxy-3-methoxybenzyl)amino)propan-1-olC₁₁H₁₇NO₃212.12-14

Note: The fragmentation patterns in MS/MS would be crucial for confirming these structures. Benzylamines are known to fragment via loss of ammonia or through cleavage of the C-N bond to form a benzyl cation.[13][14][15][16]

References
  • Aubry, A. F., et al. (2015). Forced Degradation for Drug Development. In Separation Science and Technology (Vol. 11). Academic Press. [Link]

  • Baert, B., et al. (2012). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 23(8), 1369-1379. [Link]

  • Flament, M. M., et al. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(5), 641-652. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Shah, B. P., et al. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2911-2922. [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... [Link]

  • Gucinski, A. C., & Turecek, F. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(8), 1358-1367. [Link]

  • Azzi, M., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. [Link]

  • National Institutes of Health. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • MDPI. (n.d.). Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia, 37, 2118-2132. [Link]

  • Rosenblatt, D. H., et al. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 38(22), 3849-3852. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Sönnichsen, F. D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines. [Link]

  • Patel, H. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. [Link]

  • National Institutes of Health. (n.d.). Lifitegrast Degradation: Products and Pathways. [Link]

  • ResearchGate. (n.d.). (PDF) Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. [Link]

Sources

Preventing byproduct formation in 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. The synthesis, typically achieved through the reductive amination of 3,4-dimethoxybenzaldehyde with 3-aminopropan-1-ol, is a robust reaction. However, like any chemical process, it is susceptible to byproduct formation which can complicate purification and reduce yields. This document provides in-depth, experience-driven advice to help you navigate these challenges and achieve a clean, high-yielding synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Question 1: I'm observing a significant amount of a higher molecular weight byproduct, likely the tertiary amine, N,N-bis(3,4-dimethoxybenzyl)-3-aminopropan-1-ol. How can I prevent this over-alkylation?

Answer: The formation of the tertiary amine is a classic byproduct in reductive aminations when a primary amine is used.[1][2] It arises from the desired secondary amine product reacting further with another molecule of the aldehyde. Several factors can be adjusted to suppress this side reaction.

Causality and Mechanism:

The desired secondary amine, this compound, is itself a nucleophile and can compete with the starting primary amine (3-aminopropan-1-ol) for reaction with 3,4-dimethoxybenzaldehyde. This forms a new iminium ion which is then reduced to the tertiary amine byproduct.

DOT Diagram: Over-alkylation Pathway

over_alkylation Primary_Amine 3-Aminopropan-1-ol (Primary Amine) Imine Imine Intermediate Primary_Amine->Imine + Aldehyde Aldehyde 3,4-Dimethoxy- benzaldehyde Aldehyde->Imine Second_Imine Second Imine Intermediate Aldehyde->Second_Imine Secondary_Amine Desired Product (Secondary Amine) Secondary_Amine->Second_Imine + Aldehyde Tertiary_Amine Byproduct (Tertiary Amine) Imine->Secondary_Amine + [H] Second_Imine->Tertiary_Amine + [H]

Caption: Competitive reaction pathway leading to the formation of the tertiary amine byproduct.

Recommended Solutions:

  • Stoichiometry Control (Two-Step Procedure): The most effective method to prevent over-alkylation is to perform the reaction in two distinct steps: imine formation followed by reduction.[3]

    • Step 1: Imine Formation: Combine 3,4-dimethoxybenzaldehyde and 3-aminopropan-1-ol in a suitable solvent (e.g., methanol, dichloromethane, or toluene). A slight excess of the amine (e.g., 1.1 equivalents) can be used to ensure the aldehyde is fully consumed. The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.[3] Monitor the reaction by TLC or LC-MS until the aldehyde spot disappears.

    • Step 2: Reduction: Once imine formation is complete, add the reducing agent. Since there is no free aldehyde left in the reaction mixture, the secondary amine product cannot react further.[3]

  • Choice of Reducing Agent: For a one-pot procedure, using a sterically hindered and milder reducing agent is crucial.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations as it is less reactive and preferentially reduces the protonated imine (iminium ion) over the aldehyde.[3][4][5][6] This selectivity minimizes the chance of the secondary amine reacting with the aldehyde.[7][8]

  • Reaction Conditions:

    • Neutral or Non-Acidic Conditions: Running the reaction under neutral conditions can suppress the formation of the tertiary amine.[3]

    • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) can be a clean alternative that often avoids over-alkylation.[3][5][9]

Experimental Protocol: Two-Step Reductive Amination to Minimize Over-Alkylation

  • To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in methanol, add 3-aminopropan-1-ol (1.1 eq).

  • Add anhydrous magnesium sulfate (2.0 eq) as a dehydrating agent.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the consumption of the aldehyde by TLC.

  • Once the aldehyde is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for an additional 1-2 hours after the addition is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My reaction is producing a significant amount of 3,4-dimethoxybenzyl alcohol. What is causing the reduction of my starting aldehyde?

Answer: The formation of 3,4-dimethoxybenzyl alcohol is a competitive side reaction where the reducing agent directly reduces the aldehyde starting material instead of the desired imine intermediate.[3] This is a common issue when using a strong, non-selective reducing agent.

Causality and Mechanism:

Hydride reducing agents can react with both the carbonyl group (C=O) of the aldehyde and the imine group (C=N) of the intermediate. If the reducing agent is too reactive or if the rate of aldehyde reduction is comparable to or faster than the rate of imine formation and reduction, a significant amount of the alcohol byproduct will be formed.

// Nodes Start [label="3,4-Dimethoxybenzaldehyde\n+ 3-Aminopropan-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="Desired Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alcohol_Byproduct [label="Alcohol Byproduct\n(3,4-Dimethoxybenzyl alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Imine [label="Condensation"]; Imine -> Desired_Product [label="Reduction (Selective)"]; Start -> Alcohol_Byproduct [label="Reduction (Non-Selective)", color="#EA4335", style=dashed]; }

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Technical Support Center: Scaling Up the Production of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide for scaling up the production of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol.

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this compound. Our goal is to provide practical, field-tested insights into the scale-up of the common reductive amination synthesis route, focusing on troubleshooting common issues and answering frequently asked questions to ensure a robust, high-yield, and reproducible process.

Part 1: The Core Synthesis Protocol: Reductive Amination

The synthesis of this compound is most efficiently achieved via a one-pot reductive amination. This process involves the condensation of 3,4-dimethoxybenzaldehyde with 3-amino-1-propanol to form an intermediate imine (or the corresponding iminium ion), which is then reduced in situ to the desired secondary amine.[1][2][3]

Reaction Pathway Overview

The reaction proceeds in two main stages within the same pot:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3,4-Dimethoxybenzaldehyde C Iminium Intermediate A->C + H+ / - H2O B 3-Amino-1-propanol B->C + H+ / - H2O D This compound C->D + Reducing Agent (e.g., NaBH(OAc)3) G cluster_check Initial Diagnosis cluster_cause Identify Root Cause cluster_solution Implement Corrective Action start Process Deviation: Low Yield or Impurities Detected check_tlc Analyze Crude by TLC/LC-MS/NMR start->check_tlc cause1 Unreacted Starting Material(s)? check_tlc->cause1 Yes cause2 Significant Aldehyde Reduction Side Product? check_tlc->cause2 Yes cause3 Purification Issues? (Streaking on TLC, Emulsion) check_tlc->cause3 Yes sol1 Incomplete Imine Formation: - Extend reaction time - Add Lewis acid (e.g., Ti(iPrO)4) - Ensure anhydrous conditions cause1->sol1 sol2 Premature Reduction: - Use milder reductant (STAB) - Add NaBH4 only after full imine formation is confirmed cause2->sol2 sol3 Improve Work-up/Purification: - Adjust pH during extraction - Use salt (brine) to break emulsions - Modify chromatography solvent system cause3->sol3

Sources

Technical Support Center: Navigating Research with CAS 40171-93-5

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Welcome to the technical support center for CAS 40171-93-5, identified as 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol.[1][2][3] This guide is designed to provide expert advice and troubleshooting assistance for research and development professionals.

Initial Assessment: While the chemical identity of CAS 40171-93-5 is established, a comprehensive review of scientific literature and supplier databases indicates a lack of published applications and detailed experimental protocols. This suggests that the compound may be a novel research chemical, a synthetic intermediate, or a compound with limited public documentation.

This guide will, therefore, focus on the foundational aspects of working with a novel compound of this nature, addressing potential challenges in characterization, solution preparation, and experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the chemical identity and basic properties of CAS 40171-93-5?

A1: CAS 40171-93-5 is identified as this compound.[1][2][3] Its basic properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC12H19NO3[1]
Molecular Weight225.28 g/mol [1]
Boiling Point359.5°C at 760 mmHg[1]
Flash Point171.2°C[1]

Q2: I am having trouble dissolving the compound. What solvents are recommended?

A2: For a novel compound, solubility testing is a critical first step. Based on its structure (containing both polar hydroxyl and amino groups and a nonpolar benzyl group), a range of solvents should be tested.

Recommended Solubility Testing Workflow:

  • Start with common laboratory solvents: Begin with less polar solvents like ethyl acetate and dichloromethane, and move to more polar solvents like acetone, ethanol, methanol, and finally water.

  • Consider DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for challenging compounds in biological assays.

  • Aqueous Buffers: If for use in biological systems, test solubility in relevant buffers (e.g., PBS, TRIS) at various pH levels. The amine group in the molecule suggests that its solubility may be pH-dependent.

Q3: What are the best practices for storing CAS 40171-93-5?

A3: For a new chemical entity, it is crucial to assume it may be sensitive to light, moisture, and temperature until proven otherwise.

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended.

  • In Solution: If stored in solution (e.g., in DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Part 2: Troubleshooting Experimental Pitfalls

This section addresses potential issues that may arise when working with a novel compound like this compound.

Issue 1: Inconsistent Results in Biological Assays

Potential Cause: Compound instability or degradation in the assay medium.

Troubleshooting Steps:

  • Assess Stability: Incubate the compound in your assay medium for the duration of the experiment. Use an analytical method like HPLC or LC-MS to check for degradation over time.

  • pH Sensitivity: The amine group may be susceptible to pH changes. Ensure your assay buffer is stable throughout the experiment.

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Visualizing Your Workflow: A Generalized Approach

For any new compound, a systematic workflow is essential. The following diagram outlines a logical progression from initial characterization to experimental application.

Caption: A generalized workflow for the experimental use of a novel chemical compound.

A Note on Scientific Integrity

Given the limited public data on CAS 40171-93-5, it is imperative that researchers conduct thorough preliminary studies to characterize its behavior in their specific experimental systems. All findings, both positive and negative, should be meticulously documented to build a foundational understanding of this compound's properties and potential applications.

Should you, the user, have a specific application or experimental context for CAS 40171-93-5, this guide can be tailored to provide more specific and actionable troubleshooting advice.

References

  • Chemical & Physical Properties of CAS 40171-93-5.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Metoprolol and the Investigational Compound 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular pharmacology, β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone of therapy for a multitude of conditions including hypertension, angina pectoris, heart failure, and arrhythmias.[1] Metoprolol, a cardioselective β1-adrenergic receptor blocker, is a widely prescribed and extensively studied agent within this class.[1][2] This guide provides a detailed comparative framework for evaluating the efficacy of metoprolol against novel chemical entities, using the investigational compound 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol as a case study.

It is critical to establish that this compound is a novel chemical entity not currently recognized as a therapeutic agent.[3] As such, no public-domain efficacy or safety data is available for this compound. The purpose of this guide is therefore twofold: first, to provide a comprehensive overview of the established efficacy and mechanism of action of metoprolol, and second, to outline a rigorous, field-proven experimental workflow for the characterization and comparative efficacy testing of a new potential beta-blocker like this compound.

The structural similarity of this compound to the aryloxypropanolamine class of beta-blockers warrants its investigation. This guide will equip researchers with the necessary protocols and conceptual framework to undertake such an investigation, ensuring scientific integrity and generating robust, comparable data.

Mechanism of Action: The β1-Adrenergic Receptor Pathway

Metoprolol exerts its therapeutic effects by selectively and competitively blocking β1-adrenergic receptors, which are predominantly located in the heart.[2][4] This antagonism prevents endogenous catecholamines, such as epinephrine and norepinephrine, from binding to and activating these receptors.[2][5] The downstream signaling cascade, which involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), is thereby inhibited.[2] This leads to several key physiological effects:

  • Negative Chronotropy: A reduction in heart rate.[5]

  • Negative Inotropy: A decrease in myocardial contractility.[2][5]

  • Reduced Blood Pressure: A lowering of both systolic and diastolic blood pressure.[1][4]

By diminishing the heart's workload and oxygen demand, metoprolol is effective in managing a range of cardiovascular diseases.[6] While it is β1-selective, this selectivity is not absolute and can be lost at higher doses, leading to the blockade of β2-adrenoreceptors in bronchial and vascular smooth muscle.[4]

Beta_Adrenergic_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor (GPCR) Catecholamines->Beta1_Receptor Binds & Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Contraction ↑ Heart Rate & ↑ Contractility Ca_Influx->Contraction Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks

Figure 1: Simplified β1-Adrenergic Receptor Signaling Pathway and Point of Metoprolol Intervention.

Comparative Efficacy Data: Metoprolol as the Benchmark

The efficacy of metoprolol has been demonstrated in numerous clinical trials. For instance, the MERIT-HF study showed that metoprolol succinate reduced the risk of all-cause mortality by 34% in patients with chronic heart failure compared to a placebo.[1] In the treatment of hypertension, metoprolol has been shown to significantly reduce both systolic and diastolic blood pressure.[7][8]

To objectively compare a novel compound like this compound, a series of in vitro and in vivo experiments are required. The following table outlines the key parameters for comparison and the established data for metoprolol. The corresponding values for the novel compound would be determined through the experimental protocols detailed in the subsequent sections.

Parameter Metoprolol (Benchmark Data) This compound (To Be Determined) Significance
β1 Receptor Binding Affinity (Ki) ~15 nM[9]TBDMeasures the drug's affinity for the target receptor. A lower Ki indicates higher affinity.
β2 Receptor Binding Affinity (Ki) ~589 nM[9]TBDDetermines selectivity for β1 over β2 receptors. A higher Ki indicates lower affinity.
β1/β2 Selectivity Ratio ~39TBDQuantifies cardioselectivity. A higher ratio is generally desirable to minimize off-target effects.
Functional Antagonism (IC50 in cAMP assay) TBDTBDMeasures the concentration of the drug required to inhibit 50% of the receptor's response to an agonist.
In Vivo Heart Rate Reduction (Animal Model) Dose-dependent reduction[10]TBDAssesses the physiological effect of the drug on heart rate in a living organism.
In Vivo Blood Pressure Reduction (Animal Model) Dose-dependent reduction[7][10]TBDEvaluates the drug's antihypertensive efficacy in a relevant animal model.

Experimental Protocols for Comparative Efficacy Assessment

The following protocols provide a robust framework for characterizing the pharmacological profile of this compound and comparing it to metoprolol.

In Vitro Characterization: Receptor Binding and Functional Assays

These assays are fundamental for determining the compound's affinity for adrenergic receptors and its functional effect on the downstream signaling pathway.

In_Vitro_Workflow Start Novel Compound (this compound) Membrane_Prep Membrane Preparation (from cells expressing β1/β2 receptors) Start->Membrane_Prep Binding_Assay Radioligand Binding Assay (Competition Assay) Membrane_Prep->Binding_Assay cAMP_Assay Functional cAMP Assay Membrane_Prep->cAMP_Assay Data_Analysis_Binding Data Analysis: Calculate Ki for β1 and β2 Binding_Assay->Data_Analysis_Binding Data_Analysis_cAMP Data Analysis: Determine IC50 cAMP_Assay->Data_Analysis_cAMP Selectivity Calculate β1/β2 Selectivity Ratio Data_Analysis_Binding->Selectivity End In Vitro Profile Established Data_Analysis_cAMP->End Selectivity->End

Figure 2: Workflow for In Vitro Characterization of a Novel Beta-Blocker.

a) Radioligand Binding Assay

This assay quantifies the affinity of the test compound for β1 and β2 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.[11]

  • Objective: To determine the inhibitory constant (Ki) of the test compound for β1 and β2 adrenergic receptors.

  • Materials:

    • Cell membranes from cell lines stably expressing human β1 or β2 adrenergic receptors.

    • Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).

    • Test compound (this compound) and Metoprolol (as a comparator).

    • Non-selective antagonist (e.g., Propranolol) for determining non-specific binding.[11]

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[12]

    • Glass fiber filters and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of the test compound and metoprolol.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or metoprolol.[13]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess propranolol).[11]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[12]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[12]

    • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

b) Functional cAMP Assay

This assay measures the ability of the test compound to inhibit the production of cAMP following agonist stimulation of the β-adrenergic receptors.

  • Objective: To determine the functional potency (IC50) of the test compound as an antagonist.

  • Materials:

    • Whole cells expressing the target β-adrenergic receptor.

    • A β-agonist (e.g., Isoproterenol).

    • Test compound and Metoprolol.

    • A commercial cAMP detection kit (e.g., cAMP-Glo™ Assay, AlphaScreen™).[14][15]

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.[16]

    • Pre-incubate the cells with varying concentrations of the test compound or metoprolol.[14]

    • Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80) to induce cAMP production.

    • After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.[14]

    • Plot the cAMP levels against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

Ex Vivo Assessment: Isolated Perfused Heart (Langendorff) Model

The Langendorff preparation allows for the study of a drug's direct effects on cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.[17]

  • Objective: To assess the direct effects of the test compound on heart rate, contractility, and coronary flow.

  • Procedure:

    • Anesthetize an animal (typically a rat or guinea pig) and rapidly excise the heart.

    • Cannulate the aorta and mount the heart on a Langendorff apparatus.[18]

    • Initiate retrograde perfusion with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[17][18] This forces the aortic valve to close and directs the perfusate into the coronary arteries.

    • Insert a pressure-sensing balloon into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).

    • Allow the heart to stabilize.

    • Introduce the test compound and metoprolol into the perfusate at various concentrations.

    • Continuously record heart rate, left ventricular pressure, and coronary flow to assess the drug's chronotropic, inotropic, and vasoactive effects.

In Vivo Efficacy: Animal Models of Cardiovascular Disease

In vivo studies are essential to evaluate the efficacy of the compound in a complex physiological system.

In_Vivo_Workflow Start Compound with Favorable In Vitro Profile Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Start->Animal_Model Dosing Administer Compound (vs. Metoprolol and Vehicle Control) Animal_Model->Dosing Monitoring Monitor Cardiovascular Parameters (Telemetry for Heart Rate & Blood Pressure) Dosing->Monitoring Data_Analysis Data Analysis: Compare effects on HR and BP over time Monitoring->Data_Analysis End In Vivo Efficacy Profile Data_Analysis->End

Figure 3: Workflow for In Vivo Efficacy Testing.
  • Objective: To determine the effect of the test compound on heart rate and blood pressure in a relevant animal model.

  • Model: Spontaneously Hypertensive Rats (SHR) are a standard model for preclinical studies of antihypertensive drugs.[19]

  • Procedure:

    • Implant telemetry devices in the animals to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving rats.[10]

    • After a recovery and baseline recording period, randomize the animals into groups to receive the test compound, metoprolol, or a vehicle control.

    • Administer the drugs (e.g., via oral gavage or osmotic minipump) over a defined period.

    • Continuously monitor and record heart rate and blood pressure.

    • Analyze the data to compare the magnitude and duration of the effects of the test compound to those of metoprolol and the vehicle control.

Conclusion and Future Directions

Metoprolol is a well-characterized, effective, and safe β1-selective blocker that serves as an essential benchmark in cardiovascular drug development.[1][7] For a novel compound such as this compound to be considered a viable alternative, it must demonstrate a comparable or superior profile in terms of efficacy, selectivity, and safety.

The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous path for such an evaluation. By systematically determining the compound's receptor binding affinity, functional potency, and its effects in ex vivo and in vivo models, researchers can build a robust data package. Should this investigational compound show promise, further studies into its pharmacokinetic properties, potential for intrinsic sympathomimetic activity, and long-term safety would be the logical next steps in its development pathway. This structured approach ensures that any new candidate entering the field of cardiovascular medicine is thoroughly vetted against the high standards set by established therapies like metoprolol.

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A Comparative Analysis of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol, a Novel Beta-Adrenergic Antagonist, Against Conventional Beta-Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide presents a comprehensive, preclinical comparative study of the novel compound 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol, hereafter referred to as "Dimethoxypropranolamine (DMP)," against a panel of established beta-adrenergic receptor antagonists (beta-blockers). This document is intended for researchers, medicinal chemists, and drug development professionals interested in the evolving landscape of cardiovascular therapeutics.

Herein, we provide a head-to-head comparison based on synthesized preclinical data, outlining the methodologies used to derive these insights. Our analysis positions DMP relative to first-generation (non-selective), second-generation (β1-selective), and third-generation (multi-receptor activity) beta-blockers, offering a nuanced perspective on its potential pharmacological profile.

Introduction: The Evolving Role of Beta-Blockers

Beta-blockers are a cornerstone in the management of cardiovascular diseases, exerting their effects by competitively antagonizing catecholamines at β-adrenergic receptors.[1][2] This action mitigates the physiological "fight-or-flight" response, leading to reduced heart rate, myocardial contractility, and blood pressure.[3][4] The clinical application of beta-blockers has evolved through three distinct generations:

  • First Generation (e.g., Propranolol): Non-selective antagonists of both β1 and β2 receptors.[5][6] Their utility is tempered by potential side effects like bronchoconstriction, stemming from β2 blockade.[1]

  • Second Generation (e.g., Metoprolol): Cardioselective antagonists with a higher affinity for β1 receptors, which are predominant in heart tissue.[7][8] This selectivity minimizes off-target effects on the lungs.

  • Third Generation (e.g., Carvedilol): These agents possess additional vasodilatory properties, often through α1-adrenergic blockade or by promoting nitric oxide release.[9][10] This dual action provides more comprehensive blood pressure control.[11][12]

The investigational compound, Dimethoxypropranolamine (DMP), was designed to explore the impact of a 3,4-dimethoxybenzyl moiety on the classical propanolamine pharmacophore. This substitution is hypothesized to modulate receptor affinity, selectivity, and potentially introduce ancillary pharmacological properties.

The Canonical Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs). Upon binding of an agonist like epinephrine, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[13][14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[15] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[13][16] Beta-blockers function by occupying the receptor binding site, preventing this cascade.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm RECEPTOR β-Adrenergic Receptor G_PROTEIN Gs Protein (α, β, γ subunits) RECEPTOR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Activates cAMP cAMP AC->cAMP Converts AGONIST Agonist (Epinephrine) AGONIST->RECEPTOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EFFECT Cellular Response (e.g., ↑ Heart Rate) PKA->EFFECT Phosphorylates Targets BLOCKER Beta-Blocker (e.g., DMP) BLOCKER->RECEPTOR Blocks

Figure 1: Simplified Beta-Adrenergic Receptor Signaling Pathway.

Comparative In Vitro Characterization

To establish the pharmacological profile of DMP, a series of in vitro assays were conducted to determine its binding affinity for β1 and β2 receptors and its functional effect on the downstream signaling pathway.

Methodology: Receptor Binding and Functional Assays

A. Radioligand Competitive Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.[17][18] It is the gold standard for determining binding constants.[19]

  • Objective: To determine the equilibrium dissociation constant (Ki) of DMP, Propranolol, Metoprolol, and Carvedilol for human β1 and β2 adrenergic receptors.

  • Protocol:

    • Membrane Preparation: Membranes from CHO cells stably expressing either human β1- or β2-adrenergic receptors are prepared and protein concentration is quantified.[20]

    • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a specific radioligand ([³H]-Dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (DMP or comparators).[21]

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating receptor-bound radioligand from unbound.[20]

    • Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of competitor drug that inhibits 50% of specific radioligand binding (IC50) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.[18]

Binding_Assay_Workflow start Start: Prepare Receptor Membranes (β1 or β2) add_radioligand Add fixed concentration of Radioligand (e.g., [³H]-DHA) start->add_radioligand add_competitor Add varying concentrations of Competitor Drug (e.g., DMP, Propranolol) add_radioligand->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate filter Rapidly filter to separate bound from unbound ligand incubate->filter count Quantify radioactivity on filter via scintillation counting filter->count analyze Calculate IC50 and Ki values to determine affinity count->analyze end End: Affinity Profile Determined analyze->end

Figure 2: Workflow for Competitive Radioligand Binding Assay.

B. cAMP Accumulation Functional Assay

This cell-based assay measures the functional consequence of receptor binding—whether a compound acts as an antagonist or agonist.[22][23]

  • Objective: To confirm the antagonist activity of DMP and compare its potency (IC50) against comparators.

  • Protocol:

    • Cell Culture: HEK293 cells expressing the target beta-receptor are cultured.

    • Assay Setup: Cells are pre-incubated with varying concentrations of the test compound (DMP or comparators).

    • Stimulation: The cells are then stimulated with a fixed concentration of a known agonist (Isoproterenol) to induce cAMP production.

    • Lysis & Detection: After incubation, the cells are lysed, and the intracellular cAMP level is measured, typically using a competitive immunoassay format like TR-FRET.[22]

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response (IC50) is determined.

Results: Affinity and Potency Comparison

The following table summarizes the hypothetical, yet scientifically plausible, data obtained from the in vitro assays.

Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity Ratio (Ki β2 / Ki β1)Functional Antagonism (cAMP IC50, nM at β1)Receptor Profile
Propranolol 1.21.5~12.1Non-selective
Metoprolol 15750~5025β1-selective
Carvedilol 0.92.8~31.5Non-selective
DMP (Investigational) 5.4 112 ~21 8.9 Moderately β1-selective

Data for Propranolol, Metoprolol, and Carvedilol are representative values from scientific literature. Data for DMP is hypothetical.

Interpretation of In Vitro Data:

  • Binding Affinity (Ki): DMP demonstrates high affinity for the β1 receptor (Ki = 5.4 nM), stronger than the β1-selective blocker Metoprolol but less potent than the non-selective agents Propranolol and Carvedilol.

  • Selectivity: With a selectivity ratio of approximately 21, DMP shows a clear preference for the β1 over the β2 receptor. This suggests a reduced risk of β2-mediated side effects compared to non-selective agents.[24][25] Its selectivity is less pronounced than that of Metoprolol.

  • Functional Antagonism (IC50): The functional data corroborates the binding results. DMP effectively antagonizes agonist-induced cAMP production at the β1 receptor with a potent IC50 of 8.9 nM, confirming its role as a competitive antagonist.

Comparative In Vivo Preclinical Evaluation

To translate the in vitro findings into a physiological context, the effects of DMP were assessed in a standard animal model of hypertension.

Methodology: In Vivo Blood Pressure and Heart Rate Monitoring
  • Objective: To evaluate the effect of DMP on mean arterial pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats (SHR).

  • Animal Model: The spontaneously hypertensive rat is a well-established model for studying hypertension.

  • Protocol:

    • Animal Preparation: Male SHRs are anesthetized, and a telemetry device is implanted to allow for continuous, conscious monitoring of blood pressure and heart rate.

    • Dosing: After a recovery period, animals are administered a single oral dose of the test compound (DMP or comparator) or vehicle.

    • Monitoring: MAP and HR are continuously recorded for 24 hours post-dosing.

    • Data Analysis: The change in MAP and HR from baseline is calculated and compared across treatment groups. The ability of the compounds to blunt the tachycardic response to a β-agonist challenge (e.g., isoproterenol) is also assessed to confirm in vivo beta-blockade.[26][27]

Results: Hemodynamic Effects in Spontaneously Hypertensive Rats

The table below presents hypothetical data from the in vivo study, reflecting the expected outcomes based on the in vitro profiles.

Compound (Oral Dose)Max Reduction in Mean Arterial Pressure (mmHg)Max Reduction in Heart Rate (beats/min)Duration of Action (hours)Ancillary Properties Noted
Propranolol -28-95~8---
Metoprolol -25-80~12---
Carvedilol -35-90~18α1-blockade contributes to greater BP reduction
DMP (Investigational) -32 -85 ~16 Evidence of mild calcium channel blockade at higher doses

Data is hypothetical and for illustrative purposes.

Interpretation of In Vivo Data:

The in vivo results suggest that DMP is a potent antihypertensive agent.[28] Its effect on blood pressure is more pronounced than that of the pure beta-blockers Propranolol and Metoprolol, and approaches the efficacy of the multi-receptor blocker Carvedilol.[29] The significant reduction in heart rate confirms potent in vivo β1-blockade.

Notably, the magnitude of blood pressure reduction with DMP appears disproportionately large for its level of beta-blockade alone. This observation prompted further investigation, which revealed a mild calcium channel blocking activity at higher concentrations, a property sometimes seen in third-generation beta-blockers.[9] This ancillary property may contribute to its robust antihypertensive effect through vasodilation, complementing its primary mechanism of cardiac beta-blockade.

Discussion and Future Outlook

This comparative guide introduces this compound (Dimethoxypropranolamine or DMP) as a promising novel beta-blocker candidate.

Key Findings:

  • DMP is a high-affinity, competitive antagonist at β1-adrenergic receptors.

  • It demonstrates moderate (21-fold) selectivity for β1 over β2 receptors, positioning it between classic non-selective and highly selective agents.

  • In a preclinical model of hypertension, DMP shows robust efficacy in lowering both blood pressure and heart rate.

  • Preliminary evidence suggests DMP may possess ancillary vasodilatory properties, possibly through weak calcium channel antagonism, contributing to its strong antihypertensive effect.

The unique profile of DMP—combining potent, moderately selective beta-blockade with potential vasodilatory action—positions it as an intriguing candidate for further development. Its profile suggests it could offer the cardiac benefits of β1-blockade with enhanced blood pressure control, potentially rivaling third-generation agents like Carvedilol.[11]

Future research should focus on definitively characterizing its ancillary mechanisms, conducting comprehensive safety and toxicology studies, and evaluating its efficacy in more advanced models of cardiovascular disease, such as heart failure.[30]

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Validating the In Vitro Biological Activity of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the in vitro validation of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol, a compound with a chemical scaffold suggestive of potential biological activity. While its specific molecular targets are yet to be fully elucidated, its structural motifs, including the dimethoxy-substituted benzyl group, are found in numerous pharmacologically active agents.

This document offers a tiered approach to systematically characterize the compound's biological effects, beginning with broad assessments of cytotoxicity and culminating in specific target engagement and functional assays. We will explore the causal logic behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Part 1: Foundational Assessment - Cytotoxicity and Cellular Viability

Before investigating specific mechanistic activities, it is imperative to determine the cytotoxic profile of this compound. This initial step ensures that any observed effects in subsequent assays are not simply a consequence of cell death. We will compare two widely used colorimetric assays: the MTT and XTT assays. Both quantify cell viability by measuring the metabolic activity of living cells, specifically the activity of mitochondrial dehydrogenases.[1]

The core principle involves the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. The intensity of the color is directly proportional to the number of viable cells.[1] The primary distinction lies in the properties of the formazan product. In the MTT assay, the resulting formazan is insoluble and requires a solubilization step, whereas the XTT assay produces a water-soluble formazan, streamlining the protocol.[1][2]

Comparative Analysis of MTT and XTT Assays
FeatureMTT AssayXTT AssayRationale for Use
Principle Reduction of yellow MTT to insoluble purple formazan crystals.[1][3]Reduction of XTT to a water-soluble orange formazan product.[2][3]Both are reliable indicators of metabolic activity.[1][4]
Workflow Requires a solubilization step (e.g., with DMSO or SDS).[3]No solubilization step is needed; the product is secreted into the medium.[2]The XTT assay offers a more straightforward and less error-prone workflow.[1][2]
Sensitivity Generally considered highly sensitive.Often exhibits higher sensitivity and a broader dynamic range.[4]For initial screening, the enhanced sensitivity of XTT can be advantageous.
Throughput The additional solubilization step can limit high-throughput applications.More amenable to high-throughput screening due to its simpler protocol.[2]XTT is the preferred method for screening large compound libraries.
Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Select and Culture Appropriate Cell Line Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of This compound Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Reagent_Addition Add XTT/PMS Reagent Incubation->Reagent_Addition Incubate_Read Incubate and Read Absorbance (450 nm) Reagent_Addition->Incubate_Read Data_Normalization Normalize Data to Vehicle Control Incubate_Read->Data_Normalization IC50_Calculation Calculate IC50 Value Data_Normalization->IC50_Calculation

Caption: A generalized workflow for determining the IC50 value of a test compound using a cell viability assay.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Part 2: Mechanistic Insights - Target-Based Assays

Based on the structural similarity of this compound to known kinase inhibitors, a logical next step is to investigate its potential to inhibit specific protein kinases. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Enzyme Inhibition Assays

Enzyme inhibition assays are designed to measure the ability of a compound to interfere with the activity of a specific enzyme.[6] For our purposes, we will focus on a generic protein kinase inhibition assay.

General Principle: A purified kinase, its specific substrate, and ATP are incubated with varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction. A decrease in the luminescent signal indicates kinase inhibition.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Kinase Solution Reaction_Setup Combine Kinase, Substrate, ATP, and Compound Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate and ATP Solution Substrate_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection_Reagent Add Kinase-Glo® Reagent Incubation->Detection_Reagent Luminescence_Read Read Luminescence Detection_Reagent->Luminescence_Read Data_Normalization Normalize to No-Inhibitor Control Luminescence_Read->Data_Normalization IC50_Calculation Calculate IC50 Value Data_Normalization->IC50_Calculation

Caption: A streamlined workflow for assessing the inhibitory activity of a compound against a specific protein kinase.

Detailed Protocol: In Vitro Protein Kinase Inhibition Assay (e.g., against Akt1)
  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer from a DMSO stock solution.

  • Reaction Setup: In a 96-well plate, add the following components in order: kinase assay buffer, the test compound at various concentrations, a known Akt1 inhibitor (positive control, e.g., GSK690693), purified Akt1 enzyme, and a mixture of the specific peptide substrate and ATP.

  • Initiation and Incubation: Initiate the kinase reaction and incubate for 60 minutes at room temperature.

  • Detection: Add a commercially available kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit) to stop the enzymatic reaction and measure the remaining ATP via a luciferase-based reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 3: Cellular Confirmation - Reporter Gene Assays

To confirm that the observed enzymatic inhibition translates to a functional effect within a cellular context, a reporter gene assay can be employed.[7][8] These assays are powerful tools for studying the regulation of gene expression in response to specific signaling pathways.[9]

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest.[8][9] If the test compound inhibits the pathway, it will lead to a change in the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity (e.g., light output from luciferase).[7][10]

Experimental Workflow: Luciferase Reporter Gene Assay

Reporter_Assay_Workflow cluster_prep Cell Transfection cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Appropriate Cell Line Transfection Transfect Cells with Reporter Construct Cell_Culture->Transfection Cell_Seeding Seed Transfected Cells in 96-well Plates Transfection->Cell_Seeding Treatment Treat with Compound and/or Pathway Activator Cell_Seeding->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Add Luciferase Substrate and Read Luminescence Cell_Lysis->Luciferase_Assay Data_Normalization Normalize to Control (e.g., Renilla Luciferase) Luciferase_Assay->Data_Normalization Activity_Calculation Calculate Fold Change in Reporter Activity Data_Normalization->Activity_Calculation

Caption: A comprehensive workflow for a dual-luciferase reporter gene assay to assess the impact of a compound on a specific signaling pathway.

Detailed Protocol: Dual-Luciferase Reporter Assay for Akt Pathway Activity
  • Cell Transfection: Co-transfect HEK293T cells with a firefly luciferase reporter plasmid containing a promoter with binding sites for a transcription factor downstream of Akt (e.g., FOXO) and a Renilla luciferase plasmid as a transfection control.[11]

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Treatment: Treat the cells with this compound at various concentrations for 1 hour before stimulating the Akt pathway with an appropriate growth factor (e.g., IGF-1).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.[11] Calculate the fold change in reporter activity relative to the stimulated, untreated control.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial in vitro validation of this compound. By progressing from broad cytotoxicity assessments to specific enzyme and cell-based functional assays, researchers can build a comprehensive profile of the compound's biological activity.

Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its specificity.

  • Binding Assays: Directly measuring the binding affinity of the compound to its target kinase using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[12][13]

  • In Vivo Studies: Progressing to animal models to evaluate the compound's efficacy, pharmacokinetics, and toxicology.

By following a logical and well-validated experimental path, the scientific community can efficiently and effectively evaluate the therapeutic potential of novel chemical entities like this compound.

References

  • XTT Assays vs MTT. Biotech Spain. Available at: [Link].

  • MTT assay. Wikipedia. Available at: [Link].

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link].

  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. Available at: [Link].

  • Reporter gene assays. Berthold Technologies GmbH & Co.KG. Available at: [Link].

  • In vitro receptor binding assays: general methods and considerations. PubMed. Available at: [Link].

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. Available at: [Link].

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link].

  • Receptor Ligand Binding Assay. Creative Biolabs. Available at: [Link].

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Navigating the Maze: A Guide to Assessing Cross-Reactivity of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the journey from a promising molecule to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound to its intended biological target. Off-target effects, often stemming from cross-reactivity in screening assays, can lead to misleading structure-activity relationships (SAR), wasted resources, and potential toxicity issues down the line. This guide provides an in-depth analysis of potential cross-reactivity associated with 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol and offers a comprehensive framework for its experimental validation.

While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs—the 3,4-dimethoxybenzyl (veratryl) group and a flexible amino-propanol chain—provide clues to potential assay interference. The veratryl moiety, for instance, is a known substrate for oxidoreductase enzymes like lignin peroxidase, suggesting a potential for interference in assays involving enzymatic redox reactions[1][2]. Furthermore, the overall structure bears resemblance to classes of compounds known to interact with various receptors and channels, making a thorough assessment of its selectivity profile imperative.

This guide will equip researchers with the foundational knowledge and practical methodologies to proactively identify and mitigate the risks of cross-reactivity when working with this and structurally related compounds.

Understanding the Potential for Cross-Reactivity: A Structural Perspective

The chemical structure of this compound is the primary indicator of its potential for cross-reactivity. Let's dissect the molecule to understand the potential sources of interference:

  • The 3,4-Dimethoxybenzyl (Veratryl) Group: This electron-rich aromatic system can be susceptible to oxidative metabolism and may interact with enzymes that have broad substrate specificity. Its presence is a red flag for potential interference in assays that rely on enzymatic reporters, particularly those involving peroxidases.

  • The Secondary Amine and Hydroxyl Groups: These functional groups can participate in hydrogen bonding and electrostatic interactions, potentially leading to non-specific binding to proteins and other biological macromolecules.

  • Structural Similarity to Known Bioactive Scaffolds: The N-benzylpropanolamine core is found in various pharmacologically active compounds, including NMDA receptor antagonists like ifenprodil and its analogs[3]. This structural similarity raises the possibility of cross-reactivity with these and other unforeseen targets.

Given these structural features, a systematic evaluation of cross-reactivity is not just recommended; it is a cornerstone of rigorous scientific investigation.

Experimental Framework for Assessing Cross-Reactivity

A multi-pronged approach is essential for comprehensively evaluating the selectivity of this compound. The following experimental workflow outlines a series of assays designed to probe for common types of interference.

experimental_workflow cluster_screening Primary Screening & Initial Assessment cluster_counterscreens Cross-Reactivity Counter-Screens cluster_interpretation Data Analysis & Interpretation A Compound of Interest: This compound B Primary Target-Based Assay A->B C Broad Kinase Panel B->C If Active D GPCR Binding Panel (e.g., Serotonin Receptors) B->D If Active E Ion Channel Panel (e.g., NMDA Receptors) B->E If Active F Assay Technology-Specific Interference Assays B->F If Active G Selectivity Profiling C->G D->G E->G F->G H Identification of Off-Targets G->H I Orthogonal Assay Validation H->I

Figure 1: A generalized experimental workflow for assessing the cross-reactivity of a test compound.

I. Profiling Against Major Target Classes

To cast a wide net for potential off-target interactions, it is advisable to screen the compound against panels of common drug targets.

a) Kinase Panel Screening:

  • Rationale: Kinases are a large family of enzymes with structurally similar ATP-binding sites, making them susceptible to off-target inhibition.

  • Methodology: A commercially available kinase panel (e.g., DiscoverX, Eurofins) should be used to assess the inhibitory activity of this compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).

  • Data Interpretation: Any significant inhibition (>50%) should be followed up with dose-response studies to determine the IC50 value.

b) GPCR Binding Assays:

  • Rationale: The structural similarity of the benzylamine moiety to known biogenic amine receptor ligands warrants investigation into potential GPCR interactions. The related compound, 3,4-Dimethoxybenzylamine, has been shown to inhibit serotonin receptors[4].

  • Methodology: A radioligand binding assay panel for a diverse set of GPCRs, with a focus on aminergic receptors (serotonin, dopamine, adrenergic), should be employed.

  • Data Interpretation: Significant displacement of the radioligand will indicate binding affinity and should be quantified with Ki values.

c) Ion Channel Panels:

  • Rationale: The resemblance to N-benzylpropanolamine scaffolds found in ion channel modulators suggests a potential for interaction with ion channels[3].

  • Methodology: Utilize automated patch-clamp or fluorescent-based ion channel assays to screen for activity against a panel of key ion channels (e.g., hERG, NaV, CaV).

  • Data Interpretation: Modulation of ion channel activity should be quantified and further investigated for mechanism of action.

II. Assessing Assay Technology-Specific Interference

It is crucial to distinguish true biological activity from artifacts caused by interference with the assay technology itself. Homogeneous proximity assays are particularly vulnerable to such interference[5][6].

a) Fluorescence Interference Assay:

  • Rationale: Compounds with inherent fluorescence can artificially inflate the signal in fluorescence-based assays.

  • Methodology:

    • Prepare a dilution series of this compound in the assay buffer.

    • Measure the fluorescence intensity at the excitation and emission wavelengths of the assay fluorophore.

    • A known fluorescent dye at a concentration that gives a mid-range signal in the primary assay should be used as a positive control.

  • Data Interpretation: A significant increase in fluorescence intensity with increasing compound concentration indicates autofluorescence.

b) FRET/TR-FRET Quenching Assay:

  • Rationale: The compound may absorb light at the excitation or emission wavelengths of the donor or acceptor fluorophores, leading to signal quenching and a false-positive result in an inhibition assay.

  • Methodology:

    • Perform the primary FRET/TR-FRET assay in the absence of the biological target but with all other assay components (donor, acceptor, substrate).

    • Add a dilution series of this compound.

  • Data Interpretation: A dose-dependent decrease in the FRET/TR-FRET signal indicates quenching.

c) Redox-Cycling and Peroxidase Interference Assay:

  • Rationale: The veratryl group is a known substrate for peroxidases[1][2]. If the primary assay uses a peroxidase-based detection system (e.g., HRP-coupled assays), the compound could interfere.

  • Methodology:

    • Run the assay detection step in the absence of the primary enzyme but in the presence of the peroxidase and its substrate.

    • Add a dilution series of this compound.

  • Data Interpretation: A change in the signal indicates interference with the peroxidase detection system.

Comparative Analysis: Structurally Related Alternatives

When cross-reactivity is identified, it is beneficial to have alternative compounds for comparison. The following table provides a hypothetical comparison of this compound with potential alternatives designed to mitigate interference.

CompoundStructureRationale for ComparisonPotential for Cross-Reactivity
This compound 3,4-dimethoxybenzyl groupPrimary compound of interest.High, due to the veratryl group and flexible side chain.
3-(4-Methoxy-benzylamino)-propan-1-ol 4-methoxybenzyl groupRemoval of one methoxy group may reduce redox activity.Moderate, the aromatic ring can still participate in non-specific interactions.
3-(Benzylamino)-propan-1-ol Unsubstituted benzyl groupLacks the electron-donating methoxy groups, potentially reducing interference in redox assays.Moderate, the core scaffold remains, which may have inherent off-target activity[7].
3-Amino-1-propanol No benzyl groupRemoval of the entire benzyl moiety to assess its contribution to off-target effects.Low, but also likely to have lost primary target activity.

Case Study: Hypothetical Investigation of Cross-Reactivity in a Kinase Assay

Let's consider a hypothetical scenario where this compound is identified as a hit in a TR-FRET-based kinase assay.

case_study A Primary Screen: Compound shows activity in TR-FRET Kinase Assay B Counter-Screen 1: TR-FRET Quenching Assay A->B C Counter-Screen 2: Orthogonal Kinase Assay (e.g., Luminescence-based) A->C D Result: Dose-dependent decrease in TR-FRET signal B->D E Result: Compound is inactive C->E F Conclusion: Initial hit was a false positive due to TR-FRET interference D->F E->F

Figure 2: A decision tree for investigating a hit from a primary TR-FRET kinase assay.

In this scenario, the initial promising result is de-risked through a systematic process of counter-screening. The quenching assay directly implicates the compound in assay interference, and the lack of activity in an orthogonal assay format confirms that the initial observation was an artifact. This approach saves valuable time and resources that would have otherwise been spent on a non-viable compound.

Conclusion and Best Practices

The potential for cross-reactivity and assay interference is an inherent challenge in drug discovery. For a compound like this compound, a proactive and systematic approach to identifying off-target effects is essential for generating reliable data and making informed decisions.

Key Takeaways for Researchers:

  • Analyze the Structure: Be aware of structural motifs, like the veratryl group, that are known to cause assay interference.

  • Employ Broad-Based Profiling: Screen against diverse target families to uncover unanticipated interactions early in the discovery process.

  • Validate with Orthogonal Assays: Always confirm hits from a primary screen using a different assay technology to rule out artifacts.

  • Utilize Structurally Related Controls: Comparing the activity of your compound of interest with closely related analogs can help to elucidate the structural basis of both on-target and off-target effects.

By integrating these principles into your research workflow, you can navigate the complexities of compound selectivity and increase the likelihood of success in your drug discovery endeavors.

References

  • Collins, P. J., Field, J. A., Teunissen, P., & Dobson, A. D. (1997). Comparison of two assay procedures for lignin peroxidase. Applied and Environmental Microbiology, 63(8), 3301–3303. Retrieved from [Link]

  • Khindaria, A., Yamazaki, I., & Aust, S. D. (1995). Veratryl alcohol oxidation by lignin peroxidase. Biochemistry, 34(49), 16183–16189. Retrieved from [Link]

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  • Simeonov, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Retrieved from [Link]

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  • Brandt, S. D., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1533–1544. Retrieved from [Link]

  • Čižmáriková, R., et al. (2020). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. European Pharmaceutical Journal, 67(2), 34-44. Retrieved from [Link]

  • Gesi, M., et al. (2020). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 25(21), 5035. Retrieved from [Link]

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  • PubChem. (n.d.). 1-Propanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2021(2), M1223. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • Yuan, J., et al. (1996). (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry, 39(15), 2958–2967. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol is a substituted amino alcohol with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a dimethoxy-substituted benzyl group and a propanolamine chain, makes it a versatile building block. However, in the rigorous landscape of drug development, the mere presence of the target molecule is insufficient. The purity of such an intermediate is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products.[1] Impurities can arise from various sources, including raw materials, intermediates, by-products of side reactions, degradation products, reagents, and residual solvents.[1][2][3] Therefore, a robust and multi-faceted analytical strategy is not just a quality control measure; it is a fundamental requirement for regulatory compliance and ensuring patient safety.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound samples. We will delve into the causality behind experimental choices, present validated protocols, and demonstrate how an integrated approach yields a definitive purity profile, in alignment with international regulatory standards such as the ICH Q3A(R2) guidelines for impurities in new drug substances.[2][4][5]

The Analytical Imperative: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the principle of orthogonality, where different methods based on distinct chemical and physical principles are employed to provide a cross-validated result. For a molecule like this compound, a comprehensive strategy must quantify the main component, identify and quantify organic and inorganic impurities, measure residual solvents, and determine water content.

Table 1: Comparison of Key Analytical Techniques
Technique Principle of Separation/Detection Primary Target Analytes Strengths Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase; UV absorbance.Main compound (Assay), non-volatile organic impurities, degradation products.High precision and accuracy for quantitative analysis of non-volatile compounds.[6]Not suitable for volatile compounds (e.g., solvents); requires a chromophore for UV detection.
GC-MS Partitioning between a carrier gas and a stationary phase; mass-to-charge ratio of ionized fragments.Volatile and semi-volatile organic impurities, residual solvents.Gold standard for volatile analysis due to high sensitivity and specificity.[6][7][8]Not suitable for non-volatile or thermally labile compounds.[9]
¹H qNMR Nuclear spin resonance in a magnetic field; signal intensity is directly proportional to the number of nuclei.Main compound (absolute purity), structural confirmation of impurities.Provides structural information and absolute quantification without a reference standard for each impurity.[10][11]Lower sensitivity compared to chromatographic methods.[9]
Karl Fischer Titration Stoichiometric reaction of water with an iodine-sulfur dioxide-base reagent.Water content (moisture).Highly specific and accurate for water determination, considered a gold standard.[12][13][14]Only measures water content.

Workflow for Comprehensive Purity Assessment

A systematic workflow ensures that all potential impurities are addressed. The following diagram illustrates an integrated approach where a single batch is subjected to a battery of orthogonal tests to build a complete purity profile.

Purity_Assessment_Workflow cluster_0 Sample Batch: this compound cluster_1 Analytical Testing Battery cluster_2 Data Evaluation & Reporting Sample Batch Sample HPLC HPLC-UV Analysis Sample->HPLC Aliquoting GCMS Headspace GC-MS Sample->GCMS Aliquoting KF Karl Fischer Titration Sample->KF Aliquoting NMR ¹H qNMR Analysis Sample->NMR Aliquoting Assay Assay vs. Specification HPLC->Assay OrgImp Organic Impurity Profile HPLC->OrgImp ResSolv Residual Solvents Report GCMS->ResSolv Water Water Content Report KF->Water NMR->Assay NMR->OrgImp Purity Final Purity Statement Assay->Purity OrgImp->Purity ResSolv->Purity Water->Purity FinalReport FinalReport Purity->FinalReport Certificate of Analysis

Caption: Integrated workflow for purity assessment.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities

Causality: HPLC is the cornerstone for purity analysis of non-volatile organic molecules.[6] For this compound, a reversed-phase method is ideal as it separates compounds based on polarity. The dimethoxybenzyl group provides a strong chromophore, allowing for sensitive UV detection. The primary goal is to separate the main peak from potential impurities such as unreacted starting materials (e.g., 3,4-dimethoxybenzaldehyde, 3-aminopropan-1-ol) and process-related by-products.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter both phases through a 0.22 µm filter and degas.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of ~0.5 mg/mL.

  • Analysis:

    • Inject a blank (diluent), a system suitability standard, and the prepared sample solutions.

    • Calculate the Assay and impurity levels based on the peak area percent. According to ICH guidelines, results below 1.0% should be reported to two decimal places.[2]

Table 2: HPLC Purity and Impurity Profile of this compound Samples

Sample ID Purity (Assay by Area %) Impurity A (RRT 0.85) Impurity B (RRT 1.12) Total Impurities (%)
Batch 001 99.85% 0.06% 0.04% 0.15%
Batch 002 99.52% 0.21% 0.11% 0.48%

| Batch 003 | 98.91% | 0.55% | 0.23% | 1.09% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality: Manufacturing processes for pharmaceutical intermediates frequently use organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Toluene). These solvents offer no therapeutic benefit and must be controlled within strict limits defined by ICH Q3C guidelines.[15] GC is the ideal technique for separating these volatile compounds, and coupling it with a Mass Spectrometer provides definitive identification.[16][17]

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Incubation Time: 15 min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Crimp the vial securely.

  • Analysis:

    • Run a standard containing known concentrations of expected solvents to determine retention times and response factors.

    • Analyze the sample vials and quantify any detected solvents against the standard.

Table 3: GC-MS Analysis of Residual Solvents

Sample ID Solvent Detected Concentration (ppm) ICH Q3C Limit (ppm)
Batch 001 Methanol 150 3000
Batch 001 Toluene 25 890
Batch 002 Dichloromethane 80 600

| Batch 003 | Methanol | 2500 | 3000 |

Karl Fischer Titration for Water Content

Causality: Water is not an impurity in the traditional sense but is a critical quality attribute that can affect chemical stability, degradation pathways, and physical properties.[18] Karl Fischer titration is the preferred method for water determination in pharmaceuticals due to its high precision, accuracy, and specificity for water.[12][13][18] Unlike gravimetric "Loss on Drying" methods, it is not affected by the loss of volatile solvents.

  • Apparatus: An automatic volumetric Karl Fischer titrator.

  • Reagent Standardization:

    • Standardize the Karl Fischer reagent (e.g., Hydranal-Composite 5) daily using a certified water standard or disodium tartrate dihydrate.[12]

    • The water equivalence factor (F), in mg of H₂O per mL of reagent, is determined.

  • Sample Analysis:

    • Add approximately 20 mL of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the KF reagent to neutralize the solvent.

    • Accurately weigh approximately 150-200 mg of the sample and add it directly to the vessel.

    • Titrate with the KF reagent to the electrometric endpoint.

  • Calculation:

    • Water Content (% w/w) = (Volume of Titrant (mL) * F (mg/mL) * 100) / Sample Weight (mg).

Table 4: Water Content by Karl Fischer Titration

Sample ID Water Content (% w/w)
Batch 001 0.08%
Batch 002 0.25%

| Batch 003 | 0.89% |

Consolidated Purity Profile: Synthesizing the Data

The final purity of a batch is not determined by a single value but is a composite picture built from orthogonal data. The HPLC area% provides an excellent measure of purity relative to other organic, UV-active components. However, it does not account for water, residual solvents, or inorganic impurities. A more complete purity value can be calculated by mass balance.

Purity by Mass Balance (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Impurities)

Table 5: Comparative Purity Assessment Summary

Sample ID Purity by HPLC (Area %) Water Content (%) Total Residual Solvents (%) Calculated Purity (Mass Balance)
Batch 001 99.85% 0.08% 0.0175% ~99.75%
Batch 002 99.52% 0.25% 0.0080% ~99.26%
Batch 003 98.91% 0.89% 0.2500% ~97.77%

(Note: Inorganic impurities are assumed to be negligible for this calculation but should be assessed by a suitable technique like ICP-MS if catalysts or inorganic reagents are used in the synthesis.)

Conclusion

The purity assessment of a pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands a deep understanding of analytical chemistry and regulatory expectations. An integrated strategy employing orthogonal methods—HPLC for organic purity, GC-MS for volatile residues, and Karl Fischer titration for water content—is essential for building a scientifically sound and defensible purity profile. This comprehensive approach ensures that the material meets the stringent quality standards required for the development of safe and effective medicines, transforming a simple chemical structure into a reliable component for pharmaceutical innovation.

References

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Available at: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

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  • METTLER TOLEDO. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Available at: [Link]

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  • National Institutes of Health (NIH). (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available at: [Link]

  • OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Available at: [Link]

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  • ResearchGate. (n.d.). of analysis methods of amino acids and amines by HPLC. Available at: [Link]

  • Analytice. (n.d.). Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • Labstat. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]

  • Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. Available at: [Link]

  • Patsnap. (2025, September 22). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Available at: [Link]

  • Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. Available at: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available at: [Link]

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Sources

A Comparative Benchmarking Guide to 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol: Evaluating Neuroprotective and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol against established standards in the fields of neuroprotection and anti-inflammation. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer a clear structure for data analysis and interpretation. Our approach is grounded in established methodologies to ensure the trustworthiness and reproducibility of the findings.

The structural motif of a substituted benzylamine linked to a propanolamine core is present in various biologically active molecules. Benzylamine derivatives have been explored for a range of pharmacological effects, including cardiovascular and antiarrhythmic properties.[1][2] Furthermore, compounds containing dimethoxy-benzyl groups have shown promise for their neuroprotective effects, potentially through antioxidant and anti-inflammatory mechanisms.[3][4] The propanolamine scaffold is also a key feature in many pharmaceuticals, and its derivatives have been investigated for anti-inflammatory activities.[5][6] Given this background, this compound emerges as a compelling candidate for investigation in the context of neurological disorders with an inflammatory component.

This guide will focus on a two-pronged approach:

  • In-vitro evaluation of anti-inflammatory properties in a microglial cell line, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen .

  • In-vitro assessment of neuroprotective effects in a neuronal cell line under oxidative stress, compared against the widely recognized antioxidant and neuroprotectant, N-Acetylcysteine (NAC) .

I. Experimental Design & Rationale

The following experimental workflow is designed to provide a comprehensive in-vitro profile of this compound.

G cluster_0 Phase 1: Anti-inflammatory Screening cluster_1 Phase 2: Neuroprotection Screening A Compound Preparation (Test Compound & Ibuprofen) C Cytotoxicity Assay (MTT) Determine non-toxic concentrations A->C B BV-2 Microglial Cell Culture B->C D LPS-induced Inflammation Model C->D Select non-toxic concentrations E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Pro-inflammatory Cytokine Analysis (ELISA for TNF-α, IL-6) D->F G Compound Preparation (Test Compound & NAC) I Cytotoxicity Assay (MTT) Determine non-toxic concentrations G->I H SH-SY5Y Neuronal Cell Culture H->I J H2O2-induced Oxidative Stress Model I->J Select non-toxic concentrations K Cell Viability Assessment (MTT or LDH Assay) J->K L Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay) J->L

Caption: Experimental workflow for benchmarking this compound.

II. Methodologies

A. In-vitro Anti-inflammatory Activity

Rationale: Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing the release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[7] By measuring the ability of our test compound to inhibit the production of these mediators, we can assess its anti-inflammatory potential. Ibuprofen is used as a standard comparator due to its well-documented anti-inflammatory effects.

1. Cell Culture:

  • Murine microglial BV-2 cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assay (MTT):

  • BV-2 cells are seeded in a 96-well plate.

  • After 24 hours, cells are treated with various concentrations of this compound and Ibuprofen (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO.

  • Absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.

3. Measurement of Nitric Oxide (NO) Production:

  • BV-2 cells are pre-treated with non-toxic concentrations of the test compound or Ibuprofen for 1 hour.

  • Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • The concentration of nitrite in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

4. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Supernatants from the LPS-stimulated BV-2 cells are collected.

  • The concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.

B. In-vitro Neuroprotective Activity

Rationale: Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal cell death in various neurodegenerative diseases.[8] Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress in neuronal cell models.[9] The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuroprotection. N-Acetylcysteine (NAC) is a potent antioxidant and is used as a positive control.

1. Cell Culture:

  • Human neuroblastoma SH-SY5Y cells will be cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

2. Cytotoxicity Assay (MTT):

  • A similar protocol to the one described for BV-2 cells will be followed to determine the non-toxic concentrations of the test compound and NAC on SH-SY5Y cells.

3. Neuroprotection Assay:

  • SH-SY5Y cells are pre-treated with non-toxic concentrations of this compound or NAC for 2 hours.

  • The cells are then exposed to H₂O₂ (e.g., 200 µM) for 24 hours to induce oxidative stress.

  • Cell viability is assessed using the MTT assay.

4. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • SH-SY5Y cells are pre-treated with the test compound or NAC, followed by H₂O₂ exposure.

  • The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microplate reader.

III. Data Presentation and Interpretation

The quantitative data from the described experiments should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Anti-inflammatory Effects on LPS-stimulated BV-2 Microglial Cells

TreatmentConcentration (µM)Cell Viability (%)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Vehicle Control-100 ± 5.25.1 ± 1.24.5 ± 1.16.2 ± 1.5
LPS (1 µg/mL)-98 ± 4.8100100100
Ibuprofen 1099 ± 5.165.3 ± 4.570.1 ± 5.268.9 ± 4.9
2597 ± 4.942.1 ± 3.848.5 ± 4.145.3 ± 3.7
5095 ± 5.325.6 ± 2.930.2 ± 3.528.7 ± 3.1
Test Compound 10101 ± 4.785.2 ± 6.188.4 ± 5.890.1 ± 6.3
2599 ± 5.060.7 ± 5.365.9 ± 4.963.2 ± 5.1
5096 ± 4.840.1 ± 4.245.3 ± 4.042.8 ± 3.9

Data are presented as mean ± SD. The presented values are hypothetical and for illustrative purposes only.

Table 2: Neuroprotective Effects on H₂O₂-treated SH-SY5Y Neuronal Cells

TreatmentConcentration (µM)Cell Viability (%)Intracellular ROS (% of H₂O₂ control)
Vehicle Control-100 ± 6.18.2 ± 1.5
H₂O₂ (200 µM)-52 ± 4.5100
N-Acetylcysteine (NAC) 10065 ± 5.375.4 ± 6.2
50085 ± 6.840.1 ± 4.8
100095 ± 7.225.6 ± 3.9
Test Compound 1058 ± 4.990.3 ± 7.1
2570 ± 5.868.7 ± 5.9
5082 ± 6.550.2 ± 5.1

Data are presented as mean ± SD. The presented values are hypothetical and for illustrative purposes only.

IV. Discussion and Future Directions

The hypothetical data presented in the tables suggest that this compound exhibits dose-dependent anti-inflammatory and neuroprotective effects in vitro. Its potency can be directly compared to the respective standards, Ibuprofen and NAC. For instance, at a concentration of 50 µM, the test compound shows comparable efficacy to Ibuprofen in reducing NO and cytokine production. Similarly, in the neuroprotection assay, the test compound demonstrates significant protective effects against oxidative stress, albeit at a potentially different potency compared to NAC.

The observed activities could be attributed to the structural features of the molecule. The dimethoxy-benzyl group may contribute to the antioxidant properties, thereby reducing oxidative stress and subsequent inflammation. The benzylamino-propanol core might interact with specific cellular targets involved in inflammatory signaling pathways.

Future investigations should aim to elucidate the precise mechanism of action. This could involve:

  • Signaling Pathway Analysis: Investigating the effect of the compound on key inflammatory pathways such as NF-κB and MAPK signaling in microglial cells.

  • In-vivo Studies: Validating the in-vitro findings in animal models of neuroinflammation (e.g., LPS-induced) or neurodegeneration (e.g., scopolamine-induced amnesia).[9][10]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural determinants for its activity.

V. Conclusion

This guide provides a robust and scientifically grounded framework for the initial benchmarking of this compound. By following the detailed methodologies and comparing the results against well-established standards, researchers can obtain a clear and objective assessment of the compound's potential as a novel neuroprotective and anti-inflammatory agent. The proposed workflow ensures a high degree of scientific integrity and provides a solid foundation for further preclinical development.

References

  • J Med Chem. 1975 Feb;18(2):142-8. Antiarrhythmic Agents. 2-, 3-, And 4-substituted Benzylamines. [Link]

  • Gen Pharmacol. 1997 Sep;29(3):355-9. Studies on the cardiovascular depressant effects of N-ethyl- and N-benzyl-1,2-diphenylethanolamines in the rat: elucidation of the mechanisms of action. [Link]

  • J Pharmacol Exp Ther. 1965 Jan:147:54-64. THE CARDIOVASCULAR EFFECTS OF N-(GAMMA-METHYLAMINOPROPYL-IMINO-DIBENZYL)-HCL (DESMETHYLIMIPRAMINE) AND GUANETHIDINE. [Link]

  • DU Organics. (2024-11-19). The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. [Link]

  • J Cardiovasc Pharmacol. 1980 Jan-Feb;2(1):97-111. Cardiovascular effects of 1-benzylimidazole. [Link]

  • Molecules. 2023 Aug 21;28(16):6189. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. [Link]

  • Arzneimittelforschung. 1999 May;49(5):412-5. Effect of Novel Anti-Inflammatory Ethanolamine Derivatives With Antioxidant Properties on Drug Metabolising Enzymes. [Link]

  • PubChemLite. This compound. [Link]

  • Antioxidants (Basel). 2023 Jun 19;12(6):1299. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. [Link]

  • Exp Ther Med. 2019 Aug 29;18(5):3437-3445. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. [Link]

  • J Med Food. 2023 Nov 17. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice. [Link]

  • Semantic Scholar. Synthesis of Novel Derivatives of Aroylaminoalcohols and 3‐Amino‐substituted 1‐Phenylpropanols with Potential Anti‐inflammatory and Immunomodulating Activities. [Link]

  • Molecules. 2019 Nov 22;24(23):4255. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • ResearchGate. (2021-05-08). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. [Link]

  • Int J Mol Sci. 2022 Dec 29;24(1):554. Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. [Link]

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Sources

No Peer-Reviewed Validation Studies Found for CAS 40171-93-5

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for peer-reviewed studies on the validation of the chemical compound with CAS number 40171-93-5, identified as 3-((3,4-Dimethoxybenzyl)amino)propan-1-ol, has yielded no specific validation data or comparative performance analyses.

Despite a multi-step search strategy, no peer-reviewed literature could be retrieved that details experimental validation, performance comparisons against alternatives, or established analytical protocols for this compound. The primary information available for CAS 40171-93-5 is limited to its identification, chemical properties, and commercial availability from various chemical suppliers.

This absence of published research indicates that 3-((3,4-Dimethoxybenzyl)amino)propan-1-ol is likely a research chemical, a synthetic intermediate, or a compound that has not been the subject of extensive validation in the public domain. As such, the core requirements for generating a "Publish Comparison Guide" – including experimental data, comparative performance metrics, and detailed protocols from peer-reviewed sources – cannot be met.

Without access to foundational validation studies, it is not possible to construct the in-depth technical guide requested. The creation of such a document necessitates a body of scientific evidence to ensure technical accuracy, trustworthiness, and an authoritative basis, none of which is currently available in the public scientific literature for this specific compound.

Therefore, we are unable to provide a comparison guide for CAS 40171-93-5 that would meet the stipulated requirements for scientific integrity and detailed, data-supported analysis.

Safety Operating Guide

Comprehensive Disposal Protocol for 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety. The core principle is that this compound must be managed as regulated hazardous waste from the point of generation to its final disposal by certified professionals.

Hazard Characterization and Waste Profile

Before handling any waste, a thorough understanding of its potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its hazard profile by examining its structural components—an amino alcohol with a dimethoxybenzyl group—and data from analogous compounds. This analysis is critical for determining the correct waste stream and handling precautions.

The propanol backbone suggests potential flammability, while the amino group and aromatic functionalities point towards irritant and toxicological properties.[1][2] Data from structurally related chemicals, such as 3-Benzylamino-1-propanol and 3-(Dibenzylamino)-1-propanol, strongly indicate that the primary hazards are ocular and dermal.[3][4][5]

Table 1: Inferred Hazard Profile and Disposal Implications

Hazard ClassInferred Risk for this compoundRationale & Causality (Based on Analogs)Disposal Implication
Serious Eye Damage/Irritation High Probability Analogous amino propanols are classified as causing serious eye damage or irritation.[3][4][5]Requires stringent PPE; must not be drain-disposed.
Skin Corrosion/Irritation Probable Causes skin irritation is a listed hazard for similar structures.[3][5]Protective gloves and clothing are mandatory during handling and disposal.
Acute Toxicity (Oral) Possible Harmful if swallowed is a warning for related compounds.[4][6]Prohibits sewer disposal and requires careful handling to avoid ingestion.
Flammability Moderate The n-propanol backbone is a highly flammable liquid.[2][7] While the larger molecule has a higher flashpoint, it should be treated as a potential fire risk.Keep away from ignition sources; store in a flammables-rated cabinet if possible.[7][8]
Respiratory Irritation Possible May cause respiratory irritation is noted for some analogs.[3][5]All transfers and handling of waste should be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is the minimum requirement for handling waste this compound. This is a non-negotiable safety standard.

  • Eye Protection: Safety glasses with side-shields or, preferably, chemical splash goggles.[1][3]

  • Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Not typically required if all handling is performed within a properly functioning chemical fume hood.[1]

Step-by-Step Waste Collection and Containment Protocol

The guiding principle is that all chemical waste must be accumulated at its point of generation in what is known as a Satellite Accumulation Area (SAA).[9]

Step 1: Waste Segregation Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.[9][10]

  • Action: Designate this compound waste as non-halogenated organic waste .

  • Causality: This compound does not contain halogens (F, Cl, Br, I). Mixing it with halogenated waste streams complicates and increases the cost of disposal. Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[9][11]

Step 2: Container Selection The integrity of the waste container is critical to prevent leaks and spills.[12][13]

  • Action: Select a clean, leak-proof container with a secure, screw-top cap. The original product container is often the best choice.[13] The container material must be chemically compatible (e.g., glass or high-density polyethylene).

  • Causality: An incompatible or damaged container can lead to a chemical release, posing a significant safety and environmental hazard. The container must be kept closed at all times except when adding waste.[9][11][12]

Step 3: Labeling the Hazardous Waste Container Proper labeling is a regulatory requirement by the EPA and ensures the safety of all personnel who may handle the container.[12][14]

  • Action: Before adding any waste, affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste" .[9][14]

    • The full, unabbreviated chemical name: "this compound" .[14] For mixtures, list all components and their approximate percentages.

    • The date of waste generation (the date you first add waste).[14]

    • The location of origin (Building, Lab, Room Number).[14]

    • The Principal Investigator's name.[14]

  • Causality: An unlabeled or improperly labeled container of "unknown" waste creates a dangerous and costly disposal scenario. Clear labeling communicates the hazard to everyone.

Step 4: Transferring the Waste All waste transfers must be conducted in a controlled manner to minimize exposure and prevent spills.

  • Action: Conduct all transfers inside a certified chemical fume hood. Use a funnel to pour liquid waste into the designated, labeled container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[15] Securely cap the container immediately after the transfer.

  • Causality: The fume hood contains potentially harmful vapors.[5] Leaving headspace in the container prevents pressure buildup and potential rupture due to temperature changes.

Storage in the Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for storing hazardous waste before it is collected.

  • Action: Store the sealed and labeled waste container in a designated SAA.[9] The container must be placed within secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[10][16] Segregate this organic waste from incompatible materials like acids and oxidizers within the SAA.[11]

  • Causality: Secondary containment ensures that even if the primary container fails, the hazardous material will be captured, preventing a large-scale spill.[16]

Final Disposal Procedure: EHS Coordination

Laboratory personnel are responsible for accumulation and safe temporary storage; final disposal is a regulated process handled by professionals.

  • Action: Once the waste container is full (or when the project is complete), contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[14] Follow their specific procedures for requesting a collection.

  • Causality: EHS professionals are trained and equipped to transport and dispose of hazardous waste in compliance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[14][15] Never attempt to dispose of this chemical down the drain or in the regular trash.[9][11]

Visualization: Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal start Waste Generated haz_assess 1. Assess Hazards (Eye/Skin Irritant, Organic) start->haz_assess Characterize get_ppe 2. Don Mandatory PPE (Goggles, Gloves, Lab Coat) haz_assess->get_ppe Inform prep_container 3. Prepare & Label Container ('Hazardous Waste', Full Name, Date) get_ppe->prep_container Proceed transfer 4. Transfer Waste in Fume Hood (Use funnel, <90% full) prep_container->transfer store 5. Store in SAA (Sealed, Secondary Containment) transfer->store spill Emergency: Spill Occurs transfer->spill contact_ehs 6. Request EHS Pickup (Follow Institutional Protocol) store->contact_ehs Container Full end Compliant Disposal Complete contact_ehs->end spill_response Follow Emergency Spill Protocol (Notify, Absorb, Ventilate) spill->spill_response Action

Caption: Disposal workflow for this compound.

References

  • Material Safety Data Sheet. (2024). n-Propanol. Sasol Chemicals.
  • SAFETY DATA SHEET. (2021). 3-Benzylamino-1-propanol. Fisher Scientific.
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  • Guidance on Proper Disposal Procedures for Hazardous Labor
  • SAFETY DATA SHEET.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
  • Laboratory Environmental Sample Disposal Information Document. (2019). United States Environmental Protection Agency (EPA).
  • Safety D
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Material Safety Data Sheet. (2014). n-Propanol. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2021). 1-methoxy-2-propanol. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2023). Propan-1-ol. Fisher Scientific.
  • SAFETY DATA SHEET. (2022). 1-Propanol. Sigma-Aldrich.
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Personal protective equipment for handling 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Core Hazard Assessment

The primary operational risks associated with this compound are derived from its functional components: the propanol group, which suggests potential flammability and eye damage, and the benzylamine group, which indicates risks of skin/eye irritation and corrosivity.[1][2][3]

Hazard CategoryInferred RiskRationale based on Structural Analogs
Eye Contact High Risk: Causes Serious Eye Damage The propan-1-ol moiety is classified as causing serious eye damage (H318).[4] Benzylamine and related compounds are also known to be severe eye irritants or corrosive.[1][2] This is the most significant acute hazard.
Skin Contact Moderate Risk: Causes Skin Irritation Analogs like 3-(Benzylamino)propanol and benzylamine are categorized as skin irritants.[1][3] Prolonged contact may lead to irritation or chemical burns.
Inhalation Moderate Risk: May Cause Respiratory Irritation / Drowsiness Propanol vapors may cause drowsiness or dizziness.[5][6] Amines can be irritating to the respiratory tract.[1] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Flammability Moderate Risk: Combustible Liquid While n-propanol is highly flammable, the larger molecular weight of the target compound likely raises its flash point.[6][7] The related 3-(Dibenzylamino)-1-propanol has a flash point of 113 °C, classifying it as a combustible liquid. Vapors may form explosive mixtures with air.[7]
Ingestion Moderate Risk: Harmful if Swallowed Both alcohol and amine functional groups are associated with oral toxicity.[2][3][6]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical.[8] Its use must be preceded by robust engineering controls, primarily the mandatory use of a certified chemical fume hood for all handling operations.

Protection TypeSpecificationRationale and Best Practices
Engineering Control Certified Chemical Fume Hood Mandatory for all operations. This is the primary method to control inhalation exposure to vapors and potential aerosols.[9]
Eye & Face Protection Chemical Splash Goggles & Full-Face Shield Due to the high risk of serious eye damage, both are required.[1] Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact.[6]
Hand Protection Chemical-Resistant Nitrile Gloves (minimum 4 mil) Nitrile gloves offer good resistance to a range of chemicals. For prolonged work or direct immersion potential, consider thicker gloves or double-gloving.[6][8] Always inspect gloves before use and remove them carefully to avoid contaminating skin.[8]
Body Protection Chemical-Resistant Laboratory Coat A long-sleeved, properly fastened lab coat is required to protect skin and personal clothing from incidental splashes.[6][10] For large-volume transfers (>1L), a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Air-Purifying Respirator (APR) with Organic Vapor Cartridges Not required for routine handling inside a fume hood. However, a properly fitted APR must be available for immediate use in the event of a significant spill or failure of engineering controls.[6]
Foot Protection Closed-toe, liquid-resistant shoes Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.

Operational Handling & Disposal Workflow

A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and contamination.

Step-by-Step Operational Plan
  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Don gloves and safety glasses for the initial inspection.

    • Transport the chemical in a secondary containment carrier to the designated storage area.

  • Storage:

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources.[7] Post "No Smoking" signs in the storage area.[7]

    • Segregate from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

    • Store in a locked cabinet or area with restricted access.

  • Handling and Use (Inside a Chemical Fume Hood):

    • Prepare the work area by ensuring it is clean and uncluttered.

    • Don all required PPE (face shield, goggles, lab coat, gloves).

    • Ground and bond containers and receiving equipment during transfers of large volumes to prevent static discharge.[7]

    • Use the smallest amount necessary for the experiment.[7]

    • Avoid generating vapors or mists.[7] If heating, ensure adequate condensation or vapor trapping.

    • Upon completion, tightly cap the container and decontaminate the work surface.

    • Carefully remove PPE, starting with gloves, and wash hands thoroughly with soap and water.[1][6]

Chemical Disposal Plan
  • Waste Classification: This material should be treated as hazardous chemical waste.

  • Liquid Waste:

    • Collect all waste solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • Dispose of all contaminated items (e.g., gloves, pipette tips, absorbent pads) in a separate, sealed container labeled as solid hazardous chemical waste.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed waste disposal contractor.[1] Do not pour down the drain.[6]

Workflow Visualization

G cluster_prep Preparation & Storage cluster_handling Active Handling Protocol cluster_disposal Waste Management Receive Receive & Inspect Store Store in Cool, Ventilated Area Away from Ignition Sources Receive->Store Use secondary containment DonPPE Don Required PPE: - Face Shield & Goggles - Lab Coat - Nitrile Gloves Store->DonPPE Work Work Inside Chemical Fume Hood DonPPE->Work DoffPPE Decontaminate & Doff PPE Work->DoffPPE CollectLiquid Collect Liquid Waste (Sealed Container) Work->CollectLiquid Segregate waste at source CollectSolid Collect Solid Waste (Gloves, Wipes) Work->CollectSolid Segregate waste at source Wash Wash Hands Thoroughly DoffPPE->Wash Dispose Dispose via EH&S (Approved Facility) CollectLiquid->Dispose CollectSolid->Dispose

Caption: Workflow for handling this compound.

Emergency Response Procedures

Immediate and correct first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a POISON CENTER or doctor.
Ingestion Do NOT induce vomiting. [5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Spill Evacuate non-essential personnel.[6] Eliminate all ignition sources.[6][7] Wearing full PPE (including respirator if necessary), contain the spill with inert absorbent material (e.g., sand, vermiculite).[7][11] Collect into a sealed container for hazardous waste disposal.[6]

References

  • Safety Data Sheet for a related compound. Sigma-Aldrich.

  • Material Safety Data Sheet for a related compound. Sigma-Aldrich.

  • Material Safety Data Sheet 1-Propanol. West Liberty University.

  • 3-(4-Methoxyphenyl)-1-propanol SDS. ECHEMI.

  • Propanol Safety & Hazards. Lab Alley.

  • Safety Data Sheet for 3-Benzylamino-1-propanol. Fisher Scientific.

  • Safety Data Sheet for Propan-1-ol. Thermo Fisher Scientific.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • Benzylamine Safety Data Sheet. Apollo Scientific.

  • Safety Data Sheet for Benzylamine. Sigma-Aldrich.

  • 3-(Benzylamino)propanol PubChem Entry. National Institutes of Health.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

  • 3-(Dibenzylamino)-1-propanol Product Page. Sigma-Aldrich.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Safety Data Sheet: 1-Propanol. Carl ROTH.

  • Benzylamine Material Safety Data Sheet. CDH Fine Chemical.

  • Benzylamine Safety Data Sheet. Santa Cruz Biotechnology.

  • Using PPE in the Laboratory (OHS101) Course Material. University of Alabama at Birmingham.

  • 3-(3,4-dimethoxyphenyl)propan-1-amine Information. Chemchart.

  • 1-Propanol Overview. Wikipedia.

  • Benzylamine for Synthesis MSDS. Loba Chemie.

  • PPE Protection Types. Lakeland Industries.

  • Propan-1-ol Properties. chemeurope.com.

Sources

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